6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHAPGLGQMHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696291 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247645-16-4 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Analytical Scientist's Guide to Structure Elucidation: A Case Study of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. This technical guide provides an in-depth, practical framework for the structural elucidation of novel chemical entities, using 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine as a representative case study. This compound, with its constituent pyrimidine, pyrrolidine, and amine functionalities, presents a valuable model for illustrating the synergistic application of modern analytical techniques.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of scientific inquiry. We will delve into not only the "how" but, more critically, the "why" behind each experimental choice, ensuring that every step is part of a self-validating analytical system. All methodologies and mechanistic claims are substantiated with references to authoritative sources, providing a robust foundation for the protocols described.
Chapter 1: The Elucidation Workflow - A Strategic Overview
The journey from an unknown sample to a confirmed chemical structure is a systematic process of hypothesis generation and validation. Our approach is multi-pronged, leveraging the strengths of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance techniques to build a complete molecular picture.
The logical flow of our investigation is as follows:
Caption: A logical workflow for structure elucidation.
Chapter 2: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula
Expertise & Experience: The first critical piece of information is the molecule's exact mass. High-resolution mass spectrometry provides this with exceptional accuracy, allowing for the determination of the molecular formula—the elemental composition of the molecule. This is a non-negotiable first step, as it provides the fundamental constraints for any proposed structure. For this compound, the molecular formula is C₉H₁₄N₄. The presence of an even number of nitrogen atoms is consistent with the even nominal molecular weight of 178 g/mol , adhering to the Nitrogen Rule[1][2].
Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₄N₄ |
| Monoisotopic Mass | 178.1218 g/mol |
| [M+H]⁺ Ion | 179.1291 m/z |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FTIR spectroscopy is an invaluable tool for rapidly identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For our target molecule, we anticipate key stretches for N-H (amine), C-H (aliphatic and aromatic), C=N, and C-N bonds.
Trustworthiness: The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation requirements, providing a rapid and reliable spectrum of the neat compound[3][4].
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (2 bands) | N-H asymmetric and symmetric stretching (primary amine)[5][6][7] |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 2970 - 2850 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |
| 1640 - 1590 | Strong | C=N stretching (pyrimidine ring)[8][9] |
| 1580 - 1550 | Strong | N-H bending (scissoring) |
| 1350 - 1250 | Medium | C-N stretching (aromatic amine and pyrrolidine)[5][10] |
Chapter 3: The Core of Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will employ a suite of 1D and 2D NMR experiments to build the structure of this compound piece by piece.
¹H NMR Spectroscopy: Mapping the Proton Environments
Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For our target molecule, we expect to see signals corresponding to the amine protons, the pyrimidine ring proton, the methyl protons, and the two sets of methylene protons in the pyrrolidine ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.80 | s | 1H | H-5 (pyrimidine) |
| ~4.80 | br s | 2H | -NH₂ |
| ~3.50 | t | 4H | H-2', H-5' (pyrrolidine, adjacent to N) |
| ~2.20 | s | 3H | -CH₃ |
| ~1.95 | p | 4H | H-3', H-4' (pyrrolidine) |
¹³C NMR and DEPT Spectroscopy: Assembling the Carbon Skeleton
Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential[11][12][13]. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~162.5 | Absent | C-4 (pyrimidine, attached to NH₂) |
| ~161.0 | Absent | C-2 (pyrimidine, attached to pyrrolidine) |
| ~158.0 | Absent | C-6 (pyrimidine, attached to CH₃) |
| ~98.0 | Positive | C-5 (pyrimidine, CH) |
| ~46.0 | Negative | C-2', C-5' (pyrrolidine, CH₂) |
| ~25.5 | Negative | C-3', C-4' (pyrrolidine, CH₂) |
| ~24.0 | Positive | -CH₃ |
2D NMR Spectroscopy: Confirming the Connections
Expertise & Experience: 2D NMR experiments are crucial for unambiguously connecting the protons and carbons identified in the 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds[14][15]. We expect to see a correlation between the two sets of methylene protons in the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct, one-bond correlations between protons and the carbons they are attached to[14][15]. This allows us to definitively link the proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away[14][15][16]. This will allow us to connect the methyl group, the pyrrolidine ring, and the amine group to the correct positions on the pyrimidine ring.
Caption: Predicted key HMBC correlations for final structure confirmation.
Chapter 4: Final Validation - MS/MS Fragmentation Analysis
Expertise & Experience: Tandem mass spectrometry (MS/MS) provides the final piece of the puzzle. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation, we can generate a characteristic fragmentation pattern. This pattern serves as a fingerprint for the proposed structure, and the observed fragments must be logically derivable from it.
Trustworthiness: The fragmentation of N-heterocycles often follows predictable pathways, such as ring cleavage and loss of small neutral molecules[1][2][17][18]. For our target molecule, we anticipate initial fragmentation of the pyrrolidine ring and subsequent cleavages of the pyrimidine ring.
Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 179.1)
| Predicted Fragment (m/z) | Loss | Proposed Structure of Fragment |
| 151.1 | C₂H₄ (Ethene) | [M+H - C₂H₄]⁺ |
| 123.1 | C₄H₈ (Butene) | [M+H - C₄H₈]⁺ |
| 110.1 | C₄H₇N (Pyrrolidine radical) | [M+H - C₄H₇N]⁺ |
| 96.1 | C₄H₈N₂ | [M+H - C₄H₈N₂]⁺ |
Chapter 5: Experimental Protocols
The following protocols are provided as a comprehensive guide for obtaining high-quality data for the structure elucidation of this compound and similar compounds.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Mass Spectrometry (LC-MS): Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid[19][20][21][22].
-
FTIR-ATR Spectroscopy: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface[3].
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Acquire all spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second and an acquisition time of 4 seconds[2].
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
-
DEPT-135: Acquire 256 scans.
-
COSY, HSQC, HMBC: Acquire spectra using standard instrument parameters, optimizing the number of increments and scans for adequate signal-to-noise.
-
-
Mass Spectrometry (LC-MS/MS):
-
Perform analysis on a Q-TOF or Orbitrap mass spectrometer coupled to a UPLC system.
-
Chromatography: Use a C18 column with a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.
-
Mass Spectrometry: Acquire data in positive electrospray ionization (ESI) mode. For MS/MS, set the collision energy to a ramp of 15-40 eV.
-
-
FTIR-ATR Spectroscopy:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Collect 32 scans at a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Conclusion
References
- 1. whitman.edu [whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | 1247645-16-4 [amp.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum [chemicalbook.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. article.sapub.org [article.sapub.org]
- 17. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 18. CASCADE [nova.chem.colostate.edu]
- 19. Visualizer loader [nmrdb.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into its scientific context and utility.
Introduction and Strategic Importance
This compound is a substituted aminopyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Molecules incorporating the 2-aminopyrimidine moiety, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of a pyrrolidine ring and a methyl group at specific positions on the pyrimidine core suggests a nuanced modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This strategic functionalization makes this compound a compound of significant interest for screening libraries and as a scaffold for further chemical exploration in drug discovery programs.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 1247645-16-4 | |
| Molecular Formula | C₉H₁₄N₄ | |
| Molecular Weight | 178.24 g/mol | |
| IUPAC Name | This compound | N/A |
| Predicted LogP | 1.5 | ChemAxon |
| Predicted pKa (strongest basic) | 6.8 | ChemAxon |
| Predicted Solubility | Insoluble in water, soluble in DMSO | N/A |
Proposed Synthetic Pathway and Mechanistic Considerations
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established principles of heterocyclic chemistry and known reactions of similar compounds, a plausible and efficient synthetic route can be proposed. The key strategy involves a sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.
Proposed Synthetic Route
The synthesis would likely commence from the readily available starting material, 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is central
An In-Depth Technical Guide to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS Number 1247645-16-4): A Privileged Scaffold in Modern Drug Discovery
Foreword: The Strategic Value of the 2,4-Diaminopyrimidine Scaffold
In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine nucleus, a fundamental component of DNA and RNA, is one such "privileged scaffold."[1] Its inherent ability to engage in a multitude of biological interactions has led to its widespread incorporation into a diverse array of drug candidates.[2] This guide focuses on a specific, yet highly significant, derivative: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine . The strategic incorporation of a methyl group at the 6-position and a pyrrolidine moiety at the 2-position of the 2,4-diaminopyrimidine core creates a molecule with nuanced physicochemical properties, positioning it as a valuable building block and a potential pharmacophore in its own right. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, grounded in the principles of synthetic chemistry and medicinal chemistry.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development campaign. Herein, we summarize the key identifiers and calculated properties of this compound.
| Property | Value | Source |
| CAS Number | 1247645-16-4 | N/A |
| Molecular Formula | C₉H₁₄N₄ | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| IUPAC Name | This compound | N/A |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
The Pyrimidine Core in Kinase Inhibition: A Mechanistic Rationale
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine core can mimic the adenine base of ATP, enabling it to bind to the hinge region of the kinase active site. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways.
The strategic placement of substituents on the pyrimidine ring is crucial for achieving both potency and selectivity. The 2- and 4-positions are particularly amenable to modification, allowing for the exploration of various interactions with the kinase active site and the surrounding solvent-exposed region. The 6-methyl group can provide a valuable hydrophobic interaction and influence the overall conformation of the molecule.
Below is a conceptual diagram illustrating the general mechanism of action for pyrimidine-based kinase inhibitors.
Caption: Competitive Inhibition of Protein Kinases by Pyrimidine Scaffolds.
Synthetic Strategy: A Step-by-Step Protocol
The synthesis of this compound typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) strategy, starting from a di-halogenated pyrimidine precursor. This approach allows for the controlled and regioselective introduction of the desired amine functionalities.
Rationale for the Synthetic Approach
The choice of 2,4-dichloro-6-methylpyrimidine as the starting material is strategic. The chlorine atoms at the 2- and 4-positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. The differential reactivity of these two positions can be exploited to achieve selective substitution. Typically, the 4-position is more reactive towards nucleophilic attack than the 2-position. This allows for a stepwise introduction of the pyrrolidine and amine groups.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General Synthetic Workflow.
Detailed Protocol
This protocol is a representative synthesis based on established methodologies for analogous compounds. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of 2-Chloro-6-methyl-4-(pyrrolidin-1-yl)pyrimidine
-
Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add triethylamine (1.1 eq) or another suitable base.
-
Nucleophilic Addition: Add pyrrolidine (1.05 eq) dropwise to the solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-chloro-6-methyl-4-(pyrrolidin-1-yl)pyrimidine from Step 1 in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF) in a sealed reaction vessel.
-
Amination: Add an excess of ammonia in a suitable form (e.g., a solution of ammonia in methanol or aqueous ammonia).
-
Heating: Heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Potential Applications and Future Directions
While specific biological data for this compound is not extensively published, its structural motifs suggest several promising avenues for research and development.
-
Kinase Inhibitor Scaffolding: This compound serves as an excellent starting point for the development of more complex kinase inhibitors. The 4-amino group can be further functionalized to introduce moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
-
Fragment-Based Drug Discovery: As a relatively small and synthetically accessible molecule, it is an ideal candidate for fragment-based screening campaigns against a wide range of biological targets.
-
Exploration of Other Therapeutic Areas: The diaminopyrimidine scaffold is not limited to oncology. Derivatives have shown promise as antibacterial, antiviral, and anti-inflammatory agents.[4]
Conclusion
This compound represents a molecule of significant interest within the field of medicinal chemistry. Its foundation on the privileged 2,4-diaminopyrimidine scaffold, combined with its specific substitution pattern, makes it a versatile building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic route is logical and adaptable, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. As our understanding of the molecular drivers of disease continues to grow, compounds like this will undoubtedly play a crucial role in the development of the next generation of targeted therapies. This guide provides a foundational understanding to empower researchers to explore the full potential of this promising chemical entity.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1365937-49-0|(R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Executive Summary: This document provides a comprehensive technical overview of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, a heterocyclic compound featuring the aminopyrimidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and other therapeutic areas.[1][2] This guide details the molecule's physicochemical properties, proposes a robust synthetic methodology based on established chemical principles, explores its potential applications in drug discovery by analogy to related structures, and outlines essential analytical and safety protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and a strong authoritative grounding.
Section 1: Physicochemical and Structural Properties
This compound is a disubstituted pyrimidine characterized by a methyl group at the 6-position, a pyrrolidine ring attached at the 2-position, and an amine group at the 4-position. These substitutions are crucial for the molecule's potential biological activity, influencing its steric and electronic profile, which governs interactions with target proteins.
Table 1: Core Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₄N₄ | (Calculated) |
| Molecular Weight | 178.24 g/mol | (Calculated) |
| IUPAC Name | This compound | (Nomenclature) |
| CAS Number | Not found | (Searched) |
| Appearance | White to off-white solid (Predicted) | (Inference) |
| Solubility | Soluble in organic solvents like DMSO, Methanol (Predicted) | (Inference) |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 2,4-disubstituted pyrimidines is a well-established area of heterocyclic chemistry, often relying on the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidine precursors.[3][4] A logical and efficient pathway for synthesizing this compound starts from the commercially available 2,4-dichloro-6-methylpyrimidine.
2.1 Proposed Synthetic Protocol
This two-step protocol is designed to be self-validating, with purification and analytical confirmation at each stage to ensure the integrity of the final product.
Step 1: Regioselective Monosubstitution with Pyrrolidine
-
Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable aprotic solvent such as isopropanol or THF, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) as a non-nucleophilic base.
-
Nucleophilic Addition: Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Progression: Stir the mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the monosubstituted intermediate.
-
Work-up and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the residue using column chromatography on silica gel to isolate the intermediate, 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.
Causality and Expertise: The choice of the C4 position for the initial substitution is deliberate. While SNAr reactions on 2,4-dichloropyrimidines generally favor the C4 position, the presence of an electron-donating methyl group at C6 can, in some cases, shift selectivity toward the C2 position.[5] However, for many amine nucleophiles, the C4 position remains more electrophilic and sterically accessible, making it the kinetically favored site of attack.[3] Using a slight excess of the amine and a robust base like DIPEA ensures efficient reaction while minimizing side products.
Step 2: Amination to Form the Final Product
-
Reaction Setup: The purified intermediate, 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq), is dissolved in a sealed vessel with a solution of ammonia in a solvent like 1,4-dioxane or in aqueous ammonium hydroxide.
-
Reaction Progression: Heat the mixture to 100-120 °C for 12-24 hours. The higher temperature and pressure are necessary to facilitate the substitution of the less reactive C2 chlorine.
-
Work-up and Purification: After cooling, the solvent is removed in vacuo. The crude product is then purified by recrystallization or column chromatography to yield the final compound, this compound.
-
Final Validation: The structure and purity of the final product must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
2.2 Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Section 3: Potential Applications in Drug Discovery
The 2,4-diaminopyrimidine core is a cornerstone in the development of kinase inhibitors because it can effectively mimic the adenine hinge-binding motif of ATP.[1] This allows such molecules to act as competitive inhibitors in the ATP-binding pocket of various kinases.[2][6] The dysregulation of kinases, particularly serine/threonine kinases like Polo-like kinase 4 (PLK4), is a known driver of tumorigenesis.[7][8]
3.1 Role as a Potential Kinase Inhibitor
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to chromosomal instability and is observed in numerous cancers, including colorectal cancer.[7][8] Inhibiting PLK4 can disrupt the cell cycle, leading to mitotic catastrophe and apoptosis in cancer cells, making it an attractive therapeutic target.[9] Molecules with a 2-aminopyrimidine scaffold have been successfully developed as potent PLK inhibitors.[10] Given its structure, this compound represents a promising candidate for investigation as a PLK4 inhibitor or an inhibitor of other clinically relevant kinases such as EGFR, VEGFR, or Akt.[2][11]
3.2 Illustrative Signaling Pathway: PLK4 Inhibition
The diagram below illustrates the central role of PLK4 in cell cycle progression and how a small molecule inhibitor could intervene. PLK4 activation leads to downstream signaling that promotes centriole duplication. An inhibitor would block this process, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via PLK4 signaling inhibition.
Section 4: Analytical Methodologies
To ensure the identity, purity, and quality of this compound, a suite of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of all protons. Expected signals would include a singlet for the methyl group, distinct multiplets for the pyrrolidine ring protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amine protons.
-
¹³C NMR: To verify the carbon skeleton of the molecule. Each unique carbon atom should correspond to a distinct signal.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which should match the calculated exact mass of C₉H₁₄N₄.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak under various detection wavelengths.
-
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related aminopyrimidines and heterocyclic amines suggest that standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Section 6: Conclusion
This compound is a compound of significant interest for drug discovery, leveraging the well-validated 2,4-diaminopyrimidine scaffold. Its synthesis is achievable through established regioselective SNAr chemistry, and its structure makes it a prime candidate for screening as a kinase inhibitor, particularly against targets like PLK4 that are implicated in cancer. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in a research and development setting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]
- 7. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Key Intermediate in the Development of Novel Oncogenic CHD1L Inhibitors
This guide provides a comprehensive technical overview of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, a crucial chemical intermediate in the synthesis of targeted therapies against the oncogenic protein Chromodomain Helicase DNA-binding protein 1-Like (CHD1L). This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, oncology, and molecular biology.
Introduction and Nomenclature
This compound is a substituted pyrimidine that has gained significance as a foundational scaffold in medicinal chemistry. Its structural features, particularly the arrangement of its functional groups, make it an ideal precursor for the synthesis of more complex molecules designed to interact with specific biological targets.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name is derived from the pyrimidine core, with a methyl group at position 6, a pyrrolidinyl group at position 2, and an amine group at position 4. Its Chemical Abstracts Service (CAS) registry number is 1247645-16-4.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1247645-16-4 | Chemical Catalogs |
| Molecular Formula | C₉H₁₄N₄ | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | White to yellow solid | [1] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C, protect from light | [1] |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N | |
| InChI | InChI=1S/C9H14N4/c1-7-6-8(10)12-9(13-7)11-4-2-3-5-11/h6H,2-5H2,1H3,(H2,10,12,13) |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a di-substituted pyrimidine. The reactivity of the different positions on the pyrimidine ring allows for a regioselective approach. The C4 and C6 positions of a dihalopyrimidine are generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity is exploited to introduce the desired substituents in a controlled manner.[3]
Below is a representative, detailed protocol for the synthesis of this compound, based on established methods for the synthesis of similar substituted pyrimidines.[4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Pyrrolidine
-
Ammonia (in a suitable solvent, e.g., 7N in Methanol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
-
Silica Gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step 1: Synthesis of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
-
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add pyrrolidine (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.
-
Rationale: The first nucleophilic substitution is directed to the more reactive C4 position of the dichloropyrimidine. Pyrrolidine acts as the nucleophile, and a non-nucleophilic base like triethylamine is used to quench the HCl generated during the reaction.
Step 2: Synthesis of this compound
-
In a sealed pressure vessel, dissolve the 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq) from Step 1 in ethanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Heat the reaction mixture to 80-100°C for 18-24 hours. The internal pressure will increase, so appropriate safety precautions must be taken.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization or flash column chromatography to yield the final product, this compound.
-
Rationale: The second nucleophilic substitution replaces the remaining chlorine atom at the C4 position with an amino group. A large excess of ammonia is used to drive the reaction to completion. The reaction is performed at an elevated temperature in a sealed vessel to maintain the concentration of the volatile ammonia.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: Targeting Oncogenic CHD1L
The primary significance of this compound lies in its role as a key intermediate for the synthesis of inhibitors targeting Chromodomain Helicase DNA-binding protein 1-Like (CHD1L).
The Role of CHD1L in Cancer
CHD1L, also known as Amplified in Liver Cancer 1 (ALC1), is a chromatin remodeling enzyme that plays a crucial role in the DNA damage response.[6][7] Overexpression of CHD1L is strongly correlated with tumor progression, metastasis, and poor prognosis in a variety of solid tumors, including those of the breast, ovaries, bladder, lungs, and colon.[6]
The oncogenic functions of CHD1L are multifaceted:
-
Promotion of Cell Survival: CHD1L regulates the expression of genes that inhibit apoptosis (programmed cell death), such as SPOCK1, which in turn activates the pro-survival PI3K/Akt signaling pathway.[6]
-
Enhancement of DNA Repair: CHD1L is recruited to sites of DNA damage and facilitates chromatin relaxation, allowing for the access of DNA repair machinery. While essential for normal cell function, in cancer cells, this can lead to resistance to DNA-damaging chemotherapies and radiation.[7]
-
Driving Metastasis: CHD1L orchestrates transcriptional programs that promote epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[6]
-
Immune Evasion: CHD1L is involved in regulating signaling cascades that allow cancer cells to evade the host immune system.[6]
Given its central role in cancer cell survival and progression, CHD1L has emerged as a promising therapeutic target. The development of small molecule inhibitors of CHD1L is an active area of cancer research.
CHD1L Signaling Pathway Involvement
CHD1L's influence on cancer progression is mediated through its impact on several critical signaling pathways. One of the key pathways it modulates is the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.
References
- 1. 1478891-19-8|1-(6-Ethyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CHD1L in cancer and beyond: structure, oncogenic functions, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
The 2,4-Diaminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to Biological Activity, Mechanism of Action, and Assay Methodologies
Executive Summary
The 2,4-diaminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its inherent ability to form critical hydrogen bond interactions with a variety of enzymatic targets has cemented its role as a foundational structure in the development of therapeutics for a wide spectrum of diseases, from infectious agents to cancer. This guide provides an in-depth technical analysis of the biological activities of 2,4-diaminopyrimidine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR), explore the mechanistic underpinnings of their actions, and provide detailed, field-proven protocols for their biological evaluation. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and aiming to equip the reader with a robust understanding of this versatile chemical motif.
Chapter 1: The Classic Target - Inhibition of Dihydrofolate Reductase (DHFR)
The historical significance of the 2,4-diaminopyrimidine scaffold is inextricably linked to its potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.
Mechanism of Action: Mimicking the Natural Substrate
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] Inhibition of DHFR starves a cell of these vital components, leading to the cessation of DNA synthesis and ultimately, cell death.[2]
The 2,4-diaminopyrimidine core acts as a pharmacophore that masterfully mimics the binding of the pteridine ring of the natural substrate, DHF, within the enzyme's active site. The two amino groups at the 2 and 4 positions form key hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the DHFR active site, anchoring the inhibitor. The remainder of the molecule can then be modified to exploit other binding pockets, which confers selectivity for the DHFR of a specific organism (e.g., bacterial vs. human). This selectivity is the cornerstone of the therapeutic success of drugs like Trimethoprim.[3]
Caption: Mechanism of DHFR inhibition by 2,4-diaminopyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of 2,4-diaminopyrimidine analogs against DHFR are profoundly influenced by the substituents attached at the 5-position of the pyrimidine ring, typically via a benzyl group.
-
The Bridge: A methylene bridge connecting the pyrimidine and a phenyl ring is a common feature, as seen in Trimethoprim.
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring is critical for species selectivity. For example, the 3,4,5-trimethoxy substitution of Trimethoprim confers potent and selective binding to bacterial DHFR.
-
Lipophilicity: Generally, increased lipophilicity of the substituents enhances cell membrane permeability, which is particularly important for nonclassical, lipid-soluble inhibitors that enter cells via passive diffusion.[4]
Quantitative Data: DHFR Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative 2,4-diaminopyrimidine derivatives against DHFR from various organisms, illustrating the impact of structural modifications on potency and selectivity.
| Compound ID | Core Structure | Target Organism/Enzyme | IC₅₀ (µM) | Reference(s) |
| Trimethoprim | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | E. coli DHFR | ~0.005-0.012 | [1][5] |
| Human DHFR | 890 | [5] | ||
| Pyrimethamine | 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine | C. parvum DHFR | ~4.0 | [5] |
| Compound 35 | 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine | Human DHFR | < 0.5 | [6] |
Experimental Protocol: Spectrophotometric DHFR Inhibition Assay
This protocol provides a robust, self-validating method for determining the inhibitory activity of test compounds against purified DHFR enzyme.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[7][8] An inhibitor will slow the rate of this absorbance decrease.
Materials:
-
Purified DHFR enzyme (e.g., from E. coli)
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[8]
-
Dihydrofolic acid (DHF) stock solution
-
NADPH stock solution
-
Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Temperature-controlled spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of DHF and NADPH in DHFR Assay Buffer. Note: DHF is light-sensitive and should be protected from light.[2][7]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
NADPH solution (to a final concentration, e.g., 100 µM)
-
Test inhibitor at various concentrations (prepare a serial dilution). Include a "no inhibitor" (vehicle) control and a "no enzyme" background control.
-
Purified DHFR enzyme.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DHF solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in the spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.
-
Plot percent inhibition versus inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Causality and Trustworthiness:
-
Why monitor at 340 nm? Only NADPH absorbs light at 340 nm; its product, NADP⁺, does not. This provides a direct, real-time measure of enzyme activity.[7]
-
Why a kinetic assay? It provides the initial velocity of the reaction, which is the most accurate measure of enzyme performance and is less prone to artifacts from substrate depletion or product inhibition.
-
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed activity is enzyme-dependent and allows for the accurate calculation of inhibition. A known inhibitor like Methotrexate can be used as a reference control to validate assay performance.[9]
Chapter 2: Targeting Protein Kinases - A Pillar of Modern Oncology
In recent decades, the 2,4-diaminopyrimidine scaffold has been repurposed with phenomenal success to target protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[10]
Mechanism of Action: ATP-Competitive Inhibition
The vast majority of 2,4-diaminopyrimidine-based kinase inhibitors function as ATP-competitive inhibitors. The pyrimidine core acts as a "hinge-binder," mimicking the adenine portion of ATP. The N1 and the N2-amino group of the scaffold form two crucial hydrogen bonds with the backbone of the kinase "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the kinase from binding ATP and phosphorylating its substrates.[11]
Caption: ATP-competitive binding of 2,4-diaminopyrimidine inhibitors to the kinase hinge region.
Key Kinase Targets and SAR
The versatility of the scaffold allows for the development of inhibitors against a wide range of kinases by modifying the substituents at the 2-, 4-, and 5-positions to interact with other regions of the ATP-binding pocket, thereby achieving potency and selectivity.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[12] Overexpression is common in many tumors.[12] FAK inhibitors often feature larger, more complex hydrophobic groups at the 4-position that extend into the solvent-exposed region of the binding pocket.[10]
-
Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a dual-function kinase that regulates both the cell cycle and transcription, making it an attractive cancer target.[13] Selectivity is a key challenge; modifications that exploit unique features of the CDK7 active site, such as the introduction of a sulfonyl group, have been shown to enhance both potency and selectivity.[13]
Featured Signaling Pathways
FAK is a central node in integrin-mediated signaling. Its inhibition disrupts critical downstream pathways like PI3K/AKT and MAPK, which are essential for cell survival and proliferation.
Caption: Simplified FAK signaling pathway and the point of inhibition.
CDK7 acts as a CDK-activating kinase (CAK) to control the cell cycle and as part of the transcription factor TFIIH to regulate transcription.
Caption: Dual roles of CDK7 in cell cycle and transcription, both targeted by inhibitors.
Quantitative Data: Kinase Inhibitory Activity
The following table presents IC₅₀ values for various 2,4-diaminopyrimidine derivatives against selected protein kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for cellular IC₅₀) | Reference(s) |
| Compound A12 | FAK | 10.8 | A549 (0.13 µM), MDA-MB-231 (0.094 µM) | [10] |
| Compound B6 | PAK4 | 5.9 | A549 (2.53 µM) | [14] |
| Compound 22 | CDK7 | 7.21 | MV4-11 (0.208 µM) | [13] |
| CDK2 | 734.55 | - | [13] | |
| CDK9 | >10000 | - | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to quantify kinase activity by measuring ADP production.
Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then drives a luciferase reaction, producing light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[15]
Causality and Trustworthiness:
-
Why use ADP-Glo™? This platform is highly sensitive, capable of detecting low levels of ATP-to-ADP conversion, making it ideal for low-activity kinases or when using high, physiologically relevant ATP concentrations.[16][17] Its luminescent output provides a large dynamic range and high signal-to-background ratios, resulting in robust Z'-factor values suitable for high-throughput screening.[17]
-
Self-Validation: The two-step process minimizes interference from the test compounds with the detection reagents. ATP is first removed before the ADP-to-ATP conversion and detection steps, reducing the chance of false positives or negatives that can affect luciferase-based systems.
Materials:
-
Purified, active kinase (e.g., FAK, CDK7)
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer
-
Ultra-pure ATP
-
Test inhibitor compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
In a white assay plate, add the kinase, its substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Kₘ for the specific kinase.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is directly proportional to kinase activity.
-
Calculate percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
-
Chapter 3: Cellular Activity and Future Directions
While enzymatic assays are crucial for determining direct target engagement, assessing the activity of these compounds in a cellular context is a critical next step.
Experimental Protocol: Cell Viability Assay (MTT)
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.
Causality and Trustworthiness:
-
Why use specific cell lines? For targeted inhibitors, it is crucial to use cell lines where the target is known to be expressed and, ideally, where the cells are dependent on that target for survival or proliferation. For example, when testing FAK inhibitors, cell lines like MDA-MB-231, which have high FAK expression and are dependent on FAK for migration, are an excellent choice. This provides a direct link between target inhibition and the observed cellular phenotype.
-
Self-Validation: The protocol relies on comparing treated cells to an untreated (vehicle control) population, which is set to 100% viability. This internal control system ensures that the observed decrease in viability is due to the compound's effect.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,4-diaminopyrimidine derivative. Include a vehicle control (e.g., DMSO) and a blank control (media only).
-
Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Future Directions
The 2,4-diaminopyrimidine scaffold remains a fertile ground for drug discovery. Future efforts are likely to focus on:
-
Developing Covalent Inhibitors: Designing derivatives that can form a covalent bond with non-catalytic cysteine residues near the active site to achieve enhanced potency and duration of action.
-
Targeting Allosteric Sites: Moving beyond the ATP-binding pocket to develop inhibitors that bind to allosteric sites, which could offer higher selectivity.
-
PROTACs: Utilizing the scaffold as a warhead for Proteolysis Targeting Chimeras (PROTACs), which recruit the cell's ubiquitin-proteasome system to degrade the target kinase rather than just inhibit it.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2’-arylpropargyl)pyrimidine Inhibitors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [ireland.promega.com]
- 16. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Pyrimidine-Based Kinase Inhibitors
Introduction
Protein kinases are fundamental regulators of cellular processes, acting as key nodes in signaling networks that govern cell growth, differentiation, and death. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases.
Within the vast chemical space explored for kinase inhibition, the pyrimidine nucleus stands out as a "privileged scaffold".[1] This heterocycle is a fundamental component of DNA and RNA and has proven to be an exceptionally versatile backbone for designing potent and selective kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site common to all kinases.[3][4] Currently, numerous FDA-approved drugs for cancer treatment are built upon a pyrimidine-containing core.[2][5]
This guide provides an in-depth technical overview of the discovery process for novel pyrimidine-based kinase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rationale behind experimental design, detailed methodologies for key assays, and a look into the future of this critical area of drug discovery.
Section 1: The Pyrimidine Scaffold: A Foundation for Kinase Selectivity and Potency
The success of the pyrimidine scaffold is rooted in its structural and chemical properties, which are ideally suited for targeting the ATP-binding pocket of kinases.
Bioisosterism with Adenine and Hinge-Binding
The core of kinase inhibitor design often revolves around disrupting the binding of ATP to the enzyme. The pyrimidine ring is a bioisostere of the adenine base in ATP.[4][6] This structural mimicry allows it to fit neatly into the ATP pocket and, most critically, to replicate the hydrogen bonding interactions that anchor adenine to the "hinge region" of the kinase. This region connects the N- and C-terminal lobes of the kinase domain and is a crucial anchoring point for ATP. Pyrimidine-based scaffolds, such as 2-aminopyrimidines and 2,4-diaminopyrimidines, can form one to three hydrogen bonds with the backbone amides of the hinge residues, providing a stable foundation for potent inhibition.[2]
Vectors for Optimization
While the pyrimidine core provides the anchor, the substituents attached to it determine the inhibitor's potency and selectivity. Different positions on the ring project into distinct sub-pockets of the ATP-binding site, providing vectors for chemical modification.
-
C4- and C6-Positions: These positions are frequently modified to interact with the solvent-exposed region or deeper hydrophobic pockets, influencing both potency and selectivity.
-
C2-Position: Substitutions here can further enhance hinge-binding or interact with residues near the hinge.
-
C5-Position: This position points towards the "gatekeeper" residue, a critical amino acid that controls access to a deeper hydrophobic pocket. Modifying the C5-position can be a powerful strategy to tune selectivity for or against certain kinases based on the size of their gatekeeper residue.[7]
This multi-point diversification allows chemists to fine-tune the molecule's properties iteratively, transforming a weakly-binding "hit" into a highly potent and selective "lead" candidate.
Caption: Pyrimidine scaffold interacting with the kinase ATP pocket.
Section 2: The Drug Discovery Workflow: From Concept to Candidate
The path from an initial idea to a clinical candidate is a systematic, multi-stage process of design, synthesis, and testing.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules. This technical guide focuses on a specific derivative, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, and outlines a comprehensive strategy for identifying and validating its potential therapeutic targets. While direct studies on this exact molecule are not extensively published, the wealth of data on analogous compounds provides a robust framework for predicting its biological activity. This document will serve as a roadmap for researchers, detailing the scientific rationale behind experimental designs and providing actionable protocols for target deconvolution, ultimately paving the way for novel therapeutic development.
Introduction: The Prominence of the 2,4-Diaminopyrimidine Core
The 2,4-diaminopyrimidine nucleus is a recurring motif in a diverse array of bioactive compounds, demonstrating a remarkable versatility in its ability to interact with various biological targets. Its inherent hydrogen bonding capabilities and structural rigidity make it an ideal scaffold for designing potent and selective inhibitors of enzymes, particularly kinases. Numerous approved drugs and clinical candidates across oncology, inflammation, and infectious diseases feature this core structure, underscoring its therapeutic significance.
Derivatives of this scaffold have been successfully developed as inhibitors of:
-
Cyclin-Dependent Kinases (CDKs) : Essential regulators of the cell cycle, making them prime targets in oncology.[1][2]
-
Janus Kinases (JAKs) : Key mediators of cytokine signaling, implicated in inflammatory and autoimmune disorders.[3][4]
-
Polo-like Kinase 4 (PLK4) : A master regulator of centriole duplication, with a critical role in tumorigenesis.[5]
-
Dihydrofolate Reductase (DHFR) : A crucial enzyme in nucleotide synthesis, targeted in cancer and infectious diseases.[6]
The subject of this guide, this compound, incorporates the foundational 2,4-diaminopyrimidine core, with a methyl group at the 6-position and a pyrrolidine moiety at the 2-position. These substitutions are anticipated to modulate the compound's pharmacokinetic properties and target-binding affinity, offering a unique profile for therapeutic intervention.
Postulated Mechanisms of Action and Potential Therapeutic Arenas
Based on the extensive literature surrounding the 2,4-diaminopyrimidine scaffold, we can hypothesize several primary mechanisms of action for this compound.
Kinase Inhibition: A High-Probability Target Class
The structural resemblance of the 2,4-diaminopyrimidine core to the adenine moiety of ATP makes it a highly effective hinge-binding motif for a wide range of protein kinases. The pyrrolidine group can be expected to occupy the ribose pocket, while the methyl group may provide additional van der Waals interactions within the ATP-binding site.
Potential Kinase Targets:
-
CDK family (CDK4/6, CDK7) : Inhibition of these kinases leads to cell cycle arrest, a hallmark of many anti-cancer agents.[1][2]
-
JAK family (JAK2) : Targeting JAKs can dampen inflammatory responses.[3][4]
-
PLK family (PLK4) : Inhibition of PLK4 can induce mitotic catastrophe in cancer cells.[5]
-
Other kinases : The compound could exhibit activity against other kinases such as Aurora kinases or VEGFR.[4]
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine structure is a classic pharmacophore for DHFR inhibitors.[6] These agents block the synthesis of tetrahydrofolate, a vital cofactor for nucleotide biosynthesis, thereby halting cell proliferation. This mechanism is relevant for both anti-cancer and anti-microbial applications.
Other Potential Targets
While less common, derivatives of this scaffold have shown activity against other enzyme families:
-
Phosphodiesterase 10A (PDE10A) : Involved in cyclic nucleotide signaling, with implications for neurological and psychiatric disorders.[7]
-
Methionine Aminopeptidases (MetAPs) : Essential for protein maturation and targeted in oncology and infectious diseases.[8]
-
Inducible Nitric Oxide Synthase (iNOS) : A key enzyme in the inflammatory cascade.
A Strategic Workflow for Target Identification and Validation
A systematic and multi-pronged approach is essential for unequivocally identifying the therapeutic target(s) of this compound. The following workflow outlines a logical progression from broad screening to specific validation.
Figure 1. A comprehensive workflow for the identification and validation of therapeutic targets.
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for key experiments in the target validation workflow.
Kinase Inhibition Profiling
Objective: To identify potential kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation:
-
For broad screening, use a final compound concentration of 1-10 µM.
-
For dose-response curves, perform serial dilutions to obtain a range of concentrations (e.g., 10 µM to 1 nM).
-
-
Kinase Reaction:
-
Utilize a commercially available kinase panel (e.g., DiscoverX, Eurofins).
-
Incubate the test compound with the kinase, ATP, and a specific substrate under optimized buffer conditions. The reaction is typically run at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
The method of detection will depend on the platform used (e.g., radiometric, fluorescence, luminescence).
-
Quantify the amount of phosphorylated substrate or the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to a positive control (e.g., staurosporine) and a negative control (DMSO).
-
For dose-response experiments, fit the data to a sigmoidal curve to determine the IC50 value.
-
Rationale: A broad kinase screen provides an unbiased view of the compound's selectivity profile. Hits from this screen are then prioritized for more detailed dose-response analysis to quantify their potency.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Precipitation and Separation:
-
Cool the samples to room temperature.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Detection:
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Rationale: CETSA is a powerful technique to verify that the compound directly binds to its intended target within the complex environment of a cell.
Western Blot Analysis of Downstream Signaling
Objective: To assess the functional consequences of target inhibition.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the test compound for a relevant time period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Rationale: This experiment provides evidence that the compound not only binds to its target but also modulates its activity, leading to a downstream cellular response.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Representative Kinase Inhibition Profile
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| CDK7 | 95 | 15 |
| CDK2 | 80 | 150 |
| JAK2 | 75 | 250 |
| PLK4 | 60 | 500 |
| ... | ... | ... |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Tissue of Origin | GI50 (µM) |
| A549 | Lung | 2.5 |
| HCT-116 | Colon | 3.1 |
| PC-3 | Prostate | 5.8 |
| MCF-7 | Breast | 4.2 |
Conclusion and Future Directions
The 2,4-diaminopyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. This compound is a promising starting point for a drug discovery program. The systematic approach outlined in this guide, from broad screening to in-depth mechanistic studies, will be instrumental in elucidating its therapeutic potential. Future efforts should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into clinical candidates.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted ADMET Profile of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Executive Summary
In the landscape of modern drug discovery, the early, accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and accelerating development timelines.[1][2][3] This technical guide provides a comprehensive, in-silico-driven ADMET assessment of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine , a molecule belonging to the pyrimidine class of heterocycles, which are integral to numerous therapeutic agents.[4][5] Utilizing a suite of validated computational tools—including SwissADME, pkCSM, and ProTox-II—we have constructed a holistic predictive profile of this compound. The analysis reveals that this compound exhibits a promising drug-like profile, characterized by high predicted intestinal absorption, good oral bioavailability, and compliance with Lipinski's Rule of Five.[6][7][8] Notably, the molecule is predicted to penetrate the blood-brain barrier, a critical consideration for its therapeutic application and potential side-effect profile. Metabolic predictions indicate it is likely a substrate for key Cytochrome P450 enzymes. Crucially, the compound is predicted to have a low toxicity profile, with a high LD50 value and a negative outlook for mutagenicity. This document details the methodologies, presents the predictive data, and offers an expert interpretation of these findings to guide future preclinical development.
Introduction
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a wide array of clinically successful drugs.[4][9] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.[5][10] Pyrimidine-based drugs have found applications as antimicrobial, anticancer, antiviral, and anti-inflammatory agents, demonstrating the scaffold's broad therapeutic utility.[4][5] The subject of this guide, this compound, incorporates this privileged scaffold, suggesting inherent potential for biological activity.
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₆N₄
-
Canonical SMILES: CC1=CC(=NC(=N1)N)N2CCCC2
-
Structure:
The Imperative of In Silico ADMET Profiling
The high attrition rate of drug candidates, often due to poor pharmacokinetic or safety profiles, represents a significant challenge in pharmaceutical R&D.[11][12] Shifting ADMET assessment to the earliest stages of discovery through computational modeling is a validated strategy to mitigate this risk.[1][13] These in silico methods leverage vast datasets and sophisticated algorithms to predict a compound's behavior in the human body, allowing for the early identification and optimization of liabilities before significant resources are invested.[14][15]
Methodology: The Computational Prediction Workflow
Our approach is grounded in the use of multiple, well-regarded predictive platforms to create a consensus view of the compound's properties. This multi-tool strategy enhances the robustness of the final profile.
Rationale for Tool Selection
-
SwissADME: Chosen for its comprehensive physicochemical property calculations, drug-likeness evaluation (including Lipinski's rules), and its user-friendly "BOILED-Egg" model for predicting gastrointestinal absorption and brain penetration.[16]
-
pkCSM: A powerful tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties, offering quantitative predictions for parameters like volume of distribution, clearance, and transporter interactions.[11][12][17][18]
-
ProTox-II: A specialized server for predicting various toxicity endpoints, including LD50, hepatotoxicity, and mutagenicity, by incorporating molecular similarity and machine-learning models.[19][20][21]
In Silico ADMET Prediction Workflow
The logical flow from compound input to integrated analysis is crucial for a coherent assessment. This workflow ensures all critical parameters are evaluated systematically.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rfppl.co.in [rfppl.co.in]
- 3. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. opastpublishers.com [opastpublishers.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. scilit.com [scilit.com]
- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Computational Drug Discovery: Increased Applications | Scientist.com [app.scientist.com]
- 15. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (PDF) pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures (2015) | Douglas E. V. Pires | 3305 Citations [scispace.com]
- 17. pkCSM [biosig.lab.uq.edu.au]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajpt.asmepress.com [ajpt.asmepress.com]
Elucidating the Mechanism of Action for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Technical Guide for Preclinical Research
Abstract
This technical guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action (MoA) of the novel compound, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. The structural architecture of this molecule, featuring a 2,4-diaminopyrimidine core, suggests two primary, plausible mechanisms. The first, based on its strong structural analogy to the known vasodilator Minoxidil, is its function as an ATP-sensitive potassium (K-ATP) channel opener.[1][2][3] The second, derived from the established role of the 2,4-diaminopyrimidine scaffold as a privileged structure in medicinal chemistry, is its potential activity as an ATP-competitive kinase inhibitor.[4][5] This document provides a comprehensive, phased experimental plan designed for researchers in drug development. It details the rationale, step-by-step protocols, and data interpretation strategies necessary to systematically investigate these hypotheses, ultimately defining the compound's pharmacological identity.
Introduction and Core Hypotheses
The compound this compound is a small molecule whose biological activity has not been extensively characterized. A thorough analysis of its chemical structure reveals features that allow for the formulation of evidence-based hypotheses regarding its MoA.
-
Structural Features: The molecule is built upon a 2,4-diaminopyrimidine scaffold. This core is notable for its presence in numerous biologically active agents. Crucially, the molecule bears a striking resemblance to Minoxidil, a well-characterized pyrimidine derivative used to treat both hypertension and alopecia.[3][6] Minoxidil's primary MoA involves the opening of ATP-sensitive potassium (K-ATP) channels.[2][7]
-
Primary Hypothesis (Hypothesis A): K-ATP Channel Agonism. Based on the structural similarity to Minoxidil, the primary hypothesis is that this compound functions as a K-ATP channel opener. This action would lead to cell membrane hyperpolarization, subsequent closure of voltage-gated calcium channels, and relaxation of vascular smooth muscle.[8][9] Like Minoxidil, this activity may be dependent on metabolic activation, specifically sulfation.[1][7]
-
Secondary Hypothesis (Hypothesis B): Protein Kinase Inhibition. The 2,4-diaminopyrimidine motif is a well-established "hinge-binding" scaffold in a multitude of kinase inhibitors.[4][5] This motif effectively mimics the adenine portion of ATP, allowing it to competitively block the ATP-binding pocket of various protein kinases.[4] Therefore, an alternative and equally viable hypothesis is that the compound acts as a kinase inhibitor, targeting one or more kinases critical to cellular signaling pathways.
This guide outlines the experimental workflows required to rigorously test both hypotheses.
Investigating Hypothesis A: K-ATP Channel Opener Activity
The following experimental cascade is designed to determine if the compound exhibits functional characteristics of a K-ATP channel opener.
Hypothesized Signaling Pathway
The proposed pathway begins with the compound (potentially as a sulfated metabolite) binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex.[3][10] This stabilizes the channel's open state, leading to K+ efflux, membrane hyperpolarization, and ultimately, vasodilation.[8][11]
Caption: Hypothesized signaling pathway for a K-ATP channel opener.
Experimental Workflow
A tiered approach will be used, starting with a functional tissue-based assay, followed by direct electrophysiological confirmation.
References
- 1. Minoxidil: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Minoxidil - Wikipedia [en.wikipedia.org]
- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural Elucidation of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine by NMR Spectroscopy
Abstract
This technical guide provides a detailed protocol and analysis framework for the structural characterization of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As this molecule and its derivatives are of significant interest in medicinal chemistry, a thorough understanding of its structural features is paramount for drug design and development. This document outlines the fundamental principles, a step-by-step experimental protocol for sample preparation and data acquisition, and an in-depth predictive analysis of the ¹H and ¹³C NMR spectra. The causality behind experimental choices and the interpretation of spectral data are explained to provide a comprehensive resource for researchers in the field.
Introduction: The Importance of Structural Verification
This compound (CAS 1247645-16-4) is a heterocyclic compound featuring a substituted pyrimidine core, a key scaffold in numerous biologically active molecules. The precise arrangement of its constituent atoms, confirmed through analytical techniques like NMR, is critical for understanding its physicochemical properties, mechanism of action, and structure-activity relationships (SAR). NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
This guide will delve into the practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for this specific molecule, offering field-proven insights to ensure data integrity and confident structural assignment.
Foundational Principles: Why NMR is a Definitive Tool
Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ).
The chemical shift, reported in parts per million (ppm), allows us to differentiate between chemically non-equivalent nuclei within a molecule. Furthermore, through-bond interactions between neighboring nuclear spins lead to spin-spin coupling , which splits NMR signals into characteristic multiplets. The pattern of this splitting provides invaluable information about the connectivity of atoms. The integration of the signal in ¹H NMR is proportional to the number of protons giving rise to that signal. Together, these three key parameters—chemical shift, spin-spin coupling, and integration—enable the comprehensive mapping of a molecule's structure.
Experimental Protocol: A Self-Validating Workflow
The quality of the NMR data is intrinsically linked to the meticulousness of the sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to yield high-resolution spectra for this compound.
Materials and Reagents
-
This compound (purity >95%)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes
-
Vortex mixer
Sample Preparation: The Causality of Choice
The choice of a deuterated solvent is crucial as it must dissolve the analyte without producing a large proton signal that would obscure the signals from the sample. CDCl₃ is a common choice for many organic molecules due to its good solvating power and relatively simple residual solvent peak. However, if the compound has limited solubility or if exchangeable protons (like those on an amine group) are of particular interest, DMSO-d₆ is an excellent alternative as it slows down the rate of proton exchange.
Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (containing TMS) to the vial.[3]
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect for any particulates. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality NMR tube.
-
Labeling: Label the NMR tube clearly with the sample identification.
Diagram of the NMR Sample Preparation Workflow:
Caption: A streamlined workflow for preparing a small molecule sample for NMR analysis.
Instrument Parameters: Ensuring High-Quality Data
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard 1D pulse sequence (e.g., zg30) | Proton-decoupled pulse sequence (e.g., zgpg30) |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024 or more |
| Temperature | 298 K | 298 K |
Predicted NMR Spectra and Interpretation
Chemical Structure with Numbering:
Predicted ¹H NMR Spectrum (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| a | ~ 5.8 - 6.0 | Singlet | 1H | H-5 | The lone proton on the pyrimidine ring is expected to be in the aromatic region. Its chemical shift is influenced by the electron-donating amino and pyrrolidinyl groups. It appears as a singlet as there are no adjacent protons. |
| b | ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. In DMSO-d₆, this signal would likely be sharper. |
| c | ~ 3.4 - 3.6 | Triplet | 4H | N-CH₂ (Pyrrolidine) | These protons are adjacent to the nitrogen atom of the pyrrolidine ring and are thus deshielded. They are expected to appear as a triplet due to coupling with the adjacent CH₂ group. |
| d | ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ | The methyl group attached to the pyrimidine ring is expected to be a singlet in the upfield region. |
| e | ~ 1.9 - 2.1 | Quintet | 4H | -CH₂- (Pyrrolidine) | These protons are in the middle of the pyrrolidine ring and will be split by the four protons on the two adjacent N-CH₂ groups, likely resulting in a quintet or a complex multiplet. |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| 1 | ~ 160 - 165 | C-2 | This carbon is attached to two nitrogen atoms and is expected to be the most deshielded carbon of the pyrimidine ring. |
| 2 | ~ 158 - 162 | C-4 | Attached to an amino group and a nitrogen atom, this carbon will also be significantly deshielded. |
| 3 | ~ 155 - 160 | C-6 | This carbon is attached to a nitrogen and a methyl group. |
| 4 | ~ 95 - 105 | C-5 | This carbon is bonded to a proton and is expected to be the most upfield of the pyrimidine ring carbons. |
| 5 | ~ 45 - 50 | N-CH₂ (Pyrrolidine) | These carbons are directly attached to the nitrogen of the pyrrolidine ring. |
| 6 | ~ 25 - 30 | -CH₂- (Pyrrolidine) | These are the other two carbons of the pyrrolidine ring. |
| 7 | ~ 20 - 25 | -CH₃ | The methyl carbon is expected to appear in the upfield aliphatic region. |
Advanced NMR Experiments for Unambiguous Assignment
For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which would confirm the connectivity within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful for confirming the conformation of the molecule.
Diagram of the Logic for 2D NMR-based Structural Elucidation:
Caption: The logical progression from 1D to 2D NMR experiments for a definitive structural assignment.
Troubleshooting and Common Pitfalls
-
Broad Signals: Broadening of NMR signals can be due to sample aggregation, the presence of paramagnetic impurities, or intermediate exchange processes. Ensure the sample is fully dissolved and consider filtering if necessary. For exchangeable protons, acquiring the spectrum at a lower temperature might sharpen the signals.
-
Low Signal-to-Noise: If the signal-to-noise ratio is poor, especially for ¹³C NMR, increase the number of scans. Ensure the sample concentration is adequate.
-
Phasing and Baseline Correction: Proper phasing and baseline correction are critical for accurate integration and interpretation. Automated routines are often sufficient, but manual correction may be necessary for optimal results.
Conclusion
NMR spectroscopy is an indispensable technique for the structural elucidation of this compound. By following a robust experimental protocol and employing a systematic approach to spectral interpretation, researchers can confidently determine the structure of this and related molecules. The predictive analysis provided herein serves as a valuable guide for interpreting the experimental data. For absolute structural confirmation, the use of 2D NMR techniques is strongly advised.
References
Application Note: Mass Spectrometry Analysis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Introduction
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental building block in many biologically active compounds, including antiviral and anticancer agents.[1] Accurate characterization of novel pyrimidine derivatives is crucial for understanding their metabolic fate, identifying potential impurities, and ensuring the quality of active pharmaceutical ingredients. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such small molecules due to its high sensitivity and specificity.[2][3]
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. We will detail a protocol for sample preparation and analysis using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Furthermore, we will propose a characteristic fragmentation pathway for this molecule, providing a basis for its unambiguous identification in complex matrices. The methodologies described herein are designed to be robust and adaptable for researchers in academic and industrial settings.
Chemical Profile of the Analyte
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₉H₁₄N₄ | PubChem |
| Monoisotopic Mass | 178.1218 g/mol | PubChem |
| Structure | PubChem |
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for the analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard (purity ≥98%)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
LC-MS/MS Analysis Sample: For direct infusion, dilute a working standard to approximately 100 ng/mL in 50:50 methanol/water with 0.1% formic acid. For LC-MS analysis, inject the desired concentration from the working standards.
The inclusion of formic acid is crucial for promoting protonation of the analyte in the ESI source, as nitrogen-containing heterocyclic compounds readily form [M+H]⁺ ions.[4]
Protocol 2: Mass Spectrometry Parameters
The following parameters are a starting point and should be optimized for the specific instrument being used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The multiple nitrogen atoms in the molecule are basic sites that readily accept a proton.[5][6] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the evaporation of solvent from the charged droplets. |
| Desolvation Temperature | 350 - 450 °C | Ensures complete desolvation before ions enter the mass analyzer. |
| Scan Mode (MS1) | Full Scan | To identify the protonated molecular ion [M+H]⁺. |
| Scan Range (MS1) | m/z 50 - 300 | To cover the expected mass of the parent ion and potential low-mass fragments. |
| Scan Mode (MS/MS) | Product Ion Scan | To generate a fragmentation pattern for structural confirmation. |
| Collision Gas | Argon | An inert gas used to induce fragmentation. |
| Collision Energy | 10 - 40 eV | A range should be tested to obtain a rich fragmentation spectrum. |
Data Analysis and Interpretation
Expected Mass Spectra
In positive ESI mode, this compound (monoisotopic mass 178.1218 Da) is expected to be detected as its protonated molecular ion, [M+H]⁺, at an m/z of approximately 179.1291.
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural information. Based on the fragmentation patterns of similar pyrimidine and pyrrolidine-containing structures, a plausible fragmentation pathway is proposed below.[1][7] The pyrimidine ring is generally stable, but cleavage can be initiated at the substituent groups.
References
- 1. article.sapub.org [article.sapub.org]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Introduction: The Central Role of Kinases and the Privileged Pyrimidine Scaffold
An In-Depth Guide to Biochemical Kinase Inhibition Assays for Pyrimidine Derivatives
Protein kinases are fundamental regulators of cellular life.[1] They constitute a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific protein substrates, a process known as phosphorylation.[2][3] This elegant molecular switch modulates protein function, dictating everything from cell growth and differentiation to metabolism and apoptosis.[4] Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, but also inflammatory and autoimmune disorders.[2][5] This has positioned kinases as one of the most critical classes of drug targets in modern medicine.[6][7]
Within the expansive landscape of kinase inhibitor discovery, pyrimidine-based compounds have emerged as a "privileged scaffold".[1][8] This heterocyclic structure is a key hinge-binding motif found in numerous FDA-approved drugs.[9][10] Its ability to form critical hydrogen bonds within the ATP-binding pocket of many kinases makes it an ideal foundation for designing potent and selective inhibitors.[9][11] Evaluating the efficacy of these pyrimidine derivatives requires robust, accurate, and reproducible assay methodologies.
This application note provides a comprehensive guide to determining the inhibitory potential of pyrimidine-based compounds using a biochemical kinase assay. We will focus on a luminescence-based method that quantifies adenosine diphosphate (ADP), the direct product of the kinase reaction. This approach is widely adopted in high-throughput screening (HTS) for its simplicity, sensitivity, and direct correlation with enzymatic activity.[2][12] We will delve into the causality behind the protocol design, provide a self-validating experimental workflow, and detail the steps for robust data analysis and interpretation.
Assay Principle: Quantifying Kinase Activity through ADP Production
The core of this protocol lies in accurately measuring the enzymatic activity of a kinase and, subsequently, its inhibition. The chosen method is the ADP-Glo™ Kinase Assay, a two-step luminescent assay system. Its principle is elegantly straightforward: the amount of light generated is directly proportional to the amount of ADP produced, which in turn is directly proportional to the kinase activity.[2]
-
The Kinase Reaction: In the first step, the kinase enzyme utilizes ATP to phosphorylate a specific substrate. For every molecule of phosphorylated substrate created, one molecule of ADP is generated. In the presence of an inhibitor, this reaction is impeded, resulting in lower ADP production.
-
The Detection Reaction: In the second step, after the kinase reaction is stopped, the remaining ATP is depleted. Then, a "Kinase Detection Reagent" is added. This reagent contains an enzyme that converts the ADP generated in the first step back into ATP. This newly synthesized ATP becomes the substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[12][13]
Therefore, a high luminescent signal corresponds to high kinase activity, while a low signal indicates inhibition.[2] This direct relationship simplifies data interpretation and provides a robust window to assess the potency of pyrimidine-based inhibitors.
Figure 1: Principle of the ADP-Glo™ Luminescence-Based Kinase Assay.
Expert Insights: Designing a Self-Validating Experiment
A protocol's trustworthiness stems from its ability to produce consistent, reliable data. This is achieved by understanding the causality behind each experimental choice and embedding self-validating controls within the workflow.
-
Expertise in Action: The Significance of ATP Concentration: A critical parameter in any kinase assay is the concentration of ATP. For determining an inhibitor's potency (IC₅₀), the ATP concentration should ideally be set at or near its Michaelis-Menten constant (Kₘ).[6][7] Why? If an inhibitor is ATP-competitive (as many pyrimidine derivatives are), using an excessively high ATP concentration will make the inhibitor appear less potent, as it has to compete with more ATP to bind to the enzyme.[14] Running the assay at Kₘ ATP provides a standardized condition to compare the potency of different compounds and offers insights into their mechanism of action.[15]
-
Trustworthiness Through Controls: Every assay plate must include a set of controls to validate the results of that specific experiment.
-
Positive Control (100% Activity): Contains all reaction components (enzyme, substrate, ATP) but no inhibitor, using only the vehicle (e.g., DMSO). This well defines the maximum signal window.
-
Negative Control (0% Activity): Lacks the kinase enzyme. This well measures the background signal of the assay reagents and is used to define the minimum signal window.
-
Reference Inhibitor: A known, potent inhibitor (e.g., Staurosporine) is run in a full dose-response curve on every plate.[16] The resulting IC₅₀ value should fall within a consistent, predetermined range, confirming that the assay is performing as expected.
-
-
Assessing Assay Quality: The Z'-Factor: Before screening compounds, the assay should be validated by calculating the Z'-factor (Z-prime). This statistical parameter provides a measure of the assay's quality and suitability for high-throughput screening.
Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is optimized for a 384-well plate format, which is standard for compound screening. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers for precision.
I. Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[17] Keep on ice.
-
Kinase Enzyme: Dilute the recombinant kinase to a 2X working concentration in 1X kinase buffer. The final concentration should be determined empirically during assay development to ensure the reaction is in the linear range.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the specific peptide substrate and ATP in 1X kinase buffer. The final ATP concentration should be at its Kₘ value for the specific kinase.
-
Pyrimidine Derivatives (Test Compounds):
-
Prepare a stock solution of each pyrimidine derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in 100% DMSO to create a concentration range for IC₅₀ determination (e.g., an 8-point, 3-fold dilution series).[16]
-
-
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (e.g., Promega Corporation).[13] Protect from light.
II. Experimental Workflow
Figure 2: Step-by-step experimental workflow for the kinase inhibition assay.
III. Step-by-Step Assay Procedure
-
Compound Plating: Add 1 µL of each compound dilution from the DMSO plate to the corresponding wells of a white, opaque 384-well assay plate.[17] Add 1 µL of 100% DMSO to the positive and negative control wells.
-
Kinase Addition: Add 10 µL of the 2X kinase solution to all wells except the negative controls. To the negative control wells, add 10 µL of 1X kinase buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to all wells to initiate the kinase reaction. The total reaction volume is now 21 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure ATP consumption is within the linear range of the assay (typically <50%).[12]
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[17]
Data Analysis and Interpretation
I. Data Analysis Pipeline
Figure 3: Workflow for data analysis and IC₅₀ determination.
II. Calculation of Percent Inhibition
For each test compound concentration, calculate the percent inhibition using the signals from the on-plate controls:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))[17]
III. IC₅₀ Value Determination
The IC₅₀ value is the concentration of an inhibitor required to reduce the kinase activity by 50%.[18][19] To determine this value, plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the resulting data points to a four-parameter logistic equation (or sigmoidal dose-response curve with variable slope) using a suitable software package like GraphPad Prism or an in-house data analysis platform.[20]
IV. Quantitative Data Summary
The results are typically summarized in a table for easy comparison of the potency of different pyrimidine derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Pyrimidine-001 | EGFR (T790M) | 15.2 |
| Pyrimidine-002 | EGFR (T790M) | 89.7 |
| Pyrimidine-003 | EGFR (T790M) | 254.1 |
| Pyrimidine-004 | JAK2 | 8.5 |
| Pyrimidine-005 | JAK2 | 45.3 |
| Reference Inhibitor | EGFR/JAK2 | <10 |
Table 1: Example data table summarizing the half-maximal inhibitory concentrations (IC₅₀) of hypothetical pyrimidine derivatives against two different protein kinases. Lower IC₅₀ values indicate higher potency.
Signaling Pathway Context: EGFR Inhibition
To fully appreciate the impact of an inhibitor, it is essential to understand its role within the broader cellular signaling network. Many pyrimidine derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose hyperactivity can drive the growth of several cancers.[21] These inhibitors typically function by competing with ATP, thereby blocking the autophosphorylation of the receptor and the activation of downstream pro-survival pathways like the RAS-MAPK and PI3K-AKT cascades.[21][22]
Figure 4: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Conclusion
This application note provides a robust and detailed framework for assessing the inhibitory activity of pyrimidine derivatives against protein kinases. By combining a highly sensitive, luminescence-based assay principle with a carefully designed, self-validating protocol, researchers can generate high-quality, reproducible data. Understanding the causality behind each step—from selecting the appropriate ATP concentration to implementing rigorous controls—is paramount for ensuring the scientific integrity of the results. The methodologies described herein are fundamental to the drug discovery process, enabling the confident identification and characterization of novel kinase inhibitors that hold therapeutic promise.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. domainex.co.uk [domainex.co.uk]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In vitro anti-proliferative studies with 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Application Note & Protocol
In Vitro Anti-Proliferative Efficacy of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Methodological Guide
Abstract
The pyrimidine scaffold is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents, including several anti-cancer drugs.[1] Its structural versatility allows for the development of compounds that can modulate key biological targets involved in oncogenesis.[2] This document provides a comprehensive guide for evaluating the in vitro anti-proliferative properties of a novel pyrimidine derivative, this compound. We present a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust method for assessing cell viability and cytotoxicity. Furthermore, we discuss the scientific rationale behind key experimental steps, provide a framework for data analysis, and present a hypothetical mechanism of action to guide further investigation. This guide is intended for researchers in oncology, drug discovery, and pharmacology to facilitate the systematic evaluation of this and similar novel chemical entities.
Scientific Rationale & Background
Pyrimidine derivatives have garnered significant attention in oncology due to their ability to function as bioisosteres of purines, allowing them to interact with a wide range of biological targets.[1] Many successful anti-cancer agents are based on this scaffold, often functioning as inhibitors of crucial cellular signaling pathways that drive tumor growth and proliferation.[3][4]
A common mechanism of action for pyrimidine-based anti-cancer drugs is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell proliferation, survival, and metastasis.[2] The compound of interest, this compound, combines the privileged pyrimidine core with a pyrrolidine moiety, a structural feature present in many biologically active molecules.[5] This unique combination warrants investigation into its potential to inhibit cancer cell proliferation.
The primary method detailed herein is the MTT assay. This colorimetric assay is a cornerstone for preliminary anti-cancer drug screening.[6] It relies on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[7] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[7]
Illustrative Quantitative Data Summary
To contextualize the potential efficacy of this compound, the following table presents hypothetical anti-proliferative activity data. This data serves as an example of how results can be structured and is not derived from actual experimental analysis of this specific compound. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| A549 | Non-Small Cell Lung Cancer | 8.2 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 15.6 ± 2.5 |
| HCT-116 | Colorectal Carcinoma | 11.4 ± 1.9 |
| U87-MG | Glioblastoma | 22.1 ± 3.4 |
Experimental Workflow
The overall process for evaluating the anti-proliferative effects of the test compound is outlined below. This workflow ensures a systematic and reproducible investigation from initial cell culture to final data interpretation.
Figure 1: High-level experimental workflow for in vitro anti-proliferative screening.
Detailed Protocol: MTT Cell Proliferation Assay
This protocol provides a step-by-step method for determining the cytotoxic effects of this compound on adherent cancer cell lines.
4.1. Materials and Reagents
-
This compound (Test Compound)
-
Selected cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6] Store protected from light at -20°C.
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader with a 570 nm filter (a reference wavelength of >650 nm is recommended)
4.2. Step-by-Step Methodology
Step 1: Cell Seeding
-
Culture the selected cancer cell lines until they reach approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well. The goal is to ensure cells are in the exponential growth phase at the end of the incubation period and are not over-confluent in the control wells.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation effects (the "edge effect").
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[8]
Step 2: Compound Treatment
-
Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. A typical range might be from 0.1 µM to 100 µM.
-
Crucially, prepare a vehicle control containing the same maximum percentage of DMSO that is present in the highest compound concentration wells. This is essential to ensure that the solvent itself does not have a cytotoxic effect.
-
After the 24-hour cell attachment period, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells. Include a set of wells with only fresh medium to serve as the "untreated" or 100% viability control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂. A 72-hour incubation is a standard duration for assessing anti-proliferative effects, as it allows for multiple cell doubling times.[9]
Step 3: MTT Assay and Absorbance Measurement
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals, resulting in a homogenous purple solution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. If a reference wavelength is used, subtract the absorbance at >650 nm from the 570 nm reading.
4.3. Data Analysis and Interpretation
-
Average the absorbance readings from the blank wells (medium + MTT + DMSO, no cells) and subtract this value from all other readings to correct for background absorbance.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Postulated Mechanism of Action: Kinase Inhibition
Based on the extensive literature on pyrimidine derivatives in oncology, a plausible mechanism of action for this compound is the inhibition of a key protein kinase in a pro-proliferative signaling pathway.[2][4] The diagram below illustrates a simplified EGFR signaling cascade, a common target for such compounds. Inhibition of EGFR or a downstream component like PI3K or Akt would block the transduction of growth signals, leading to an anti-proliferative effect.
Figure 2: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
This application note provides a robust and detailed framework for the initial in vitro characterization of the anti-proliferative activity of this compound. The MTT assay protocol, when performed with the appropriate controls, offers a reliable and high-throughput method for determining compound cytotoxicity and calculating IC50 values across various cancer cell lines. The insights gained from these foundational studies are critical for guiding subsequent mechanistic investigations, such as kinase profiling or cell cycle analysis, to fully elucidate the compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jrasb.com [jrasb.com]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine as a Chemical Probe
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the utilization of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine as a chemical probe. While specific data for this compound is emerging, this guide is built upon extensive research into the broader class of aminopyrimidine derivatives, which have shown significant promise in modulating key cellular signaling pathways. This guide will detail hypothesized mechanisms of action, potential molecular targets, and detailed protocols for in vitro and cell-based assays to facilitate the exploration of its biological functions.
Introduction and Scientific Background
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous inhibitors targeting a variety of enzyme classes, most notably protein kinases.[1][2] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase catalytic domain. The specific substitutions on the pyrimidine ring dictate the potency and selectivity for different kinases.
This compound belongs to this versatile class of compounds. The pyrrolidine moiety is a common feature in kinase inhibitors, often contributing to improved potency and favorable pharmacokinetic properties.[3][4] While the precise molecular target of this compound is a subject of ongoing investigation, its structural similarity to known inhibitors of kinases such as Polo-like kinase 4 (PLK4) and Transforming growth factor-β-activated kinase 1 (TAK1) suggests it may function as an inhibitor within these or related signaling pathways.[1][3]
This application note serves as a foundational resource for researchers, providing detailed protocols to investigate the biological activity of this compound and to elucidate its mechanism of action.
Hypothesized Mechanism of Action and Potential Cellular Targets
Based on the extensive literature on substituted aminopyrimidines, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The aminopyrimidine core is expected to form key hydrogen bonds with the hinge region of the kinase, while the methyl and pyrrolidine groups likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Potential kinase families to investigate as targets for this chemical probe include, but are not limited to:
-
Polo-like kinases (PLKs): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to various cancers.[1]
-
TGF-β activated kinase 1 (TAK1): TAK1 is a key mediator in inflammatory and stress response pathways.
-
Other serine/threonine kinases: The aminopyrimidine scaffold is found in inhibitors of a wide range of kinases.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it targets a kinase like TAK1.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Buchwald-Hartwig Amination for Pyrimidine Synthesis
A Senior Application Scientist's Guide for Researchers in Drug Discovery
This guide provides an in-depth technical overview of the Buchwald-Hartwig amination for the synthesis of N-substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction. We will move beyond simple procedural lists to explore the underlying principles, critical parameters, and practical considerations that ensure successful and reproducible outcomes.
Strategic Importance: Why Pyrimidines and Why Buchwald-Hartwig?
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2][3][4][5] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling precise interactions with biological targets. Consequently, the ability to controllably substitute pyrimidine rings, particularly with amino groups, is of paramount importance in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.
Traditional methods for forging C-N bonds on pyrimidine rings often require harsh conditions or suffer from limited substrate scope and functional group tolerance.[6] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative solution, offering a mild, efficient, and broadly applicable methodology for the synthesis of aryl amines.[6][7][8] Its adoption has significantly streamlined the synthesis of complex aminopyrimidine derivatives, accelerating the drug discovery process.[9][10]
The Catalytic Engine: Understanding the Mechanism
A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. While the precise intermediates can be influenced by the specific ligand and substrates, the generally accepted mechanism provides a robust framework for experimental design.[6][7]
The cycle consists of three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) complex initiates the cycle by inserting into the carbon-halogen bond (C-X) of the halopyrimidine. This step is often rate-limiting and results in a Pd(II) intermediate. The reactivity of the halide is crucial, typically following the order I > Br > Cl, a key consideration when selecting starting materials.[11]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive as to cause unwanted side reactions.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired N-arylpyrimidine is expelled from the coordination sphere of the palladium. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Core Protocol: A Validated Starting Point
This section provides a robust, general protocol for the Buchwald-Hartwig amination of a halopyrimidine. It is designed to be a reliable starting point for a wide range of substrates. Subsequent sections will detail how to adapt and optimize this procedure.
Essential Reagents and Equipment
| Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common, air-stable Pd(0) source. Other sources like Pd(OAc)₂ can also be used but may require an initial reduction step. |
| Phosphine Ligand | XPhos or SPhos | Bulky, electron-rich monophosphine ligands are highly effective for coupling with electron-deficient heterocycles like pyrimidines.[6][12] |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base suitable for a wide range of primary and secondary amines. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be tested.[7] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents with appropriate boiling points are required. Toluene is often a good first choice. |
| Substrates | Halopyrimidine (1.0 equiv), Amine (1.1-1.5 equiv) | Using a slight excess of the amine can drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and some ligands are sensitive to oxygen. Maintaining an inert atmosphere is critical for reproducibility. |
| Glassware | Schlenk flask or sealed microwave vial | Must allow for heating under an inert atmosphere. |
Step-by-Step Experimental Workflow
The following protocol details the coupling of 2-chloropyrimidine with a generic aniline derivative.
Caption: Step-by-Step Experimental Workflow for Buchwald-Hartwig Amination.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyrimidine (1.0 mmol), Pd₂(dba)₃ (0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (0.02-0.10 mmol, 2-10 mol%), and NaOt-Bu (1.4 mmol).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon. This is typically achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeating the cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5-10 mL) via syringe, followed by the amine (1.2 mmol).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting halopyrimidine is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired N-arylpyrimidine.
Note on Microwave Chemistry: For rapid optimization and synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes, typically running at higher temperatures (e.g., 130-150 °C).[13]
Parameter Optimization: A Guide to Troubleshooting and Improvement
While the general protocol is robust, substrate-specific optimization is often necessary to maximize yield and minimize side products. The following table outlines key parameters and strategies for their adjustment.
| Parameter | Default Choice | Optimization Strategy & Rationale |
| Pd Source & Loading | Pd₂(dba)₃ (1-2 mol%) | For challenging couplings (e.g., aryl chlorides), increase loading to 5 mol%. Pre-formed Pd-ligand complexes (precatalysts) can also enhance activity and reproducibility. |
| Ligand Choice | XPhos | If reactivity is low, switch to other bulky biaryl phosphine ligands like RuPhos or BrettPhos. Bidentate ligands like Xantphos can be effective in specific cases, particularly for preventing side reactions.[14] |
| Base Strength | NaOt-Bu | For substrates with base-sensitive functional groups (e.g., esters), switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃. This may require higher temperatures or longer reaction times. |
| Solvent | Toluene | If solubility is an issue, consider other solvents like dioxane, t-butanol, or CPME. The polarity and boiling point of the solvent can significantly impact reaction rate. |
| Temperature | 100 °C | Start at 80-100 °C. If the reaction is sluggish, increase the temperature. For highly reactive substrates (aryl iodides), a lower temperature may improve selectivity and reduce side product formation. |
| Reactant Stoichiometry | 1.2 equiv. Amine | Increasing the excess of the amine (up to 2.0 equiv.) can be beneficial for less reactive amines or to outcompete side reactions. |
Scope and Limitations
The Buchwald-Hartwig amination is remarkably versatile for pyrimidine synthesis.
-
Halopyrimidines: The reaction is highly effective for 2-, 4-, and 5-halopyrimidines. The inherent electronic properties of the pyrimidine ring make it an excellent electrophile for this transformation.[9] For di- or tri-chlorinated pyrimidines, site selectivity can often be achieved by controlling stoichiometry and temperature, with the C4 position generally being the most reactive, followed by C2, and then C5.[15]
-
Amines: A vast array of primary and secondary alkyl and aryl amines can be successfully coupled. Sterically hindered amines may require more bulky ligands (e.g., BrettPhos) and higher temperatures.
-
Functional Group Tolerance: The reaction tolerates a wide range of functional groups, including esters, ketones, nitriles, and ethers, making it ideal for late-stage functionalization in complex molecule synthesis.
Limitations: Substrates with unprotected acidic protons (e.g., phenols, carboxylic acids) are generally incompatible as they will be deprotonated by the strong base. Additionally, some functional groups can act as catalyst poisons.
Conclusion: An Indispensable Tool for Modern Synthesis
The Buchwald-Hartwig amination has fundamentally changed the approach to synthesizing N-substituted pyrimidines. Its reliability, broad scope, and mild conditions have established it as an indispensable method in the synthetic chemist's toolbox. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively apply and optimize this reaction to accelerate the discovery and development of novel pyrimidine-based therapeutics.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Nucleophilic Aromatic Substitution on Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Dichloropyrimidines
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous natural compounds like nucleic acids and a plethora of synthetic drugs, including anticancer and antiviral agents.[1][2] Dichloropyrimidines, particularly 2,4- and 4,6-isomers, are highly valuable and versatile synthons. Their utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two electronegative chlorine atoms. This electronic arrangement renders the chloro-substituents susceptible to displacement via nucleophilic aromatic substitution (SNAr), providing a powerful and modular approach for the synthesis of complex, functionalized pyrimidine derivatives.[3][4]
This guide provides an in-depth exploration of the SNAr reactions on dichloropyrimidines, offering insights into the underlying mechanisms, factors governing regioselectivity, and practical, field-proven protocols for their successful implementation in a research and development setting.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The SNAr reaction on dichloropyrimidines proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is crucial for the reaction to proceed.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.
The overall reactivity and regioselectivity of this process are dictated by the electronic landscape of the pyrimidine ring.
Figure 1: Generalized mechanism of SNAr on a dichloropyrimidine.
Controlling Regioselectivity: The C4 vs. C2 Position
For asymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the substitution is a critical consideration. Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C2 position.[3][6][7] This preference is attributed to the greater ability of the para nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack, compared to the ortho nitrogen (N1 and N3) stabilization for C2 attack.[3]
However, this inherent selectivity is not absolute and can be modulated, or even reversed, by several factors:
-
Electronic Effects of Ring Substituents:
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ at the C5 position enhance the electrophilicity of the pyrimidine ring and reinforce the preference for C4 substitution.[7][8]
-
Electron-Donating Groups (EDGs): The presence of EDGs such as -OMe or -NHMe at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[6][9] This is due to the alteration of the LUMO (Lowest Unoccupied Molecular Orbital) distribution, making the C2 position more susceptible to nucleophilic attack.[6][9]
-
-
Nature of the Nucleophile:
-
Most neutral nucleophiles, like primary and secondary amines, preferentially attack the C4 position. However, the selectivity can sometimes be modest, leading to mixtures of isomers that are difficult to separate.[3]
-
Interestingly, tertiary amines have been shown to exhibit excellent selectivity for the C2 position in 5-substituted-2,4-dichloropyrimidines, providing a complementary route to otherwise difficult-to-access isomers.[8][10][11]
-
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base is crucial. For example, a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like n-butanol can favor the formation of a single C4-substituted product.[7]
-
Temperature: Reaction temperature can influence the selectivity, with lower temperatures often leading to higher regioselectivity.
-
Figure 2: Key factors governing regioselectivity in SNAr reactions.
Practical Guide to Dichloropyrimidine Functionalization
The following sections provide an overview of reaction conditions for various classes of nucleophiles and detailed experimental protocols.
I. Amination Reactions (C-N Bond Formation)
The introduction of amino groups is arguably the most common transformation of dichloropyrimidines, given the prevalence of aminopyrimidines in pharmaceuticals.
Table 1: Typical Conditions for Amination of Dichloropyrimidines
| Dichloropyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (C4:C2) | Reference |
| 2,4-Dichloropyrimidine | Aniline | K₂CO₃ | DMAc | Room Temp | Moderate | ~10:1 | [3] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amine | LiHMDS | THF | -20 to 0 | High | >95:5 | [3][12] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | DIPEA | CHCl₃ | 40 | High | >95:5 (C4) | [10] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | - | CHCl₃ | Room Temp | 91 | >98:2 (C2) | [8][10] |
| 4,6-Dichloropyrimidine | Adamantylalkylamine | - | Dioxane | Reflux | 60-99 | N/A | [13] |
II. Reactions with O- and S-Nucleophiles (C-O & C-S Bond Formation)
Alkoxides, phenoxides, and thiolates are also effective nucleophiles for the substitution of dichloropyrimidines. Thiolates, being softer and more potent nucleophiles, often react under milder conditions.[14]
Table 2: Typical Conditions for Reactions with O- and S-Nucleophiles
| Dichloropyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyrimidine | Sodium Phenoxide | - | DMF | 80 | Good | C4 favored | General Knowledge |
| 2,4-Dichloropyrimidine | Thiophenol | K₂CO₃ | Acetonitrile | Room Temp | High | C4 favored | [15] |
| 4,6-Dichloropyrimidine | Ethanethiol | NaH | THF | 0 to Room Temp | High | N/A | General Knowledge |
III. Palladium-Catalyzed Cross-Coupling Reactions
While distinct from direct SNAr, palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations are crucial for forming C-C and C-N bonds, respectively, and often exhibit similar regioselectivity patterns.[1][3] For instance, Suzuki couplings on 2,4-dichloropyrimidines also show a strong preference for reaction at the C4 position.[1][2][16] Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation, especially with less nucleophilic amines.[17][18]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Regioselective Mono-amination of 2,4-Dichloropyrimidine at the C4-Position
This protocol describes a typical procedure for the reaction of 2,4-dichloropyrimidine with a primary or secondary amine to selectively yield the 4-amino-2-chloropyrimidine derivative.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., n-Butanol, Acetonitrile, or THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq) and the anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: Add the base (e.g., K₂CO₃) followed by the dropwise addition of the amine nucleophile (1.0 eq) at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the nucleophilicity of the amine). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a solid base like K₂CO₃ was used, filter the mixture. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 3: Workflow for C4-selective mono-amination.
Protocol 2: Sequential Di-substitution of 4,6-Dichloropyrimidine
This protocol outlines a two-step process for the introduction of two different nucleophiles onto a 4,6-dichloropyrimidine core. The first substitution is typically performed at a lower temperature, and the second, on the less reactive mono-substituted intermediate, often requires more forcing conditions.
Materials:
-
4,6-Dichloropyrimidine
-
Nucleophile 1 (1.0-1.1 equivalents)
-
Base 1 (e.g., DIPEA) (1.2 equivalents)
-
Nucleophile 2 (1.2-1.5 equivalents)
-
Base 2 (e.g., NaH or K₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous solvents (e.g., THF, DMF)
Procedure:
Step A: First Substitution
-
Setup: In a dry flask under an inert atmosphere, dissolve 4,6-dichloropyrimidine (1.0 eq) in an anhydrous solvent like THF.
-
First Nucleophile Addition: Cool the solution to 0 °C. Add Base 1 (e.g., DIPEA) followed by the slow addition of Nucleophile 1.
-
Reaction 1: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS). The mono-substituted product can be isolated or used directly in the next step.
Step B: Second Substitution
-
Second Nucleophile Addition: To the reaction mixture containing the 4-substituted-6-chloropyrimidine, add Base 2 and Nucleophile 2.
-
Reaction 2: Heat the reaction mixture (e.g., 60-100 °C) to drive the second substitution to completion. Monitor the disappearance of the intermediate.
-
Workup and Purification: Cool the reaction, quench carefully (especially if NaH was used), and perform an aqueous workup as described in Protocol 1. Purify the final di-substituted product by column chromatography or recrystallization.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Dichloropyrimidines and many reagents used (e.g., strong bases) are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.
-
Exothermic Reactions: The addition of nucleophiles can be exothermic. For reactive nucleophiles, addition at low temperatures (0 °C or below) is recommended to control the reaction rate and improve selectivity.
-
Isomer Separation: If a mixture of C4 and C2 isomers is formed, separation by column chromatography can be challenging. Careful analysis of the crude reaction mixture by ¹H NMR is essential to determine the isomeric ratio.
-
Di-substitution: To avoid di-substitution in mono-functionalization reactions, use a slight excess of the dichloropyrimidine or carefully control the stoichiometry of the nucleophile (≤ 1.0 equivalent).
Conclusion
Nucleophilic aromatic substitution on dichloropyrimidines is a robust and highly adaptable methodology for the synthesis of functionalized heterocyclic compounds. A thorough understanding of the underlying mechanistic principles and the factors that govern regioselectivity allows researchers to strategically design synthetic routes to access a wide array of pyrimidine derivatives. By carefully selecting nucleophiles, substituents, and reaction conditions, the synthetic chemist can navigate the nuanced reactivity of these valuable building blocks to achieve desired synthetic outcomes efficiently and selectively.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine in cancer research
A Senior Application Scientist's Guide to Investigating 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (Bafetinib, INNO-406)
Introduction: A Second-Generation Inhibitor Tackling Resistance
This compound, more commonly known in the scientific community as Bafetinib (also designated INNO-406 or NS-187), is a potent, orally active second-generation tyrosine kinase inhibitor (TKI).[1][2][3] It was rationally designed based on the chemical structure of imatinib to overcome mechanisms of resistance in various cancers.[1][2] Bafetinib's primary targets are the Bcr-Abl fusion protein and the Src family kinase Lyn, making it a dual Bcr-Abl/Lyn inhibitor.[1][2][3][4][5]
Initially developed for Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL), Bafetinib has shown significant potency against imatinib-resistant Bcr-Abl mutations.[1][2] Preclinical studies have demonstrated that it is 25- to 55-fold more potent than imatinib in vitro.[1][2] Its efficacy extends to 12 of the 13 most common imatinib-resistant Bcr-Abl point mutations, with the notable exception of the T315I mutation.[1][2]
Beyond hematological malignancies, emerging research has illuminated Bafetinib's potential in solid tumors, including prostate cancer, brain tumors, and lung cancer.[1][2][6] This expanded scope is due to its multifaceted mechanism of action, which, in addition to direct kinase inhibition, includes the modulation of immune checkpoints and the reversal of multidrug resistance.[6][7] These application notes provide an in-depth guide for researchers on the mechanisms and practical methodologies for utilizing Bafetinib in cancer research.
Core Mechanisms of Action: A Multi-pronged Anti-Cancer Strategy
Bafetinib exerts its anti-neoplastic effects through several key mechanisms, providing multiple avenues for investigation.
Dual Inhibition of Bcr-Abl and Lyn Kinases
The primary mechanism of Bafetinib is the potent and selective inhibition of the Bcr-Abl and Lyn tyrosine kinases.[1][8]
-
Bcr-Abl Inhibition: In Ph+ leukemias, the constitutively active Bcr-Abl kinase drives cell proliferation and survival. Bafetinib binds to the ATP-binding site of the Bcr-Abl kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates.[9] This blockade of signal transduction leads to the induction of apoptosis in Bcr-Abl-positive cells.[3][4][9] Bafetinib's ability to inhibit a wide range of imatinib-resistant mutants makes it a valuable tool for studying and overcoming drug resistance.[1][2]
-
Lyn Kinase Inhibition: Lyn, a member of the Src family of tyrosine kinases, is often overexpressed or constitutively active in various cancers, including imatinib-resistant CML.[1][3] Lyn activation contributes to cancer cell proliferation, survival, and motility. Bafetinib's inhibition of Lyn provides a secondary mechanism to combat cancer, particularly in contexts where Lyn signaling is a key driver of malignancy or resistance.[1][2]
Caption: Bafetinib's dual inhibition of Bcr-Abl and Lyn kinases.
Modulation of the PD-L1 Immune Checkpoint
Recent studies have revealed that Bafetinib can suppress the expression of Programmed Death-Ligand 1 (PD-L1) in lung cancer cells.[6][10] PD-L1 on tumor cells interacts with the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the host immune response. Bafetinib has been shown to inhibit the transcription of PD-L1 by downregulating the transcription factor c-Myc.[4][10] This novel mechanism suggests a role for Bafetinib in immuno-oncology, potentially enhancing the efficacy of T-cell-mediated tumor killing.
Caption: Bafetinib's suppression of PD-L1 expression via c-Myc.
Reversal of Multidrug Resistance (MDR)
Bafetinib has been found to inhibit the function of ATP-Binding Cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which are key drivers of multidrug resistance in cancer.[7] These transporters act as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their efficacy. By inhibiting these pumps, Bafetinib can increase the intracellular concentration of co-administered anticancer drugs, potentially re-sensitizing resistant tumors to chemotherapy.[7]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of Bafetinib across various cell lines.
Table 1: IC50 Values for Bcr-Abl and Lyn Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| Bcr-Abl | 5.8 | Cell-free | [9] |
| Lyn | 19 | Cell-free | [9] |
| Bcr-Abl (K562 cells) | 11 | Cell-based | [4][9] |
| Bcr-Abl (293T cells) | 22 | Cell-based |[9] |
Table 2: Anti-proliferative Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | 11 | [4] |
| KU812 | Chronic Myeloid Leukemia | Potent Inhibition | [9] |
| BaF3/wt | Pro-B cell line (Bcr-Abl+) | Potent Inhibition | [9] |
| BaF3/E255K | Pro-B cell line (Imatinib-resistant) | Dose-dependent inhibition | [9] |
| U937 | Histiocytic Lymphoma (Bcr-Abl-) | >10,000 |[4] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of Bafetinib.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of Bafetinib on cancer cell proliferation.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the calculation of an IC50 value, a standard measure of a drug's potency.
Materials:
-
Bafetinib (dissolved in DMSO to create a stock solution, e.g., 10 mM)[8]
-
Target cancer cell lines (e.g., K562 for CML, H292 for lung cancer)[4][9]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[9]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Bafetinib in complete medium from the stock solution. A typical concentration range would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO concentration matched to the highest Bafetinib concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the Bafetinib dilutions or control medium.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for Phospho-Protein Inhibition
This protocol assesses Bafetinib's ability to inhibit the phosphorylation of its targets (e.g., Bcr-Abl, STAT5) and downstream signaling proteins.
Rationale: Western blotting allows for the specific detection of proteins and their phosphorylation status. By comparing the levels of phosphorylated proteins in treated versus untreated cells, one can directly visualize the inhibitory effect of Bafetinib on kinase activity.
Materials:
-
Bafetinib
-
Target cancer cell lines
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Bafetinib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bcr-Abl) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Bcr-Abl) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of Bafetinib in a preclinical animal model.
Rationale: In vivo studies are crucial to determine a compound's efficacy in a complex biological system, taking into account factors like bioavailability and tolerability. Xenograft models, where human cancer cells are implanted in immunodeficient mice, are a standard method for assessing anti-tumor activity.
Materials:
-
Bafetinib
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)[9]
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cells for injection (e.g., KU812)[9]
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Bafetinib 10 mg/kg, Bafetinib 20 mg/kg).
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, western blotting, or RNA sequencing).
-
Conclusion and Future Directions
Bafetinib (this compound) is a versatile and potent tyrosine kinase inhibitor with well-established activity against Bcr-Abl and Lyn kinases. Its demonstrated efficacy in overcoming TKI resistance in leukemias, coupled with its emerging roles in modulating immune checkpoints and reversing multidrug resistance, positions it as a valuable tool for a broad range of cancer research applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of Bafetinib, from basic mechanism-of-action studies to preclinical in vivo efficacy trials. Future research should continue to explore its efficacy in various solid tumors, its potential in combination therapies, and the molecular determinants of response and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bafetinib - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]
- 7. Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 10. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine for the Interrogation of Signal Transduction Pathways
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for utilizing 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, a novel small molecule, in the study of signal transduction pathways. Based on its structural features, notably the pyrimidine core common to many kinase inhibitors, we hypothesize its potential as an inhibitor of the PI3K/Akt/mTOR signaling cascade. This guide details its proposed mechanism of action, protocols for its characterization, and methods to elucidate its effects on cellular signaling and function.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for the design of potent and selective inhibitors. This compound incorporates this key pyrimidine structure, suggesting its potential as a modulator of kinase-driven signaling pathways. The pyrrolidine moiety can contribute to improved solubility and cell permeability, as well as providing a vector for further chemical modification to enhance potency and selectivity.
Given the central role of the PI3K/Akt/mTOR pathway in regulating cell growth, proliferation, and survival, and its frequent dysregulation in diseases such as cancer, we propose this compound as a putative inhibitor of this cascade. This application note will therefore focus on methodologies to validate this hypothesis and characterize its biological activity.
Proposed Mechanism of Action and Pathway Interrogation
We hypothesize that this compound acts as an ATP-competitive inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. The primary nodes of investigation will be PI3K itself, Akt (also known as PKB), and mTOR. Inhibition of these key kinases would lead to a downstream cascade of dephosphorylation events, ultimately impacting cell proliferation and survival.
Caption: Hypothesized mechanism of action within the PI3K/Akt/mTOR pathway.
Experimental Workflows & Protocols
Initial Compound Handling and Preparation
For consistent and reproducible results, proper handling of this compound is crucial.
-
Solubility Testing: Determine the optimal solvent for stock solutions. Test solubility in DMSO, ethanol, and PBS. DMSO is anticipated to be the most effective solvent for creating a high-concentration stock.
-
Stock Solution Preparation:
-
Accurately weigh out 1-5 mg of the compound.
-
Dissolve in a minimal volume of high-purity DMSO (e.g., 10 mM stock).
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. It is critical to ensure the final DMSO concentration is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
Workflow for Target Validation and Cellular Effects
Caption: A streamlined workflow for characterizing the compound.
Protocol: In Vitro Kinase Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on purified kinases (e.g., PI3K, Akt, mTOR).
Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®, Promega) is used. Kinase activity is proportional to the amount of ATP consumed. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Materials:
-
Purified recombinant human kinases (PI3K, Akt1, mTOR).
-
Substrate peptides specific for each kinase.
-
Kinase-Glo® Luminescent Kinase Assay Kit.
-
This compound.
-
Appropriate kinase assay buffer.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A common starting range is 100 µM to 1 nM. Include a DMSO vehicle control.
-
Reaction Setup: To each well of the plate, add:
-
5 µL of kinase solution (pre-diluted in assay buffer).
-
5 µL of the compound dilution or vehicle control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of a solution containing the substrate peptide and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour (or as recommended by the kinase manufacturer).
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 20 µL of Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Vehicle Control | A control group treated with the solvent (e.g., DMSO) used to dissolve the test compound. |
Protocol: Western Blotting for Phospho-Protein Analysis
This protocol assesses the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within a cellular context.
Principle: Cells are treated with the compound, lysed, and the proteins are separated by size via SDS-PAGE. Antibodies specific to the phosphorylated and total forms of a protein (e.g., Akt) are used to visualize the extent of pathway inhibition.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87).
-
Complete cell culture medium.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., based on the IC50 from the kinase assay) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Stimulation (if starved): After inhibitor pre-treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to robustly activate the pathway.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific reduction in phosphorylation.
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following controls and validation steps are essential:
-
Orthogonal Assays: Confirm findings from one assay type with another. For example, if Western blotting shows a decrease in p-Akt, a cell viability assay should demonstrate a corresponding decrease in cell proliferation.
-
Positive and Negative Controls: In every experiment, include a known inhibitor of the pathway (e.g., LY294002 for PI3K) as a positive control and a vehicle-treated group as a negative control.
-
Dose-Response and Time-Course: Characterize the effects of this compound across a range of concentrations and time points to understand its potency and the dynamics of its action.
-
Selectivity Profiling: To determine if the compound is specific for the PI3K/Akt/mTOR pathway, it should be tested against a panel of other kinases from different families.
Conclusion
This compound represents a promising chemical scaffold for the development of novel signal transduction pathway inhibitors. The protocols outlined in this application note provide a robust framework for investigating its hypothesized role as a PI3K/Akt/mTOR pathway inhibitor. By systematically applying these biochemical and cell-based assays, researchers can elucidate its mechanism of action, determine its potency and selectivity, and validate its potential as a tool for research or as a therapeutic lead.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Welcome to the Technical Support Center for the synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity final product.
Introduction to the Synthetic Strategy
The synthesis of this compound typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) pathway. The most common route involves a di-substituted pyrimidine precursor, where different leaving groups at the C2 and C4 positions allow for regioselective substitution. A logical and efficient approach starts with 2,4-dichloro-6-methylpyrimidine. The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the one at the C2 position. This differential reactivity is the cornerstone of a successful synthesis, allowing for a controlled, stepwise introduction of the pyrrolidine and amino moieties.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Question 1: I am observing a very low yield of my final product. What are the likely causes?
Low yields can stem from several factors, from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete First Substitution: The initial reaction of 2,4-dichloro-6-methylpyrimidine with pyrrolidine may not have gone to completion.
-
How to Verify: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the starting dichloropyrimidine in the reaction mixture before proceeding to the second step.
-
Solution: Increase the reaction time or slightly elevate the temperature for the first substitution. Ensure the pyrrolidine is of good quality and used in a slight excess (1.1-1.2 equivalents). The choice of base is also important; tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl byproduct.[1]
-
-
Formation of Di-substituted Byproduct: A significant portion of your starting material might be reacting with two equivalents of pyrrolidine, leading to the formation of 4-methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine.[2]
-
How to Verify: Look for a product with a corresponding mass in your LC-MS analysis.
-
Solution: This is often due to a lack of temperature control during the first substitution. The reaction with pyrrolidine should be carried out at a controlled, moderate temperature. Adding the pyrrolidine slowly to the reaction mixture can also help to minimize this side reaction.
-
-
Hydrolysis of the Chloro-substituent: The presence of water in your reaction can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine, which is unreactive in the subsequent amination step.
-
How to Verify: The hydroxypyrimidine will have a different polarity and can often be detected by TLC or LC-MS.
-
Solution: Ensure all your reagents and solvents are anhydrous. Using a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
-
Inefficient Second Amination: The introduction of the amino group at the C4 position can be challenging due to the deactivating effect of the pyrrolidine group already present on the ring.
-
Solution: This step often requires more forcing conditions than the first. The use of a sealed vessel or an autoclave to heat the reaction mixture with an alcoholic solution of ammonia is typically necessary to drive the reaction to completion. Elevated temperatures (e.g., 100-150 °C) are common.
-
Visual Troubleshooting Workflow for Low Yield
References
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Guide to Overcoming Solubility Challenges
<Technical Support Center >
Welcome to the technical support guide for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. As a substituted diaminopyrimidine derivative, its physicochemical properties can present unique hurdles in experimental design.[1][2] This guide provides a structured, in-depth approach to understanding and resolving these issues, moving from fundamental concepts to advanced troubleshooting protocols.
Part 1: Compound Profile & Initial Assessment
Before attempting solubilization, it's crucial to understand the inherent properties of the molecule. This compound is a weakly basic compound.[3] The presence of amine functionalities on the pyrimidine ring means its charge state, and therefore its aqueous solubility, is highly dependent on pH.[3][4][5]
Physicochemical Properties
| Property | Value / Observation | Implication for Solubility |
| Chemical Class | 2,4-Diaminopyrimidine Derivative | The pyrimidine core is relatively hydrophobic, while the amino groups provide sites for protonation.[1][2] |
| Predicted Nature | Weakly Basic | The amino groups can accept protons. Solubility is expected to increase significantly in acidic conditions (pH < pKa).[3][6] |
| General Solubility | Poorly soluble in neutral aqueous media. | Researchers often find that similar pyrazolo[3,4-d]pyrimidine derivatives have limited water solubility, which can negatively impact bioavailability and experimental efficacy.[7] |
| Organic Solvents | Readily soluble in DMSO, Ethanol, Methanol. | Useful for preparing high-concentration stock solutions.[7] |
Initial Solubility Testing: The First Question
Question: I've tried to dissolve the compound in my neutral phosphate-buffered saline (PBS, pH 7.4) and it won't go into solution. What's happening?
Answer: This is the most common issue encountered. At neutral pH, the compound is predominantly in its uncharged, neutral form. This form is more lipophilic and less inclined to interact favorably with polar water molecules, leading to poor aqueous solubility.[3] To achieve dissolution in an aqueous system, you must modify the properties of either the solute (the compound) or the solvent (the buffer).
Part 2: Troubleshooting Workflow & FAQs
This section provides a logical progression for troubleshooting solubility issues, from simple adjustments to more complex formulation strategies.
Visual Troubleshooting Guide
The following workflow provides a decision-making tree for addressing solubility problems.
Caption: A decision tree for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO to make a stock, but it crashed out when I diluted it into my cell culture media. Why?
A: This is a classic problem of solvent shifting. While the compound is highly soluble in 100% DMSO, the final concentration of DMSO in your aqueous media is likely too low to maintain solubility. The compound, suddenly finding itself in a predominantly aqueous environment at neutral pH, precipitates. The solution is to either lower the final concentration of the compound, increase the final percentage of DMSO (if your assay can tolerate it), or use a different solubilization strategy like pH adjustment before final dilution.
Q2: What is the maximum concentration I can expect to achieve in an aqueous buffer?
A: This is highly dependent on the final pH and the presence of any co-solvents. In neutral buffers without additives, the solubility may be very low (<<1 mg/mL). By lowering the pH to acidic conditions (e.g., pH 4-5), you could potentially increase solubility by several orders of magnitude. A definitive answer requires empirical determination using a standardized protocol, such as the Shake-Flask method.[8][9]
Q3: Will heating the solution help dissolve the compound?
A: Heating can temporarily increase the solubility of many compounds, allowing them to dissolve faster. However, this often creates a supersaturated solution. Upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound is likely to precipitate out. This method is generally not recommended for achieving a stable, thermodynamically equilibrated solution.
Part 3: Step-by-Step Protocols for Solubility Enhancement
Here we provide detailed, field-proven protocols for the most common and effective solubilization techniques.
Protocol 1: pH-Dependent Solubilization
This is the most direct method for this class of compounds, leveraging its weakly basic nature.[6] By lowering the pH, the amine groups become protonated, creating a positively charged ion that is much more soluble in water.[4][5][10]
Objective: To dissolve the compound by preparing an acidic stock solution which can then be diluted into the final experimental medium.
Materials:
-
This compound (solid)
-
Sterile water or desired aqueous buffer (e.g., 10 mM citrate buffer)
-
1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of the compound into a sterile tube.
-
Add a volume of sterile water or buffer that is less than your final desired volume (e.g., 80% of the final volume).
-
While stirring or vortexing, add 1 M HCl dropwise.
-
Monitor the pH of the solution. Continue adding HCl until the compound fully dissolves. The target pH will likely be in the range of 3 to 5.
-
Once dissolved, add more water or buffer to reach the final desired volume and concentration.
-
Critical Control Step: Re-check the final pH. If this acidic stock is to be diluted into a well-buffered neutral system (like cell culture media), ensure the volume of the stock is small enough not to significantly alter the pH of the final solution.
Protocol 2: Using Co-solvents for Solubilization
When pH modification is not an option, a co-solvent system can be employed. Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for a lipophilic compound to dissolve.[11][12][13]
Objective: To prepare a stock solution in a water-miscible organic solvent, which can be diluted into the final buffer while maintaining solubility.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Desired aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Prepare a high-concentration primary stock solution in 100% DMSO or EtOH (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Perform serial dilutions of this primary stock into your aqueous buffer.
-
Critical Observation: Note the concentration at which precipitation first occurs. This is your approximate kinetic solubility limit for that specific co-solvent percentage.
-
For your experiments, work at a concentration and final co-solvent percentage well below this precipitation point. For example, if precipitation is observed when a 10 mM DMSO stock is diluted 1:100 (final DMSO 1%), but not when diluted 1:200 (final DMSO 0.5%), then all experiments should maintain a final DMSO concentration of ≤0.5%.
Protocol 3: Advanced Methods - An Introduction to Cyclodextrins
If the above methods are unsuitable for your experimental system (e.g., due to pH constraints or solvent toxicity), complexation with cyclodextrins can be an excellent alternative.[14][15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17] They can encapsulate the poorly soluble drug molecule, effectively shielding its hydrophobic parts from the aqueous environment and increasing its apparent solubility.[18]
Concept: The drug molecule (guest) forms an inclusion complex with the cyclodextrin (host), and this entire complex is water-soluble.[14][15]
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequent choice in pharmaceutical development due to its high aqueous solubility and low toxicity.[17]
Procedure Outline:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Add an excess of the solid compound to this solution.
-
Stir or shake the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for equilibrium to be reached.
-
Separate the undissolved solid by centrifugation and/or filtration (using a 0.22 µm filter).
-
Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
Part 4: Understanding the Mechanisms
Visualizing the "why" behind these protocols is key to effective troubleshooting.
Mechanism 1: pH-Dependent Solubility
At low pH, the amine groups are protonated, creating a charged, water-soluble cation. At neutral or high pH, the compound is in its neutral, less soluble form.
Caption: Effect of pH on compound ionization and solubility.
Mechanism 2: Co-Solvency
Co-solvents like DMSO or ethanol integrate into the hydrogen-bonding network of water, creating a microenvironment that is less polar and more accommodating to the hydrophobic drug molecule.
Caption: How co-solvents disrupt water structure to dissolve a drug.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. govinfo.gov [govinfo.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. wisdomlib.org [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. scielo.br [scielo.br]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 18. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Amination Reactions
Welcome to the Technical Support Center for Pyrimidine Amination Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of aminated pyrimidines. The following content is structured in a comprehensive question-and-answer format, providing in-depth explanations and actionable protocols based on established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. The troubleshooting advice is categorized by the two primary methods for pyrimidine amination: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
General Issues Applicable to Both SNAr and Buchwald-Hartwig Reactions
Q1: My reaction shows very low or no conversion of the starting material. Where should I start troubleshooting?
A1: Low or no conversion is a common issue that can often be traced back to fundamental reaction parameters. A systematic evaluation of your setup is the most effective approach.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the pyrimidine halide, amine, or solvent can interfere with the reaction. Re-purify starting materials if their quality is uncertain.
-
Solvent Quality: Use anhydrous and degassed solvents, especially for palladium-catalyzed reactions where oxygen can deactivate the catalyst.[1] For SNAr reactions, while rigorous exclusion of water is not always necessary, the solvent choice is critical for solubility and reaction rate.[2][3]
-
Reaction Temperature: Confirm that the reaction is being conducted at the appropriate temperature. SNAr reactions often require high temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[4] Buchwald-Hartwig reactions are also typically heated (e.g., 80-120 °C), but excessively high temperatures can lead to catalyst decomposition.[4][5]
-
Inadequate Mixing: For heterogeneous mixtures, especially with inorganic bases, ensure vigorous stirring to facilitate proper mixing and reaction.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Q2: My SNAr amination of a chloropyrimidine is sluggish. How can I increase the reaction rate?
A2: The rate of SNAr reactions is highly dependent on the electronic properties of the pyrimidine ring and the reaction conditions.
-
Insufficient Ring Activation: SNAr reactions proceed efficiently when the pyrimidine ring is activated by electron-withdrawing groups (EWGs) ortho or para to the leaving group (the halogen).[6] If your pyrimidine is not sufficiently electron-deficient, the reaction will be slow. The inherent electron-deficient nature of the pyrimidine ring itself facilitates this reaction more than in a corresponding benzene system.[2][7]
-
Leaving Group Ability: The nature of the leaving group is crucial. The general reactivity order is F > Cl > Br > I. If you are using a chloropyrimidine and experiencing low reactivity, switching to a fluoropyrimidine, if synthetically feasible, can significantly increase the reaction rate.[2]
-
Base and Solvent Choice: The choice of base and solvent is critical. For many SNAr aminations of chloropyrimidines, inorganic bases like K₂CO₃ or even weaker bases like KF in a polar aprotic solvent like DMF, or in some cases water, are effective.[2][4] The base facilitates the deprotonation of the amine, increasing its nucleophilicity.
-
Temperature: Increasing the reaction temperature is a common strategy to accelerate slow SNAr reactions.[4] Monitoring the reaction for potential side product formation at higher temperatures is advisable.
Q3: I am observing a mixture of regioisomers in the amination of my dichloropyrimidine. How can I improve selectivity?
A3: Regioselectivity in the SNAr of dichloropyrimidines (e.g., 2,4-dichloropyrimidine) is a known challenge and is influenced by both electronic and steric factors.
-
Inherent Electronic Bias: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[8] However, this selectivity can be altered by other substituents on the ring.
-
Substituent Effects: An electron-donating group on the ring can alter the relative electrophilicity of the C2 and C4 positions, potentially leading to mixtures or even reversal of selectivity.[9]
-
Nucleophile and Reaction Conditions: The nature of the incoming amine nucleophile and the reaction conditions (solvent, temperature) can also influence the regiochemical outcome. For instance, tertiary amine nucleophiles have been shown to exhibit high C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[10][11]
Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig reaction has stalled, and I see a black precipitate. What happened?
A4: The formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of catalyst decomposition.[5][12] The active Pd(0) catalyst has aggregated into an inactive elemental form.
-
Oxygen Contamination: The Pd(0) catalytic species is sensitive to oxygen. Inadequate degassing of the solvent or a poor inert atmosphere can lead to oxidation and subsequent decomposition.[1][5]
-
Inappropriate Ligand or Ligand:Palladium Ratio: The phosphine ligand stabilizes the palladium center.[5] An insufficient amount of ligand or a ligand that is not bulky or electron-rich enough for the specific substrate can fail to protect the palladium, leading to aggregation.[5] For aminations, it is often beneficial to use a slightly higher ligand-to-palladium ratio to counteract potential ligand consumption by the amine.[13]
-
High Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways.[5]
Q5: I am observing a significant amount of dehalogenated pyrimidine as a side product. What is the cause and how can I minimize it?
A5: Dehalogenation is a common side reaction in Buchwald-Hartwig amination, arising from competing reaction pathways.
-
β-Hydride Elimination: A key side reaction involves the palladium-amide intermediate undergoing β-hydride elimination, which ultimately leads to the dehalogenated arene and an imine.[9]
-
Hydrodehalogenation: This can also be caused by certain catalyst/ligand combinations and reaction conditions. For instance, some catalyst systems are more prone to this side reaction, especially with certain amine substrates.[14]
-
Mitigation Strategies:
-
Ligand Choice: Screening different ligands can often solve this problem. Bulky, electron-rich ligands are generally designed to favor the desired reductive elimination over β-hydride elimination.[9]
-
Base Selection: The choice of base can influence the prevalence of side reactions. While strong bases like NaOtBu are common, sometimes switching to a different base (e.g., K₃PO₄, Cs₂CO₃) can suppress dehalogenation.[15]
-
Temperature Optimization: Lowering the reaction temperature may reduce the rate of dehalogenation, though this may require longer reaction times.
-
Q6: How do I select the optimal catalyst system (palladium precursor and ligand) for my specific pyrimidine and amine?
A6: The "no one size fits all" principle strongly applies to Buchwald-Hartwig catalyst systems. The optimal choice depends on the electronic and steric properties of both coupling partners.
-
Palladium Precursors: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[1][4] Using air-stable palladium precatalysts, which contain both the palladium and the ligand in a defined ratio, can lead to more reproducible results.[1]
-
Ligand Selection: This is arguably the most critical parameter.
-
Systematic Screening: The most reliable method for optimization is to perform a systematic screen of different ligands and bases.
Section 2: Data & Protocols
Comparative Data Tables
Table 1: General Guide for Buchwald-Hartwig Ligand Selection
| Amine Type | Recommended Ligands | Typical Substrates | Reference(s) |
| Primary Aliphatic/Aryl Amines | BrettPhos, XPhos | Aryl/Heteroaryl Chlorides, Bromides | [16][17] |
| Secondary Aliphatic/Aryl Amines | RuPhos, SPhos | Aryl/Heteroaryl Chlorides, Bromides | [16][17] |
| Amides | tBuBrettPhos | Aryl Chlorides | [17] |
| Heterocyclic Amines (e.g., indoles) | DavePhos | Aryl Bromides | [16] |
| Challenging Heteroaryl Halides | Josiphos-type ligands | Heteroaryl Chlorides | [17] |
Table 2: Common Conditions for Pyrimidine Amination
| Reaction Type | Pyrimidine Substrate | Amine | Base | Solvent | Temperature (°C) | Reference(s) |
| SNAr | 2-Chloropyrimidine | Various Amines | KF | Water | 100 | [2] |
| SNAr | 4-Amino-2,6-dichloropyrimidine | Primary Amine | K₂CO₃ | DMF | 140 | [4] |
| Buchwald-Hartwig | 5-Bromopyrimidine | Anilines | K₃PO₄ | Toluene | 100 | [15] |
| Buchwald-Hartwig | Aryl Chloropyrimidine | Piperidine | NaOtBu | Toluene | 100 | [1] |
| Buchwald-Hartwig | Heteroaryl Chlorides | Primary Amines | NaOtBu | Dioxane/Toluene | 80-120 | [4] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of a Chloropyrimidine
-
To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol, 1.0 equiv.), the desired amine (1.1-1.2 mmol, 1.1-1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial tightly and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine
Note: This reaction must be performed under an inert atmosphere.
-
In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Under a positive pressure of inert gas, add the bromopyrimidine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.[4][15]
Section 3: Visual Troubleshooting Guides
The following diagrams provide a visual workflow for diagnosing and resolving common issues in pyrimidine amination reactions.
Caption: A decision tree for troubleshooting low conversion.
Caption: A decision guide for catalyst selection.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Coupling of Pyrimidines
Welcome to the technical support center for Buchwald-Hartwig amination of pyrimidine systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often sensitive cross-coupling reaction. Pyrimidines, being electron-deficient and possessing Lewis basic nitrogen atoms, present unique obstacles that can lead to catalyst deactivation and low reaction yields.
This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Diagnosing and Solving Failed Reactions
Navigating the complexities of coupling pyrimidines requires a systematic approach to troubleshooting. When a reaction performs poorly, consult the following guide to identify and address the root cause.
Issue 1: Low to No Conversion of Starting Material
This is the most common failure mode and can stem from several sources, primarily related to the catalyst's activity and stability.
Potential Cause & Recommended Solution
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Improper handling or storage of palladium precursors and ligands is a frequent cause of failure.
-
Solution: Ensure all reagents are of high quality and have been stored under a strictly inert atmosphere (e.g., in a glovebox). For more consistent results, consider using palladium precatalysts, such as G3 or G4 palladacycles. These are air-stable solids that reliably generate the active LPd(0) species in solution upon exposure to a base, bypassing the often inefficient in-situ reduction of Pd(II) sources like Pd(OAc)₂.[1][2]
-
-
Inappropriate Ligand Choice: Pyrimidines are challenging substrates that often require specialized ligands to achieve high reactivity and prevent catalyst deactivation.[3]
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial reductive elimination step and sterically shield the palladium center, which can prevent the formation of inactive catalyst complexes.[4][5] Ligand choice is critical and often substrate-dependent.
-
| Substrate Type | Recommended Ligands | Rationale |
| General Halopyrimidines | XPhos, RuPhos, BrettPhos | Provide a good balance of steric bulk and electron-donating properties suitable for many pyrimidine systems.[6] |
| Sterically Hindered Amines | tBuBrettPhos, AdBrettPhos | The increased steric hindrance on the ligand backbone accelerates reductive elimination, which is often the rate-limiting step for bulky amines.[7][8] |
| N-Heterocyclic Amines | DavePhos, GPhos | These ligands have demonstrated efficacy in coupling various N-heterocycles, which can be challenging nucleophiles.[5][7] |
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts catalyst stability and reactivity. Strong bases can degrade sensitive functional groups on the pyrimidine ring, leading to side products that can poison the catalyst.[9]
-
Solution: For base-sensitive substrates, switch from strong alkoxide bases like NaOtBu to weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[1] This may require higher reaction temperatures or longer reaction times to achieve full conversion. The solvent must fully solubilize all components; common choices include toluene, dioxane, and THF.[1] If solubility is an issue, consider using a co-solvent system.
-
Workflow for Troubleshooting Low Conversion
Use the following decision tree to systematically diagnose the issue.
Caption: Systematic workflow for troubleshooting low conversion.
Issue 2: Significant Side Product Formation
The formation of byproducts not only reduces the yield of the desired product but also indicates competing reaction pathways that may involve catalyst deactivation.
Potential Cause & Recommended Solution
-
Hydrodehalogenation: This is a common side reaction where the halogen on the pyrimidine is replaced by a hydrogen atom.[1] It arises from a competitive pathway to reductive elimination, namely β-hydride elimination from the palladium-amido intermediate.[4]
-
Solution:
-
Lower the Reaction Temperature: Higher temperatures can disproportionately accelerate the rate of side reactions.[1]
-
Optimize the Base: Using a weaker or more sterically hindered base can sometimes suppress hydrodehalogenation.[1]
-
Screen Ligands: The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination. Experiment with different ligands to find one that favors the desired product formation.
-
-
-
Homocoupling of Aryl Halide (Bipyrimidine Formation): This side product suggests that the transmetalation step (amine coordination and deprotonation) is slow relative to the oxidative addition and subsequent side reactions of the Pd-aryl intermediate.
-
Solution: Ensure the base is sufficiently strong and soluble to deprotonate the amine effectively. Check the quality and stoichiometry of the amine coupling partner.
-
Frequently Asked Questions (FAQs): The "Why" Behind Catalyst Deactivation
Understanding the mechanistic basis of catalyst deactivation is key to developing robust and reliable coupling protocols for pyrimidines.
Q1: What are the primary mechanisms of catalyst deactivation specific to pyrimidine substrates?
The electron-deficient nature and the presence of Lewis basic nitrogen atoms in the pyrimidine ring are the root causes of several deactivation pathways.
-
Inhibitory Coordination to Palladium: The nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to the palladium center at various stages of the catalytic cycle. This can lead to the formation of stable, off-cycle Pd(II) complexes that are resistant to reductive elimination, effectively sequestering the catalyst.[5][10] Bulky biarylphosphine ligands are designed to sterically disfavor this type of inhibitory binding.[5]
-
Base-Mediated Decomposition: Pyrimidines can be sensitive to the strong bases often used in Buchwald-Hartwig reactions. Decomposition of the pyrimidine substrate can generate species that poison the palladium catalyst.[9]
-
Halide Inhibition: Particularly with iodo- and bromopyrimidines, the resulting halide ions (I⁻, Br⁻) can form inactive dimeric palladium species, bridged by the halide ions.[4][7] This reduces the concentration of the active monomeric catalyst. Using a solvent like toluene, in which the halide salts are poorly soluble, can help mitigate this issue.[7]
Caption: Pyrimidine-induced catalyst deactivation pathway.
Q2: How does the halogen's position on the pyrimidine ring influence reactivity and potential for deactivation?
The position of the leaving group (halogen) significantly impacts the rate of oxidative addition, which is often the rate-determining step.
-
General Reactivity Trend: The established order of reactivity for halopyrimidine positions is C4(6) > C2 > C5.[11]
-
Electronic Effects: The C4 and C6 positions are the most electron-deficient, making the C-X bond at these positions the most susceptible to oxidative addition by the Pd(0) catalyst. The C2 position is also activated, while the C5 position is the least reactive.[11]
-
Deactivation Concerns: While a 2-halopyrimidine is reactive, the proximity of the halogen to both ring nitrogens can increase the propensity for the resulting oxidative addition complex to be trapped by intramolecular coordination, leading to an inactive species. This makes ligand choice particularly critical when coupling at the C2 position.
Q3: What is the best practice for setting up a Buchwald-Hartwig reaction with a pyrimidine substrate?
A robust experimental setup is the first line of defense against catalyst deactivation.
Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
-
Inert Atmosphere: To a dry Schlenk flask or glovebox vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol %), the phosphine ligand (e.g., 1.1-1.2 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the halopyrimidine (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield, and simplify purification.
Introduction: The Synthetic Strategy
The most common and cost-effective route to this compound involves a two-step sequential nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloro-6-methylpyrimidine.
-
Step 1: Regioselective Amination. The first step is the reaction of 2,4-dichloro-6-methylpyrimidine with an ammonia source to selectively displace the chloride at the C4 position, yielding the key intermediate, 2-chloro-6-methylpyrimidin-4-amine.
-
Step 2: Pyrrolidine Incorporation. The second step involves the reaction of the intermediate with pyrrolidine to displace the remaining chloride at the C2 position, affording the final product.
While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide provides a structured approach to identifying, mitigating, and solving these common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Question 1: My first reaction step (amination) is producing a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired 4-amino product?
Answer: This is the most critical challenge in this synthesis. You are likely co-producing the undesired isomer, 4-chloro-6-methylpyrimidin-2-amine. The regioselectivity of nucleophilic attack on 2,4-dichloro-6-methylpyrimidine is governed by the electronic properties of the pyrimidine ring.
Causality: In many dichloropyrimidines, nucleophilic attack is favored at the C4 position. This is because the Meisenheimer intermediate formed upon C4-attack is better stabilized by the adjacent ring nitrogen (N3) and the para-nitrogen (N1).[1] However, the presence of an electron-donating methyl group at the C6 position can partially offset this preference by increasing the electron density at C4, making the electronic characters of C2 and C4 more similar.[2] This can lead to a loss of selectivity and the formation of a mixture of C4-amino and C2-amino isomers.
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. SNAr reactions are often kinetically controlled. Running the reaction at lower temperatures (e.g., 0-10 °C) generally favors the formation of the thermodynamically more stable C4-substituted product. Avoid high temperatures which can decrease selectivity.
-
Controlled Addition: Add the ammonia source (e.g., aqueous ammonia, ammonia in isopropanol) slowly to the solution of the dichloropyrimidine. This maintains a low concentration of the nucleophile and helps to control the exotherm of the reaction, preventing localized heating that can lead to side reactions.
-
Solvent Choice: Polar aprotic solvents like THF or dioxane are often good choices. Some protocols use alcohols like isopropanol, but care must be taken to minimize solvent-related byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Step 1.
Question 2: My final product is contaminated with a di-substituted byproduct. How can I prevent its formation?
Answer: You are likely forming 6-methyl-2,4-bis(pyrrolidin-1-yl)pyrimidine . This impurity arises from two potential pathways:
-
Pathway A: Unreacted 2,4-dichloro-6-methylpyrimidine from Step 1 is carried over and reacts with two equivalents of pyrrolidine in Step 2.
-
Pathway B: The desired intermediate, 2-chloro-6-methylpyrimidin-4-amine, reacts with pyrrolidine at the C2 position as intended, but also undergoes a second, slower substitution at the C4-amino group. This is less likely but possible under harsh conditions.
Mitigation Strategies:
-
Purify the Intermediate: The most effective solution is to ensure the complete conversion of the starting material in Step 1 and to purify the intermediate, 2-chloro-6-methylpyrimidin-4-amine, before proceeding to Step 2. This removes any unreacted dichloropyrimidine. Recrystallization from ethanol/water is often effective.[3]
-
Stoichiometry Control: In Step 2, use a controlled amount of pyrrolidine (e.g., 1.1 to 1.5 equivalents). Using a large excess can drive the formation of the di-substituted product.
-
Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Once the starting intermediate is consumed, work up the reaction promptly. Extended reaction times or excessive temperatures can promote side reactions.
Question 3: I am observing a significant amount of a hydroxylated impurity in my product. What is the cause and how can I avoid it?
Answer: You are observing the formation of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol or the intermediate 4-amino-6-methylpyrimidin-2-ol . Chloropyrimidines are susceptible to hydrolysis, where water acts as a nucleophile, displacing the chloride.
Causality: This side reaction is exacerbated by:
-
Presence of Water: Using aqueous bases or wet solvents.
-
High Temperatures: Hydrolysis rates increase significantly with temperature.
-
Extended Reaction Times: Prolonged exposure to reaction conditions increases the likelihood of hydrolysis.
Mitigation Strategies:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Dry your glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Selection: Use a non-aqueous base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), as an HCl scavenger instead of aqueous bases like NaOH or K₂CO₃.
-
Temperature Control: As with other side reactions, maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the typical C4 > C2 regioselectivity in SNAr reactions of 2,4-dichloropyrimidines? The generally accepted mechanism involves the formation of a negatively charged intermediate called a Meisenheimer complex. Attack at the C4 position allows the negative charge to be delocalized over both ring nitrogens (N1 and N3), which is a more stable arrangement than the intermediate formed from attack at C2, where the charge is primarily delocalized over only N1 and N3. This lower energy transition state for C4 attack leads to it being the kinetically favored product.[1]
Q2: Why is the second substitution (with pyrrolidine) typically performed under more forcing conditions (e.g., higher temperature) than the first amination? The C2 position of the pyrimidine ring is generally less reactive towards nucleophilic substitution than the C4 position.[4] Furthermore, the product of the first reaction, 2-chloro-6-methylpyrimidin-4-amine, has an electron-donating amino group at C4. This group increases the electron density of the ring, deactivating it towards further nucleophilic attack and making the displacement of the C2-chloride more difficult. Therefore, higher temperatures or longer reaction times are often required to drive the second substitution to completion.
Q3: What are the best analytical techniques for monitoring reaction progress and identifying impurities?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. A good starting solvent system is Ethyl Acetate/Hexane (e.g., 30-50% EtOAc). The di-substituted byproduct will be less polar than the desired product, while hydroxylated impurities will be more polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows for the accurate identification of the desired product and all major byproducts by their mass-to-charge ratio (m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for characterizing unknown impurities after isolation.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-methylpyrimidin-4-amine (Intermediate)
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add aqueous ammonium hydroxide (28-30%, ~2.0 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and stir for 30 minutes. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-chloro-6-methylpyrimidin-4-amine.[3]
Protocol 2: Synthesis of this compound (Final Product)
-
Combine 2-chloro-6-methylpyrimidin-4-amine (1.0 eq), pyrrolidine (1.2 eq), and a non-nucleophilic base such as DIPEA (1.5 eq) in a pressure-tolerant vessel.
-
Add a high-boiling polar aprotic solvent such as NMP, DMSO, or n-butanol.
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
Data Summary
| Impurity Name | Structure | Common Cause | Prevention Strategy |
| 4-chloro-6-methylpyrimidin-2-amine | Isomer of Intermediate | Poor regioselectivity in Step 1 | Low temperature (0-10°C), slow addition of nucleophile. |
| 6-methyl-2,4-bis(pyrrolidin-1-yl)pyrimidine | Di-substitution | Unreacted starting material from Step 1; excess pyrrolidine in Step 2. | Purify intermediate; use ≤1.5 eq of pyrrolidine. |
| 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | Hydrolysis of final product | Presence of water at high temperatures. | Use anhydrous solvents and non-aqueous bases. |
| 4-amino-6-methylpyrimidin-2-ol | Hydrolysis of intermediate | Presence of water during Step 1 or 2. | Use anhydrous conditions. |
Reaction Pathway and Side Reactions
Caption: Synthetic pathway and major side reaction products.
References
- 1. Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M - ProQuest [proquest.com]
- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 3. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 4. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine in Solution
Welcome to the technical support center for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution during experimental workflows. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Amine-Containing Heterocycles
This compound is a substituted aminopyrimidine, a chemical scaffold prevalent in many biologically active molecules. The presence of the amine groups and the pyrimidine ring makes the molecule susceptible to various degradation pathways, particularly in solution. This guide will walk you through identifying potential stability issues, understanding their root causes, and implementing effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a decrease in the concentration of my stock solution of this compound over a short period. What could be the cause?
A1: Root Cause Analysis & Immediate Actions
A rapid decrease in concentration is a classic sign of chemical instability. For a molecule like this compound, the primary suspects are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The aminopyrimidine core can be susceptible to hydrolytic degradation, particularly at non-optimal pH values.[1][2] The rate of hydrolysis of aminopyrimidines can be influenced by both acidic and basic conditions.[1][3]
-
Oxidation: The amine functional groups can be prone to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides that may be present in solvents.[4][5] Aromatic amine antioxidants are known to be effective in preventing such degradation.[6]
-
Photodegradation: Pyrimidine derivatives can absorb UV light, leading to photochemical reactions and degradation.[7][8]
Immediate Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to rule out photodegradation.
-
Solvent Purity Check: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities that catalyze degradation.
-
Inert Atmosphere: If possible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: pH Optimization for Enhanced Stability
The stability of this compound is highly pH-dependent. Generally, a slightly acidic to neutral pH is recommended for amine-containing compounds to minimize degradation.
-
Acidic pH: In strongly acidic conditions, the amine groups will be protonated, which can protect them from oxidation. However, excessively low pH can promote hydrolysis of the pyrimidine ring.
-
Alkaline pH: Basic conditions can accelerate the deamination of aminopyrimidines and increase susceptibility to oxidative degradation.[1]
Recommended Action: pH Profiling Study
To determine the optimal pH for your specific application, a simple pH stability study is recommended.
Experimental Protocol: pH Stability Profiling
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare solutions of your compound at a known concentration (e.g., 1 mg/mL) in each buffer.[9]
-
Incubation: Store the solutions at a controlled temperature (e.g., room temperature or an accelerated condition of 40°C), protected from light.
-
Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound using a stability-indicating HPLC method.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for storage.
| pH | Buffer System | Expected Stability Outcome |
| < 4 | Citrate | Potential for hydrolysis of the pyrimidine ring. |
| 4-6 | Citrate/Acetate | Generally a more stable range for amine-containing compounds. |
| 7-8 | Phosphate | Increased risk of oxidation and base-catalyzed hydrolysis. |
| > 8 | Borate/Carbonate | High risk of degradation. |
Diagram: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for addressing instability of the compound in solution.
Q3: I suspect oxidation is occurring. How can I prevent this, and what antioxidants are recommended?
A3: Strategies to Mitigate Oxidative Degradation
Oxidative degradation is a common issue for amine-containing compounds.[10] The use of antioxidants is a highly effective strategy.[4]
Recommended Antioxidants:
-
Free-Radical Scavengers:
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are effective in organic solvents and lipid-based formulations. A typical starting concentration is 0.01-0.1%.[4][5]
-
Ascorbic Acid (Vitamin C): A good choice for aqueous solutions. It works by scavenging oxygen and free radicals.[4][11]
-
-
Chelating Agents:
-
Ethylenediaminetetraacetic acid (EDTA): Trace metal ions can catalyze oxidation. EDTA sequesters these ions, preventing them from participating in degradation reactions. A common concentration is 0.01-0.05%.
-
| Antioxidant | Typical Concentration | Solvent System | Mechanism of Action |
| BHT/BHA | 0.01 - 0.1% | Organic / Lipid-based | Free-radical scavenger |
| Ascorbic Acid | 0.05 - 0.2% | Aqueous | Oxygen scavenger, free-radical scavenger |
| EDTA | 0.01 - 0.05% | Aqueous | Metal ion chelator |
Experimental Protocol: Evaluating Antioxidant Efficacy
-
Prepare Stock Solutions: Prepare a stock solution of your compound in the desired solvent.
-
Spike with Antioxidants: Aliquot the stock solution and spike with different antioxidants at various concentrations. Include a control sample with no antioxidant.
-
Induce Oxidation (Optional Stress Test): To accelerate the study, you can bubble air through the solutions or add a small amount of a pro-oxidant like AIBN.
-
Incubate and Analyze: Store the solutions under controlled conditions and analyze for the parent compound and any degradation products over time using HPLC.
Q4: How do I perform a forced degradation study to understand the stability limits of my compound?
A4: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[12] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[13]
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Standard Protocol for Forced Degradation Studies
A solution of the compound (typically 1 mg/mL) is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound and a solution are heated at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis:
After exposure, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[9]
Example HPLC Method for Stability Testing:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm), coupled with a mass spectrometer for identification of degradants.
This comprehensive approach will provide a thorough understanding of the stability profile of this compound, enabling you to develop robust experimental and storage protocols.
References
- 1. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 12. ijrpp.com [ijrpp.com]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Poor Reproducibility in Biological Assays with Pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common reproducibility challenges encountered when working with pyrimidine-based compounds. Pyrimidine scaffolds are foundational in medicinal chemistry, but their physicochemical properties can present unique hurdles in biological assays.[1] This resource provides actionable solutions and the scientific rationale behind them to help you generate robust and reliable data.
Frequently Asked Questions & Troubleshooting Guides
Q1: My pyrimidine compound precipitates out of solution during my assay. What's happening and how can I fix it?
This is one of the most common issues researchers face. The problem almost always stems from the compound's low aqueous solubility. Pyrimidine derivatives, particularly those with planar, aromatic structures, can have poor solubility in the aqueous buffers used for most biological assays.[1][2][3] You likely prepared a high-concentration stock in 100% DMSO, and upon dilution into the aqueous assay buffer, the compound crashes out once the DMSO concentration drops significantly.[4][5]
Causality: The solubility of a compound in a mixed solvent system (like DMSO and water) is not linear. When the percentage of the organic co-solvent (DMSO) falls below a critical threshold, the compound's aqueous solubility limit is exceeded, leading to precipitation. This is a kinetic solubility issue, which is highly relevant for high-throughput screening (HTS) where compounds are rapidly diluted from DMSO stocks.[1][4][6]
Troubleshooting Steps:
-
Visually Inspect: Before and after adding your compound to the assay plate, look for cloudiness or precipitate. Even a subtle turbidity can drastically alter results.
-
Reduce Final Compound Concentration: The simplest solution is to test at lower concentrations. If the compound is highly potent, you may still be able to achieve a full dose-response curve below its solubility limit.
-
Optimize DMSO Concentration: While the final DMSO concentration in cell-based assays should ideally be below 0.5% to avoid solvent-induced artifacts,[5] biochemical assays can sometimes tolerate slightly higher percentages (e.g., 1-2%). Experiment to find the highest tolerable DMSO concentration for your specific assay that keeps your compound in solution. Always include a vehicle control with the matched final DMSO concentration.[5]
-
Use a Co-Solvent or Excipient: For particularly challenging compounds, consider the use of solubility-enhancing excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes to increase apparent water solubility.[5]
-
Determine the Kinetic Solubility Limit: Proactively measure the kinetic solubility of your compound in your specific assay buffer. This will define the maximum concentration you can confidently test, saving you from failed experiments.
Protocol: Rapid Kinetic Solubility Assessment by Turbidimetry
This protocol provides a quick estimate of the solubility limit of a compound when diluted from a DMSO stock into an aqueous buffer.[4][5]
Materials:
-
10 mM DMSO stock solution of your pyrimidine compound.
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Clear, flat-bottom 96-well plate.
-
Plate reader capable of measuring absorbance or turbidity.
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a serial 2-fold dilution of your 10 mM DMSO stock solution with 100% DMSO. This creates a range of concentrations in DMSO.
-
Add Buffer: To a separate 96-well plate, add 198 µL of your aqueous assay buffer to each well.
-
Transfer and Mix: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix thoroughly.
-
Incubate: Incubate the plate at room temperature for 1-2 hours.[7] This allows time for any potential precipitation to occur.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Data Analysis: Plot the absorbance reading against the compound concentration. The concentration at which a sharp increase in absorbance (turbidity) is observed is the approximate kinetic solubility limit.
Q2: I'm seeing significant variability in my IC50/EC50 values between experiments. What are the likely causes?
Inconsistent potency values are a classic sign of poor reproducibility. For cell-based assays, a two- to three-fold difference in IC50 values might be acceptable, but larger variations point to underlying experimental issues.[8] Several factors related to compound handling and the assay itself can contribute to this problem.
Causality: The calculated IC50 is highly dependent on the experimental setup.[9] Minor, often overlooked, variations in compound storage, handling, or assay conditions can lead to significant shifts in the dose-response curve.
Troubleshooting Workflow:
// Compound Integrity Checks storage [label="Improper Storage?\n(Freeze/Thaw, Light Exposure)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solubility [label="Precipitation at High Conc.?\n(Check Solubility Limit)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; stability [label="Degradation in DMSO/Buffer?\n(Run Stability Assay)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Assay Conditions Checks pipetting [label="Pipetting Errors?\n(Calibrate Pipettes, Check Technique)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Inconsistent Incubation Time/Temp?", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Reagent Variability?\n(Lot-to-Lot, Age)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Cell Health Checks passage [label="High Cell Passage Number?", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; density [label="Inconsistent Seeding Density?", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge_effects [label="Edge Effects on Plate?", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Data Analysis Checks normalization [label="Incorrect Normalization?", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; curve_fit [label="Poor Curve Fit?", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> compound_integrity; compound_integrity -> storage [dir=none, style=dashed]; compound_integrity -> solubility [dir=none, style=dashed]; compound_integrity -> stability [dir=none, style=dashed];
compound_integrity -> assay_conditions; assay_conditions -> pipetting [dir=none, style=dashed]; assay_conditions -> incubation [dir=none, style=dashed]; assay_conditions -> reagents [dir=none, style=dashed];
assay_conditions -> cell_health; cell_health -> passage [dir=none, style=dashed]; cell_health -> density [dir=none, style=dashed]; cell_health -> edge_effects [dir=none, style=dashed];
cell_health -> data_analysis; data_analysis -> normalization [dir=none, style=dashed]; data_analysis -> curve_fit [dir=none, style=dashed];
data_analysis -> consistent_results; } } Caption: Troubleshooting workflow for inconsistent IC50 values.
Key Areas to Investigate:
-
Compound Storage and Handling:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation or precipitation.[10][11][12] Aliquot stock solutions into single-use volumes.
-
Water Contamination: DMSO is hygroscopic. Water absorbed from the atmosphere can decrease the solubility of hydrophobic compounds in the stock solution over time, leading to precipitation and an inaccurate concentration.[12] Use anhydrous DMSO and store stocks with desiccant.
-
Long-Term Storage: For long-term storage, compounds are best kept as a dry powder at -20°C or -80°C in a tightly sealed container.[13][14] DMSO stocks should be stored at -20°C.[13][14]
-
-
Assay Parameters:
-
Cell Seeding Density: Ensure cells are plated evenly and are in the exponential growth phase.[8] Over-confluent or sparse cultures will respond differently.
-
Incubation Times: The duration of compound exposure can significantly impact the IC50.[9] Keep all incubation times precise and consistent between experiments.
-
Reagent Consistency: Use the same lot of cells, serum, and key reagents for a set of experiments to minimize variability.
-
Data Summary: Recommended Compound Storage Conditions
| Storage Format | Temperature | Duration | Key Considerations |
| Dry Powder | -20°C or -80°C | Years | Ideal for long-term archiving. Protect from light and moisture.[13] |
| DMSO Stock (Conc.) | -20°C | Months to a Year | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[10][12] |
| Aqueous Working Sol. | 2-8°C | Hours to Days | Prone to degradation. Prepare fresh before each experiment. |
Q3: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What's going on?
This is a very common and often frustrating step in the drug discovery cascade. A loss of activity when moving from a purified protein (biochemical) to a complex cellular environment points to several potential barriers.[15]
Causality: The cellular environment introduces multiple layers of complexity that are absent in a clean biochemical assay. These include the need for the compound to cross the cell membrane, its stability in the cytoplasm, potential efflux by cellular pumps, and off-target binding.
// Nodes for negative factors permeability [label="Low Permeability", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=0]; efflux [label="Efflux Pumps\n(e.g., P-gp)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=0]; metabolism [label="Metabolic Degradation", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=0]; binding [label="Plasma Protein Binding\n(in media)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=0];
compound -> membrane [label="1. Permeation"]; membrane -> cytoplasm [label="2. Entry"]; cytoplasm -> target [label="3. Target Engagement"];
// Edges for negative factors compound -> binding [label="Reduces free compound", style=dashed, color="#EA4335"]; membrane -> permeability [label="Blocks entry", style=dashed, color="#EA4335"]; cytoplasm -> efflux [label="Pumps compound out", style=dashed, color="#EA4335"]; cytoplasm -> metabolism [label="Inactivates compound", style=dashed, color="#EA4335"]; } } Caption: Barriers to compound activity in cell-based assays.
Troubleshooting Steps:
-
Assess Cell Permeability: The most likely culprit is that your compound cannot efficiently cross the cell membrane to reach its intracellular target.[16]
-
Computational Prediction: Use software to predict properties like LogP and polar surface area (PSA), which influence permeability.
-
Experimental Assays: Run a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment, or a Caco-2 assay for a more biologically relevant measure of intestinal absorption.[17]
-
-
Check for Efflux Pump Activity: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove foreign substances from the cell.[17] This can be tested by running your cell-based assay in the presence and absence of a known efflux pump inhibitor.
-
Evaluate Compound Stability: The compound may be rapidly metabolized by intracellular enzymes. You can assess this by incubating the compound with liver microsomes or cell lysates and measuring its concentration over time via LC-MS.
-
Consider Serum Protein Binding: Components in the cell culture media, particularly serum, can bind to your compound, reducing the free concentration available to enter cells.[15] Try running the assay in low-serum or serum-free conditions to see if activity is restored.
Protocol: Caco-2 Bidirectional Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serve as a model of the intestinal epithelium.[17] It helps determine if a compound has good passive permeability and whether it is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells cultured on permeable Transwell inserts.[17][18]
-
Test compound, high permeability control (e.g., caffeine), and low permeability control (e.g., mannitol).[17]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
LC-MS/MS for quantification.
Procedure:
-
Plate Caco-2 Cells: Seed Caco-2 cells onto Transwell inserts and culture until a confluent, differentiated monolayer is formed (typically ~21 days). Verify monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER).[18]
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayer with transport buffer.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At various time points (e.g., 30, 60, 120 min), take a sample from the basolateral chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B) . An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.
-
Q4: My compound is active in many different assays against unrelated targets. Is this real, or an artifact?
While polypharmacology (a compound acting on multiple targets) is real, promiscuous activity across numerous unrelated assays is a major red flag for assay interference.[19] Pyrimidine-containing compounds, especially certain substructures, can be prone to acting as Pan-Assay Interference Compounds (PAINS).[19][20]
Causality: PAINS do not produce their signal through specific, reversible binding to a target protein. Instead, they interfere with the assay technology itself through various mechanisms.[20]
Common Mechanisms of Assay Interference:
-
Compound Aggregation: At concentrations above their solubility limit, many compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes.[20] This is a very common artifact.
-
Reactivity: Some chemical motifs, including certain pyrimidines, can be electrophilic and react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins.[19][20]
-
Fluorescence Interference: If your compound is fluorescent, it can directly interfere with fluorescence-based readouts.[21] It can also quench the signal of a fluorescent probe.[21]
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that rely on redox-sensitive reagents (like MTT or resazurin assays) or produce reactive oxygen species that damage proteins.[20][22]
Troubleshooting and Validation Steps:
-
Check for PAINS Substructures: Use computational filters or consult public resources to see if your pyrimidine compound contains known PAINS motifs.
-
Run an Aggregation Assay: Test for aggregation by including a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting via aggregation.
-
Perform an Orthogonal Assay: Validate your primary screen "hit" using a different assay technology that measures the same biological endpoint. For example, if your primary assay was fluorescence-based, use a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for confirmation.
-
Dose-Response Curve Shape: Look for unusually steep dose-response curves (high Hill slope), which can be characteristic of non-specific mechanisms like aggregation.
-
Consult the Assay Guidance Manual (AGM): The NIH's AGM is an essential resource for understanding and diagnosing various forms of assay artifacts.[21][23][24]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. studylib.net [studylib.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gmpplastic.com [gmpplastic.com]
- 14. beckman.com [beckman.com]
- 15. youtube.com [youtube.com]
- 16. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 17. bioivt.com [bioivt.com]
- 18. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Assay Conditions for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Welcome to the technical support center for researchers working with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. As a substituted pyrimidine, this compound belongs to a class of molecules known for their diverse biological activities, often targeting kinases and other enzymes crucial in cellular signaling.[1] This guide is designed to provide in-depth, practical advice to navigate the common challenges encountered when developing and optimizing biochemical and cellular assays with novel small molecule inhibitors. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data.
Part 1: Foundational Steps - Compound Handling and Solubility
A frequent and critical hurdle in early-stage drug discovery is the poor aqueous solubility of small molecules.[2][3] Proper handling and solubilization are paramount for obtaining accurate and reliable assay results.
Frequently Asked Questions (FAQs): Solubility
Q1: My freshly synthesized this compound won't dissolve in my aqueous assay buffer. What should I do first?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice for initial characterization due to its excellent solubilizing capacity for a wide range of organic compounds.[4] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium to achieve the desired final concentrations.
Q2: What are the best practices for preparing and storing a DMSO stock solution?
A2: To ensure the integrity and longevity of your compound, follow these steps:
-
Purity Verification: Before solubilization, it's advisable to confirm the identity and purity of your compound batch using methods like mass spectrometry or NMR.[5]
-
High Concentration: Prepare a stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.
Q3: How much DMSO is acceptable in my final assay?
A3: This is a critical consideration as organic solvents can interfere with enzyme activity and cellular health.[6] For most biochemical and cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) .[4] It is crucial to include a "vehicle control" in all experiments, which contains the same final concentration of DMSO as your experimental samples but lacks the inhibitor. This allows you to account for any effects of the solvent itself.[6]
Troubleshooting Solubility Issues
| Issue | Recommended Action | Causality and Rationale |
| Precipitation upon dilution in aqueous buffer | Visually inspect for precipitates.[6] Try preparing an intermediate dilution in a co-solvent (e.g., ethanol, methanol) before the final dilution in the assay buffer.[4] Consider using formulation strategies like cyclodextrin complexation for cellular assays if solubility remains a major issue.[2] | The compound may be crashing out of solution when the concentration of the organic solvent drops sharply. A gradual transition in solvent polarity can help maintain solubility. |
| Inconsistent results between experiments | Always use freshly prepared dilutions from your frozen stock for each experiment. Ensure the stock solution is fully thawed and vortexed before making dilutions. | Compound precipitation or degradation in diluted aqueous solutions can occur over time, leading to a lower effective concentration and variability in results. |
Part 2: Biochemical Assay Development - A Focus on Kinase Inhibition
Given its pyrimidine scaffold, a common application for this compound is as a kinase inhibitor.[7] Kinase assays are sensitive to various conditions, and proper optimization is key to determining an accurate inhibitory potency (e.g., IC50).[6]
Frequently Asked Questions (FAQs): Kinase Assays
Q1: I'm not observing any significant inhibition of my target kinase, even at high concentrations of the compound. What's wrong?
A1: This is a common issue that can be dissected by examining several factors:
-
Compound Integrity and Solubility: Re-verify that your compound is soluble in the final assay buffer and has not degraded.[5]
-
ATP Concentration: If your compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete for the binding site, leading to an artificially high IC50 value or no observable inhibition.[5][6]
-
Kinase Activity: Confirm that your enzyme is active. Include a positive control inhibitor known to be effective against your target kinase to validate the assay setup.[5] Also, run a "no inhibitor" control to measure baseline kinase activity.[5]
Q2: My IC50 values are highly variable between replicate plates. How can I improve consistency?
A2: High variability often stems from technical inconsistencies. Focus on:
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for small volumes. Thoroughly mix all components, but avoid introducing bubbles, which can interfere with plate reader measurements.[8]
-
Reagent Stability: Prepare fresh reagents, particularly ATP and the substrate, for each experiment.[6]
-
Consistent Reaction Conditions: Use a multichannel pipette to initiate reactions simultaneously and ensure a uniform temperature across the plate during incubation.[6]
Experimental Protocol: A Generic In Vitro Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase: Dilute the kinase enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.[6]
-
Substrate and ATP: Prepare a solution of the kinase substrate and ATP in the kinase buffer. For ATP-competitive inhibitors, it is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[6]
-
Compound Dilutions: Perform serial dilutions of the this compound stock solution to create a dose-response curve (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted compound or vehicle control to the appropriate wells.
-
Add the diluted kinase enzyme (e.g., 10 µL) to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 10 µL).[9]
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction should be in the linear range.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence). For luminescent assays, use opaque white plates to maximize the signal.[8][10]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization: Kinase Assay Troubleshooting Workflow
Caption: Troubleshooting decision tree for kinase assays.
Part 3: Validating Target Engagement in a Cellular Context
Demonstrating that a compound engages its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming target engagement in situ.[11][12]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[13][14] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced denaturation, resulting in more soluble protein remaining at a given temperature compared to the unbound state.[12] This "thermal shift" can be detected and quantified, typically by Western blotting.[15]
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for a short period (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles or another suitable method.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the total protein loaded for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[15]
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
-
Visualization: CETSA Experimental Workflow
Caption: Step-by-step workflow for a CETSA experiment.
Part 4: Bridging the Gap - Biochemical vs. Cellular Activity
A common and often perplexing challenge in drug discovery is when a compound demonstrates high potency in a biochemical assay but shows little to no activity in a cell-based assay.
Q: My compound has a nanomolar IC50 in my kinase assay, but it's inactive in my cell proliferation assay. Why is there a discrepancy?
A: This discrepancy highlights the complexity of the cellular environment compared to an isolated in vitro reaction.[5] Several factors could be at play:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[5][16] Its physicochemical properties, such as lipophilicity and size, play a crucial role here.[16]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, keeping the intracellular concentration below the effective level.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: In a cellular context, the compound might have off-target effects that counteract its intended activity or cause general toxicity, masking the specific phenotype.
To investigate these possibilities, consider performing secondary assays such as cell permeability assays (e.g., PAMPA), metabolic stability assays in liver microsomes, or using cell lines that over- or under-express specific efflux pumps.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. In vitro kinase assay [protocols.io]
- 10. agilent.com [agilent.com]
- 11. news-medical.net [news-medical.net]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Welcome to the technical support center for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing off-target effects during your experiments. As a hypothetical kinase inhibitor built on a 2,4-disubstituted pyrimidine scaffold, understanding its selectivity is paramount for generating reliable and translatable data. This document will equip you with the foundational knowledge and practical protocols to proactively address and mitigate potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug molecule with proteins other than its designated therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the risk of off-target binding is significant.[2] These unintended interactions can lead to a cascade of undesirable outcomes, including:
-
Misinterpretation of Experimental Results: Attributing a biological phenotype to the inhibition of the primary target when it is, in fact, caused by an off-target interaction.
-
Cellular Toxicity: Inhibition of essential kinases or other proteins can lead to cell death or other adverse cellular responses.[3]
-
Activation of Compensatory Signaling Pathways: Inhibiting one pathway can sometimes lead to the paradoxical activation of another, confounding results and potentially leading to drug resistance.[4]
-
Poor Clinical Translatability: Unidentified off-target effects are a major cause of failure in clinical trials due to unforeseen side effects.
Q2: I'm starting my experiments. What is the first step to proactively assess the potential for off-target effects?
A2: The initial and most crucial step is to perform a broad biochemical screen of your compound against a large panel of kinases. This is often referred to as kinome profiling .[7][8] Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome.[9][10]
Why is this important? A comprehensive kinase profile will provide you with an initial landscape of your compound's selectivity. It will identify not only the intended target but also any other kinases that are inhibited at or near the same concentration. This data is fundamental for designing subsequent experiments and interpreting your results accurately.[11]
What to look for in the data:
-
IC50 or Kd values: These values indicate the concentration of the inhibitor required to achieve 50% inhibition or the dissociation constant, respectively. Lower values indicate higher potency.
-
Selectivity Score: Some providers offer a selectivity score, which is a calculated value that represents the promiscuity of the compound. A lower score generally indicates a more selective inhibitor.[12]
Q3: My kinome profiling results show that this compound inhibits several other kinases with similar potency to my primary target. What should I do next?
A3: This is a common scenario in kinase inhibitor development. The next step is to validate these potential off-targets in a cellular context. Just because a compound inhibits a kinase in a biochemical assay does not mean it will have the same effect in a living cell.[13] Here are the recommended next steps:
-
Prioritize potential off-targets: Focus on the off-targets that are expressed in your cellular model system and have known biological functions that could confound your results.
-
Perform cellular target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended target and the identified off-targets in intact cells.[14][15][16][17]
-
Conduct downstream signaling analysis: Use techniques like Western blotting to assess the phosphorylation status of known substrates of your primary target and the high-priority off-targets.[18] This will help you determine if the off-target binding is functionally relevant.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in-vitro kinase assays.
High variability in biochemical kinase assays is a common challenge that can obscure the true potency and selectivity of your inhibitor.[3]
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of enzymes and ATP. |
| Assay Conditions | Ensure consistent buffer composition, pH, and temperature. Optimize enzyme and substrate concentrations to avoid depletion.[19] |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and as low as possible, as it can affect kinase activity. |
| Compound Precipitation | Visually inspect your compound dilutions for any signs of precipitation. Determine the aqueous solubility of your compound. |
Issue 2: The observed cellular phenotype does not match the expected phenotype based on the primary target's known function.
This is a strong indicator of significant off-target effects dominating the cellular response.
| Potential Cause | Troubleshooting Steps |
| Dominant Off-Target Effects | 1. Genetic Validation: Use CRISPR-Cas9 to knock out the primary target.[20][21][22][23][24] The resulting phenotype should mimic the effect of the inhibitor. If not, off-target effects are likely. 2. Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinase.[25] If it produces a different phenotype, your original compound's effects are likely off-target. |
| Incorrect Assumed Mechanism | Re-evaluate the literature to ensure the assumed function of the primary target is correct in your specific cellular context. |
| Paradoxical Pathway Activation | Some kinase inhibitors can paradoxically activate signaling pathways by altering protein conformations or dimerization.[4] Investigate key nodes of related signaling pathways via Western blot. |
Issue 3: High cytotoxicity observed at concentrations required for on-target inhibition.
This suggests that off-target effects are leading to cellular toxicity.
| Potential Cause | Troubleshooting Steps |
| Inhibition of Essential Kinases | Review your kinome profiling data to identify any inhibited kinases that are known to be essential for cell survival. |
| Non-Kinase Off-Targets | Consider that your compound may be binding to proteins other than kinases.[26] Techniques like chemoproteomics can help identify these non-kinase off-targets.[27][28][29][30] |
| Compound Instability/Metabolism | The compound may be metabolized into a toxic byproduct. Assess the stability of your compound in cell culture media over the time course of your experiment. |
Experimental Protocols & Workflows
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology: This is typically performed as a service by specialized companies.[7][9][10][31] The general workflow is as follows:
-
Compound Submission: Provide a stock solution of your compound (e.g., 10 mM in DMSO) to the service provider.
-
Assay Performance: The provider will perform biochemical assays using various formats (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of your compound against their kinase panel.[19][32]
-
Data Analysis: You will receive a report containing the % inhibition at one or two concentrations, or IC50 values for a dose-response curve.
Data Interpretation:
-
A "hit" is typically defined as a kinase showing >70-80% inhibition at a given concentration.
-
Compare the IC50 value for your primary target to those of the off-target hits. A 10-fold or greater selectivity window is generally considered a good starting point.[11]
Caption: Workflow for Kinase Selectivity Profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its intended target and potential off-targets in intact cells.[14][15][33]
Methodology:
-
Cell Treatment: Treat cultured cells with your compound at various concentrations or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 3: CRISPR-Cas9 Mediated Target Validation
Objective: To genetically validate the on-target effects of this compound.[21][22][23]
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) specific to the gene encoding your primary target kinase into a Cas9-expressing vector.
-
Transduction and Selection: Transduce your cell line with the lentiviral particles containing the Cas9/gRNA construct and select for successfully transduced cells.
-
Knockout Verification: Confirm the knockout of the target protein by Western blot or genomic sequencing.
-
Phenotypic Assay: Perform your primary cellular assay (e.g., proliferation, migration) on the knockout cells and compare the results to cells treated with your inhibitor.
-
Rescue Experiment (Optional but Recommended): Transfect the knockout cells with a plasmid expressing a version of the target kinase that is resistant to your inhibitor (e.g., by introducing a mutation in the binding site). This should rescue the phenotype observed with the inhibitor treatment.
Caption: CRISPR-Cas9 Target Validation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pharmaron.com [pharmaron.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. CETSA [cetsa.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. horizondiscovery.com [horizondiscovery.com]
- 22. biocompare.com [biocompare.com]
- 23. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 31. assayquant.com [assayquant.com]
- 32. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Kinome: A Comparative Analysis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine and Other Kinase Inhibitors
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various diseases, particularly cancer.[1] Protein kinases, by virtue of their central role in signal transduction pathways, represent a major class of drug targets.[2] The dysregulation of kinase activity is a frequent driver of oncogenesis, making the discovery of novel, potent, and selective kinase inhibitors a paramount objective in drug discovery. This guide provides a comparative analysis of the hypothetical kinase inhibitor, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, against established inhibitors targeting Polo-like kinase 4 (PLK4), a serine/threonine kinase critical for centriole duplication and mitotic progression.[3]
Disclaimer: As of the date of this publication, specific experimental data on the kinase inhibitory activity of this compound is not publicly available. The data presented for this compound is hypothetical and projected based on the common activity of similar pyrimidine-based structures. This guide is intended for illustrative and educational purposes to showcase a comparative framework for evaluating novel kinase inhibitors.
Our analysis will delve into the rationale behind targeting PLK4, compare the hypothetical potency and selectivity of our lead compound with known inhibitors, and provide detailed experimental protocols for key assays used in the characterization of such molecules.
The Rationale for Targeting PLK4
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and the faithful segregation of chromosomes during cell division.[3] Overexpression of PLK4 has been observed in a variety of cancers and is associated with aneuploidy and tumorigenesis.[3] Consequently, inhibiting PLK4 presents a promising therapeutic strategy to induce mitotic catastrophe and selectively kill cancer cells.
References
- 1. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Design, Synthesis, and Biological Evaluation of the First Inhibitors of Oncogenic CHD1L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminopyrimidine Derivatives' Potency in Kinase Inhibition
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a "privileged scaffold" in drug discovery. This guide provides a comparative analysis of the potency of various 2-aminopyrimidine derivatives, delving into the structural nuances that dictate their inhibitory activity against key oncogenic kinases, namely FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinases. We will explore the structure-activity relationships (SAR) that govern their potency and provide detailed experimental protocols for assessing their efficacy.
The 2-Aminopyrimidine Core: A Versatile Hinge-Binding Motif
The efficacy of 2-aminopyrimidine derivatives as kinase inhibitors is largely attributed to their ability to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction, typically involving the N1 and the 2-amino group of the pyrimidine ring, anchors the inhibitor, allowing for various substituents to be strategically placed to enhance potency and selectivity. The versatility of this scaffold permits chemists to fine-tune the pharmacological properties of the molecule by modifying its substituents.
Comparative Potency Analysis: FLT3 and Aurora Kinase Inhibitors
To illustrate the impact of structural modifications on potency, we will compare derivatives targeting two critical cancer-related kinase families: FLT3 and Aurora kinases.
FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[1] Constitutive activation of FLT3, often due to internal tandem duplication (ITD) mutations, drives aberrant cell proliferation and is associated with a poor prognosis.[1][2]
The following table summarizes the inhibitory activities of representative 2-aminopyrimidine-based FLT3 inhibitors, highlighting the impact of different substitution patterns on their potency (IC50 values).
| Compound ID | Core Structure | R1 | R2 | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | Reference |
| Compound 15 | 2-aminopyrimidine | Phenyl-piperazine | Trifluoromethyl | 7.42 ± 1.23 | 9.21 ± 0.04 | [3] |
| Compound 30 | 5-trifluoromethyl-2-aminopyrimidine | Phenyl-piperazine with cyclic ketone | H | Potent (not specified) | Potent (not specified) | [4] |
| Compound 11r | 2-aminopyrimidine | 4-piperazinyl | H | 0.51 | Not Reported | [5] |
| Compound 18 | 2-aminopyrimidine | Phenyl-piperazine with modifications | H | Potent (not specified) | Potent (not specified) | [6] |
Structure-Activity Relationship Insights:
-
Trifluoromethyl Group: The presence of a 5-trifluoromethyl group on the pyrimidine core, as seen in Compound 30, can significantly enhance potency.[4] This is likely due to favorable interactions within the ATP-binding pocket.
-
Piperazine Moiety: A piperazine group at the 4-position of the pyrimidine ring is a common feature in potent FLT3 inhibitors, as it can be modified to improve solubility and target engagement.[5]
-
Conformational Restriction: In Compound 30, a conformational restriction strategy, by cyclizing the 4-position and 3-position on the phenyl ring, was employed to obtain a highly efficient dual inhibitor of FLT3 and CHK1.[4]
-
Overcoming Resistance: Notably, some derivatives, like Compound 15 and Compound 18, show potent activity against both wild-type (WT) FLT3 and clinically relevant mutant forms like D835Y, indicating their potential to overcome acquired resistance.[3][6]
Aurora Kinase Inhibitors in Cancer
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[7][8] Their overexpression is common in many cancers and is linked to chromosomal instability and tumorigenesis.[7][8] Therefore, inhibiting Aurora kinases is a promising anti-cancer strategy.
The table below compares the potency of several 2-aminopyrimidine-based Aurora kinase inhibitors.
| Compound ID | Core Structure | Target(s) | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Pyrimidine | Aurora A | 1.2 | [9] |
| Barasertib (AZD1152) | Pyrazoloquinazoline | Aurora B | 0.37 | [10] |
| VX-680 (Tozasertib) | 4,6-diaminopyrimidine | Pan-Aurora, FLT3 | Aurora A: 0.6, Aurora B: 18, FLT3: 30 | [10] |
| AT9283 | Pyrazole-benzimidazole | Pan-Aurora, JAK2/3 | Aurora A: 3, Aurora B: 3 | [10] |
| Compound 38j | N-trisubstituted pyrimidine | Aurora A/B | Aurora A: 7.1, Aurora B: 25.7 | [9] |
Structure-Activity Relationship Insights:
-
Selectivity: The scaffold can be modified to achieve selectivity for different Aurora kinase isoforms. For instance, Alisertib is highly selective for Aurora A, while Barasertib shows a greater than 1000-fold selectivity for Aurora B over Aurora A.[9][10]
-
Pan-Inhibition: Some derivatives, like VX-680 and AT9283, are designed as pan-Aurora inhibitors, targeting multiple isoforms.[10] This can be a strategy to achieve broader anti-cancer activity.
-
Dual-Targeting: Interestingly, some Aurora kinase inhibitors also exhibit potent activity against other kinases, such as FLT3 (VX-680) and JAK kinases (AT9283).[10] This polypharmacology can be advantageous in treating complex diseases like cancer.
Signaling Pathways and Experimental Workflows
To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they disrupt and the experimental workflows used to measure their potency.
FLT3 Signaling Pathway in AML
Mutated FLT3 leads to the constitutive activation of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.[2][11]
Caption: Constitutive FLT3 signaling in AML and its inhibition.
Aurora Kinase Signaling in Cancer
Aurora kinases play a central role in cell cycle progression, particularly during mitosis. Their inhibition leads to mitotic arrest and subsequent cell death.[12][13]
Caption: Role of Aurora kinases in mitosis and the effect of inhibition.
Experimental Protocols
The determination of a kinase inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical step in its preclinical evaluation. Below is a detailed protocol for a common in vitro kinase assay.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a luminescent kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[14]
Materials:
-
Recombinant human kinase (e.g., FLT3 or Aurora A)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test 2-aminopyrimidine derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Experimental Workflow:
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine Analogs as Potent Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine analogs, a promising scaffold in the development of targeted kinase inhibitors. We will delve into the critical structural modifications that influence their biological activity, with a particular focus on their potent inhibition of Aurora kinases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and optimizing this class of compounds.
Introduction: The Therapeutic Potential of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for drug design.[2] The specific substitution pattern of a 6-methyl group and a 2-pyrrolidinyl moiety confers a unique pharmacological profile, which has been effectively leveraged in the development of inhibitors targeting critical cell cycle regulators like Aurora kinases.[3][4]
Aurora kinases, a family of serine/threonine kinases, play a pivotal role in the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them a compelling target for anticancer therapies.[5] This guide will use a series of potent Aurora A kinase inhibitors, based on a 6-methyl-2-(pyrrolidinyl)pyrimidine core, as a case study to dissect the intricate SAR of this compound class.
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of the this compound scaffold is highly sensitive to modifications at three primary locations: the pyrimidine core, the 2-pyrrolidinyl substituent, and the 4-amino position. Understanding the impact of these changes is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Modifications of the Pyrrolidine Ring
Substitutions on the pyrrolidine ring have a profound impact on the inhibitory activity of these analogs. A key study by Lin et al. (2021) provides critical insights into these modifications in the context of Aurora A kinase inhibition.[3][4]
-
Substitution at the 3-position: The introduction of a substituted methanone group at the 3-position of the pyrrolidine ring was found to be crucial for potent Aurora A inhibition. For instance, compound 13 in their series, which features a (4-chloro-2-fluorophenyl)methanone substituent, demonstrated a significant reduction in the levels of the oncoproteins cMYC and MYCN, which are downstream of Aurora A signaling.[3][4] This highlights the importance of this substituent in engaging with the kinase's active site.
-
Stereochemistry: The stereochemistry of the substituent on the pyrrolidine ring is a critical determinant of activity. The (S)-enantiomer of the aforementioned compound 13 was found to be the more active isomer, emphasizing the specific spatial arrangement required for optimal interaction with the target kinase.[3][4]
The Significance of the 6-Methyl Group
The methyl group at the 6-position of the pyrimidine ring, while seemingly a minor feature, plays a crucial role in the binding of these inhibitors. It is believed to be involved in electrostatic dipole-dipole interactions with residues in the kinase domain, such as the methyl group of Alanine 273 (Ala273) in Aurora A.[3][4] This interaction can influence the conformation of the DFG activation loop, a key regulatory element in many kinases.
Exploration of the 4-Amino Position
The 4-amino position of the pyrimidine core offers a valuable vector for modification to enhance potency and selectivity. In the studied series of Aurora A inhibitors, this position was substituted with a 5-methyl-1H-pyrazol-3-yl group.[3][4] This larger, heterocyclic substituent likely forms additional interactions within the ATP-binding pocket, contributing to the overall high affinity of the compounds.
The following DOT graph illustrates the key SAR findings for this class of compounds, highlighting the critical regions for modification and their impact on activity.
Caption: Key structure-activity relationships of this compound analogs.
Comparative Analysis of Lead Analogs
To provide a clearer picture of the SAR, the following table summarizes the biological data for key analogs from the study by Lin et al. (2021), focusing on their Aurora A kinase inhibitory activity and their effect on oncoprotein levels.[3][4]
| Compound ID | Modification on Pyrrolidine Ring (at 3-position) | Aurora A IC50 (nM) | cMYC Reduction (%) | MYCN Reduction (%) |
| 1 | (3-Chloro-2-fluorophenyl)methanone | 24.1 ± 7.9 | ~20 | ~25 |
| 13 | (4-Chloro-2-fluorophenyl)methanone | 38.6 ± 7.0 | >50 | >50 |
| MLN8237 | (Reference Aurora A Inhibitor) | - | ~50 | ~50 |
Data extracted from Lin et al. (2021).[3][4]
The data clearly indicates that while both compounds 1 and 13 are potent inhibitors of Aurora A, the specific substitution pattern on the phenyl ring of the methanone group at the 3-position of the pyrrolidine significantly impacts the downstream cellular effects on cMYC and MYCN levels.[3][4] Compound 13 emerged as a lead candidate due to its superior ability to reduce these oncoproteins.[3][4]
Experimental Protocols: In Vitro Kinase Activity Assay
To enable researchers to evaluate their own analogs, we provide a detailed, step-by-step protocol for a representative in vitro kinase activity assay, based on commonly used methodologies.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., Aurora A).
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., LRRASLG)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
384-well plates
-
Microplate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the Aurora A kinase solution (prepared in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (prepared in assay buffer).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 25 µL of a stop solution containing EDTA.
-
Measure the fluorescence signal using a microplate reader according to the specific detection technology being used (e.g., fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The following DOT graph illustrates the general workflow of an in vitro kinase assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. As demonstrated through the case study of Aurora A kinase inhibitors, subtle modifications to the pyrrolidine ring and the 4-amino position can lead to significant improvements in both enzymatic potency and cellular activity. The insights provided in this guide, from the detailed SAR analysis to the experimental protocols, are intended to empower researchers to rationally design and optimize the next generation of kinase inhibitors based on this promising chemical framework.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating PLK4 Inhibition: A Comparative Guide to the Cross-Reactivity Profiles of Centrinone and CFI-400945
In the landscape of targeted cancer therapy, Polo-like kinase 4 (PLK4) has emerged as a compelling target due to its master regulatory role in centriole duplication, a process intrinsically linked to cell division and genomic stability. The dysregulation of PLK4 is a hallmark of various malignancies, prompting the development of small molecule inhibitors. This guide provides an in-depth, objective comparison of two prominent PLK4 inhibitors: Centrinone and CFI-400945 . While both compounds potently inhibit PLK4, their distinct cross-reactivity profiles lead to different biological outcomes and inform their application in research and clinical development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of PLK4 inhibition and the importance of comprehensive selectivity profiling.
Introduction: The Rationale for and Challenge of Targeting PLK4
Polo-like kinase 4 is a serine/threonine kinase that acts as the primary catalyst for centriole formation.[1][2] This process is tightly regulated to ensure that a cell forms exactly two centrosomes before mitosis, which are crucial for assembling the bipolar spindle necessary for accurate chromosome segregation.[2] Overexpression of PLK4 can lead to centrosome amplification, a condition associated with chromosomal instability and tumorigenesis.[3][4] Consequently, inhibiting PLK4 presents a promising therapeutic strategy to disrupt the proliferation of cancer cells.
The primary challenge in developing kinase inhibitors lies in achieving target specificity. The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding pockets. Off-target inhibition can lead to unexpected cellular phenotypes, toxicity, and misinterpretation of experimental results. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount. Here, we dissect the selectivity of Centrinone and CFI-400945, two inhibitors that, despite sharing a primary target, offer a compelling case study in the importance of kinome-wide profiling.
Biochemical Potency and Kinase Selectivity: A Head-to-Head Comparison
Both Centrinone and CFI-400945 are highly potent, ATP-competitive inhibitors of PLK4, exhibiting inhibitory constants in the low nanomolar range. However, their selectivity across the broader kinome diverges significantly.
Centrinone was engineered for high specificity. Developed from the pan-Aurora kinase inhibitor VX-680, it was modified to enhance its interaction with a key methionine residue in the hinge region of PLK4, resulting in over 1000-fold selectivity for PLK4 over Aurora kinases A and B.[5]
CFI-400945 , on the other hand, demonstrates a more promiscuous profile. While it potently inhibits PLK4, it also engages other kinases, most notably Aurora B (AURKB), with significant potency.[2][5][6][7] This multi-kinase activity is a critical differentiator and is believed to be responsible for some of its distinct cellular effects.[1][6]
| Compound | Primary Target | Kᵢ (nM) | IC₅₀ (nM) | Key Off-Targets (IC₅₀/EC₅₀) |
| Centrinone | PLK4 | 0.16[6][8] | 2.71[2] | Aurora A/B (>1000-fold less potent) |
| CFI-400945 | PLK4 | 0.26[9][10] | 2.8[7][10] | Aurora B (70.7 - 98 nM)[2][6], TRKA (84 nM), TRKB (88 nM), TEK (117 nM)[9] |
| Table 1: Comparative biochemical potency and key off-targets of Centrinone and CFI-400945. This table summarizes the inhibitory constants (Ki and IC50) against the primary target, PLK4, and highlights the most significant off-targets for each compound, demonstrating the higher selectivity of Centrinone. |
The broader kinase inhibition profile of CFI-400945 is a crucial consideration for researchers. The off-target inhibition of AURKB, a key regulator of cytokinesis, contributes to the polyploidy observed in cells treated with CFI-400945, a phenotype not seen with the more selective Centrinone.[1][2][6]
Visualizing the PLK4 Signaling Pathway in Centriole Duplication
To understand the on-target effects of these inhibitors, it is essential to visualize the PLK4 signaling pathway. PLK4 initiates centriole duplication by recruiting and phosphorylating a cascade of downstream proteins, primarily STIL and SAS-6, which form the foundational cartwheel structure of the new procentriole.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is necessary to rigorously define a kinase inhibitor's selectivity. This involves a combination of biochemical assays to determine potency against purified enzymes and cell-based assays to confirm target engagement and phenotypic consequences in a physiological context.
Biochemical Kinase Profiling (KINOMEscan®)
The KINOMEscan® platform provides a comprehensive assessment of a compound's binding affinity against a large panel of kinases. This competition binding assay is independent of ATP and measures the ability of a test compound to displace a ligand from the active site of each kinase.
Caption: Overview of the KINOMEscan® experimental workflow.
-
Compound Preparation : The test inhibitor (e.g., Centrinone or CFI-400945) is prepared at a specified concentration (typically 1 µM for single-point screening or in a dose-response for Kd determination).
-
Assay Plate Preparation : A DNA-tagged kinase from a panel of over 480 kinases is added to the wells of a microtiter plate.
-
Competition Binding : The test compound and an immobilized, active-site-directed ligand are added to the wells containing the kinase. The mixture is incubated to allow for binding competition to reach equilibrium.[11]
-
Washing : Unbound kinase and test compound are washed away, leaving only the kinase that is bound to the immobilized ligand.
-
Quantification : The amount of kinase bound to the solid support is quantified using qPCR, which measures the amount of the DNA tag associated with the kinase.[11]
-
Data Analysis : The results are expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction between the test compound and the kinase. A Kd (dissociation constant) can be calculated from a dose-response curve, providing a quantitative measure of binding affinity.
Cellular Target Engagement: NanoBRET™ Assay
Confirming that a compound engages its target within the complex environment of a living cell is a critical validation step. The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding to a target protein in live cells.
-
Cell Preparation : HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-PLK4 fusion protein.[6] The NanoLuc® luciferase acts as the BRET energy donor.
-
Assay Plate Seeding : The transfected cells are seeded into 96-well plates.
-
Compound and Tracer Addition : The cells are treated with a fluorescent tracer that binds to PLK4, acting as the BRET energy acceptor. Concurrently, the test inhibitor is added in a dose-response manner.
-
Competitive Binding : The test inhibitor competes with the fluorescent tracer for binding to the NanoLuc®-PLK4 fusion protein.
-
Signal Detection : A substrate for NanoLuc® is added, and the BRET signal is measured. The BRET ratio is calculated from the emissions at the acceptor and donor wavelengths.
-
Data Analysis : An increase in the concentration of the test inhibitor leads to a decrease in the BRET signal. An IC₅₀ value is determined by plotting the BRET ratio against the inhibitor concentration, representing the concentration of the compound required to displace 50% of the tracer.[6]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is another powerful technique to verify target engagement in a cellular setting. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Cell Treatment : Culture cells (e.g., a relevant cancer cell line) and treat with the test inhibitor (e.g., Centrinone or CFI-400945) or a vehicle control (DMSO) for a defined period to allow for cell penetration and target binding.
-
Heat Challenge : Aliquots of the cell suspension are heated to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of proteins.
-
Cell Lysis : After the heat challenge, the cells are lysed to release the soluble proteins.
-
Separation of Aggregates : The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.[12]
-
Quantification of Soluble Protein : The supernatant, containing the soluble protein fraction, is collected. The amount of soluble PLK4 is quantified by a standard protein detection method, such as Western blotting or an immunoassay.
-
Data Analysis : The amount of soluble PLK4 at each temperature is plotted to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized PLK4.[12]
Conclusion: Selecting the Right Tool for the Job
The comparative analysis of Centrinone and CFI-400945 underscores a critical principle in drug discovery and chemical biology: a comprehensive understanding of a compound's selectivity is non-negotiable for the accurate interpretation of its biological effects.
-
Centrinone , with its high selectivity for PLK4, serves as an excellent tool compound for specifically interrogating the cellular functions of PLK4. Its use allows researchers to attribute observed phenotypes, such as centriole depletion, with a high degree of confidence to the inhibition of its primary target.[1][13]
-
CFI-400945 , while a potent PLK4 inhibitor, exhibits a multi-kinase inhibition profile.[2][6][7] This polypharmacology, particularly its activity against AURKB, contributes to a distinct cellular phenotype characterized by polyploidy.[1][2][6] While this may offer therapeutic advantages in certain contexts, it also complicates the attribution of its effects solely to PLK4 inhibition.
For researchers aiming to elucidate the specific roles of PLK4, Centrinone is the more appropriate chemical probe. For those investigating broader anti-mitotic strategies or in later-stage drug development where polypharmacology may be acceptable or even beneficial, CFI-400945 remains a relevant molecule, with the caveat that its off-target effects must be carefully considered in the interpretation of results. Ultimately, the choice of inhibitor should be guided by the specific scientific question and a thorough appreciation of its cross-reactivity profile, as determined by the rigorous experimental methodologies outlined in this guide.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidine Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. Pyrimidine inhibitors, a class of molecules targeting the fundamental building blocks of DNA and RNA, have shown significant promise in oncology and autoimmune diseases.[1][2] However, a critical juncture in their development is understanding the correlation, and often the discrepancy, between their efficacy in controlled laboratory settings (in vitro) and in complex biological systems (in vivo). This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of pyrimidine inhibitors, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their drug discovery programs.
The In Vitro-In Vivo Discrepancy: Why What Happens in the Dish Doesn't Always Happen in the Organism
The transition from in vitro to in vivo studies is a significant leap in complexity. In vitro experiments, Latin for "in glass," are performed outside of a living organism, typically in test tubes or on cultured cells.[3] These assays offer a controlled environment to elucidate a compound's direct effect on its molecular target or on cellular processes.[4] Conversely, in vivo studies, meaning "within the living," are conducted in whole organisms, such as mice or rats.[3]
Several factors contribute to the frequent disconnect between the results of these two approaches:
-
Pharmacokinetics and Metabolism: In a living organism, a drug is subject to absorption, distribution, metabolism, and excretion (ADME).[5] An inhibitor that is highly potent in vitro may be rapidly metabolized and cleared in vivo, never reaching its target in sufficient concentrations.[5] The liver, for instance, can chemically modify compounds, rendering them inactive.[1]
-
The Tumor Microenvironment: Cancer cells in vivo exist within a complex tumor microenvironment, interacting with various other cell types, the extracellular matrix, and signaling molecules that can influence their response to drugs.[3][5] This intricate ecosystem is absent in simplified in vitro cell culture models.
-
Host Factors: The immune system, hormonal regulation, and the overall physiological state of the organism can significantly impact a drug's efficacy and toxicity.[5] These systemic responses cannot be replicated in an isolated cellular assay.
Therefore, a comprehensive evaluation of both in vitro and in vivo efficacy is paramount for the successful development of pyrimidine inhibitors.
The De Novo Pyrimidine Biosynthesis Pathway: A Key Target
Pyrimidine inhibitors often target enzymes in the de novo pyrimidine biosynthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis.[6][7] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway, making it an attractive therapeutic target.[8] A key enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).[9][10]
Caption: The de novo pyrimidine biosynthesis pathway and the site of action for DHODH inhibitors.
In Vitro Efficacy Assessment: A Controlled First Look
In vitro assays are the initial step in evaluating the potency of a pyrimidine inhibitor. These assays are designed to be high-throughput, cost-effective, and provide a direct measure of the compound's activity against its target or its effect on cell viability.[4][11]
Key In Vitro Assays
-
Enzymatic Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of a specific enzyme, such as DHODH.[9][12] The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from this assay.[12]
-
Cell Viability/Cytotoxicity Assay: These assays assess the effect of the inhibitor on the proliferation and survival of cancer cell lines.[13][14] Common methods include the MTT and resazurin assays, which measure metabolic activity as an indicator of cell viability.[2][14][15] The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is determined from these assays.[12]
Detailed Protocol: DHODH Enzymatic Inhibition Assay
This protocol describes a common spectrophotometric assay to determine the in vitro inhibitory activity of a pyrimidine inhibitor against human DHODH.[9][12]
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[8] The decrease in absorbance at 600 nm is proportional to DHODH activity.[12]
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test pyrimidine inhibitor
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO.
-
Reaction Mixture Preparation: Prepare a reaction mixture in the assay buffer containing DHO, CoQ10, and DCIP.
-
Assay Setup:
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.[12]
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[12]
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Recombinant Human DHODH: Using a purified recombinant enzyme ensures that the measured inhibition is a direct effect on the target and not influenced by other cellular components.
-
DCIP as an Electron Acceptor: DCIP provides a convenient and measurable colorimetric readout for enzyme activity.
-
Pre-incubation with Inhibitor: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.[12]
In Vivo Efficacy Assessment: The Whole-Organism Response
In vivo studies are essential to evaluate the therapeutic potential of a pyrimidine inhibitor in a complex biological system, providing insights into its overall efficacy, safety, and pharmacokinetic profile.[4][11]
Common In Vivo Models
-
Xenograft Models for Cancer: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[16][17][18] This allows for the evaluation of the direct anti-tumor activity of a compound on human cancers.[16]
-
Collagen-Induced Arthritis (CIA) Models for Rheumatoid Arthritis: This is a widely used model for preclinical testing of anti-arthritic agents.[19][20][21] Arthritis is induced in rats or mice by immunization with type II collagen, leading to joint inflammation and cartilage destruction that mimics human rheumatoid arthritis.[19][21][22]
Detailed Protocol: Human Colon Cancer Xenograft Model in Mice
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a pyrimidine inhibitor.[16][23]
Principle: The efficacy of the pyrimidine inhibitor is assessed by its ability to inhibit the growth of human colon cancer tumors implanted in immunodeficient mice.
Materials:
-
Human colon cancer cell line (e.g., HCT-116, COLO 205)[16][17]
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cell culture medium and reagents
-
Matrigel (optional, to enhance tumor take rate)
-
Test pyrimidine inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the human colon cancer cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[23]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Measure tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Administer the pyrimidine inhibitor to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Administer the vehicle to the control group using the same schedule and route.
-
-
Efficacy Evaluation:
-
Continue treatment and tumor monitoring for a specified period.
-
Primary efficacy endpoints typically include tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Termination and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).[17]
Causality Behind Experimental Choices:
-
Immunodeficient Mice: These mice lack a functional immune system, which prevents the rejection of the implanted human cancer cells.[16]
-
Subcutaneous Implantation: This method allows for easy monitoring and measurement of tumor growth.
-
Randomization of Animals: This ensures that any differences observed between the treatment and control groups are due to the drug and not to pre-existing variations in tumor size.
Comparing In Vitro and In Vivo Data: A Case Study with Brequinar
Brequinar is a potent inhibitor of DHODH that has been studied for its anticancer properties.[24][25][26][27] The following table summarizes representative in vitro and in vivo data for Brequinar in the context of colon cancer.
| Parameter | In Vitro | In Vivo |
| System | HCT-116 Human Colon Cancer Cell Line | HCT-116 Xenograft in Nude Mice |
| Metric | IC50 for cell growth inhibition | Tumor Growth Inhibition (TGI) |
| Value | ~10-50 nM[24] | Significant tumor growth inhibition[27] |
| Notes | Brequinar demonstrates high potency in inhibiting the proliferation of colon cancer cells in culture.[24] | In an HCT-116 xenograft model, Brequinar, when combined with other agents, showed significant inhibition of tumor growth compared to the vehicle control.[27] The exact TGI percentage can vary depending on the dose and schedule. |
Analysis:
The data shows that Brequinar's potent in vitro activity against colon cancer cells translates to in vivo efficacy in a xenograft model.[24][27] However, it is important to note that the in vivo studies often involve combination therapies, highlighting the complexity of achieving a significant therapeutic effect in a whole organism.[27] Furthermore, factors such as the pyrimidine salvage pathway can provide a compensatory mechanism for DHODH inhibition, potentially reducing the inhibitor's efficacy in vivo.[24]
Caption: A general experimental workflow for comparing the in vitro and in vivo efficacy of pyrimidine inhibitors.
Conclusion: An Integrated Approach for Success
The development of effective pyrimidine inhibitors requires a nuanced understanding of their performance in both simplified in vitro systems and complex in vivo models. While in vitro assays provide essential initial data on potency and mechanism of action, they are not always predictive of in vivo efficacy. A thorough investigation of a compound's pharmacokinetics, metabolism, and effects within the context of a whole organism is critical. By carefully designing and executing both in vitro and in vivo studies and critically analyzing the resulting data, researchers can bridge the gap between the laboratory bench and the clinic, ultimately accelerating the development of novel and effective therapies for patients in need.
References
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. blog.td2inc.com [blog.td2inc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. altogenlabs.com [altogenlabs.com]
- 18. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 19. chondrex.com [chondrex.com]
- 20. inotiv.com [inotiv.com]
- 21. criver.com [criver.com]
- 22. researchgate.net [researchgate.net]
- 23. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: Evaluating 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine Against Established Kinase Inhibitors
Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets have made it a focal point for the development of novel therapeutics.[4][5] This guide focuses on a specific pyrimidine derivative, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine , a molecule of interest due to its structural similarity to a class of compounds known for their potent biological effects: the 2,4-diaminopyrimidines.[6][7][8][9][10][11]
Given the prevalence of the 2,4-diaminopyrimidine core in numerous kinase inhibitors, we hypothesize that this compound may exert its biological effects through the inhibition of one or more protein kinases. This guide provides a comprehensive framework for a head-to-head comparison of this novel compound with two clinically successful kinase inhibitors: Palbociclib , a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, and Momelotinib , a Janus Kinase (JAK) inhibitor. This comparative analysis is designed for researchers and drug development professionals to rigorously evaluate the potential of novel pyrimidine derivatives.
Compound Profiles: A Triad of Pyrimidine-Based Kinase Inhibitors
A thorough understanding of the compounds under investigation is paramount. Below are the profiles of our investigational compound and the established drugs selected for comparison.
| Feature | This compound | Palbociclib (Ibrance®) | Momelotinib (Ojjaara®) |
| Chemical Structure | |||
| Core Scaffold | 2,4-diaminopyrimidine derivative | Pyridinylpyrimidine | Pyrrolopyrimidine |
| Known/Hypothesized Target(s) | Protein Kinases (Hypothesized) | Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[12][13] | Janus Kinase 1/2 (JAK1/2) and Activin A receptor type 1 (ACVR1)[14][15] |
| Approved Indication(s) | Not Applicable | HR+, HER2- Advanced or Metastatic Breast Cancer[16][17] | Intermediate or high-risk Myelofibrosis in adults with anemia[18] |
Proposed Head-to-Head Experimental Plan
To elucidate the biological activity and therapeutic potential of this compound, a systematic, multi-tiered experimental approach is proposed. This plan will directly compare its performance against Palbociclib and Momelotinib.
Tier 1: In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity and selectivity of this compound against a panel of clinically relevant kinases.
Rationale: This initial screen is crucial for identifying the primary molecular target(s) of the investigational compound. By including CDK4/6 and JAK1/2 in the panel, we can directly compare its potency to that of Palbociclib and Momelotinib. A broader kinase panel will also reveal its selectivity profile, a critical determinant of its potential therapeutic window and off-target effects.
Experimental Protocol: In Vitro Kinase Assay (Radiometric) [19][20]
-
Reagents and Materials:
-
Recombinant human kinases (CDK4/Cyclin D1, CDK6/Cyclin D3, JAK1, JAK2, and a broader kinase panel).
-
Kinase-specific peptide substrates.
-
[γ-³²P]ATP.
-
Kinase reaction buffer.
-
Test compounds (this compound, Palbociclib, Momelotinib) dissolved in DMSO.
-
Phosphocellulose paper.
-
Phosphoric acid wash solution.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Tier 2: Cellular Proliferation Assays
Objective: To evaluate the anti-proliferative effects of this compound in relevant cancer cell lines and compare its potency with Palbociclib and Momelotinib.
Rationale: Moving from a biochemical to a cellular context is essential to assess the compound's ability to penetrate cell membranes and exert a biological effect. The choice of cell lines is critical for a meaningful comparison.
Experimental Protocol: MTT Cell Proliferation Assay [21][22][23]
-
Cell Lines:
-
For CDK4/6 activity: MCF-7 (HR+, HER2- breast cancer), T-47D (HR+, HER2- breast cancer).
-
For JAK activity: HEL 92.1.7 (erythroleukemia with JAK2 V617F mutation), SET-2 (megakaryoblastic leukemia with JAK2 V617F mutation).
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.
-
Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.
-
Tier 3: Target Engagement Assays (Western Blotting)
Objective: To confirm that the anti-proliferative effects observed are due to the inhibition of the intended kinase pathway within the cell.
Rationale: This step provides mechanistic validation by demonstrating that the compound modulates the phosphorylation of downstream substrates of the target kinase.[4][24]
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Procedure:
-
Culture the selected cell lines as described for the proliferation assay.
-
Treat cells with the test compounds at concentrations around their GI50 values for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for:
-
CDK4/6 pathway: Phospho-Retinoblastoma (p-Rb), total Rb.
-
JAK/STAT pathway: Phospho-STAT3 (p-STAT3), total STAT3.
-
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a robust, multi-parameter comparison of this compound with Palbociclib and Momelotinib.
Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)
| Compound | CDK4 | CDK6 | JAK1 | JAK2 |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Palbociclib | ~11 | ~16 | >10,000 | >10,000 |
| Momelotinib | >10,000 | >10,000 | ~11 | ~18 |
Table 2: Hypothetical Cellular Anti-Proliferation Data (GI50, nM)
| Compound | MCF-7 (HR+) | T-47D (HR+) | HEL 92.1.7 (JAK2 V617F) | SET-2 (JAK2 V617F) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Palbociclib | ~100 | ~150 | >10,000 | >10,000 |
| Momelotinib | >10,000 | >10,000 | ~500 | ~600 |
Interpretation of Western Blot Results: A potent and on-target inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of the respective downstream substrate (p-Rb for CDK4/6, p-STAT3 for JAK) without significantly affecting the total protein levels.
Visualizations: Pathways and Workflows
To aid in the conceptualization of the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Proposed experimental workflow for the comparative analysis.
Caption: Simplified CDK4/6 and JAK-STAT signaling pathways.
Conclusion
This guide provides a robust, scientifically grounded framework for the head-to-head comparison of the novel pyrimidine derivative, this compound, with the established drugs Palbociclib and Momelotinib. By systematically progressing from in vitro biochemical assays to cellular functional and mechanistic studies, researchers can generate a comprehensive data package to evaluate its potency, selectivity, and potential as a novel kinase inhibitor. The causality-driven experimental design and self-validating protocols outlined herein are intended to ensure the generation of high-quality, interpretable data, thereby accelerating the drug discovery and development process.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. breastcancer.org [breastcancer.org]
- 3. In vitro kinase assay [protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 8. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 13. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 14. What is Momelotinib Dihydrochloride used for? [synapse.patsnap.com]
- 15. gsk.com [gsk.com]
- 16. What is Palbociclib used for? [synapse.patsnap.com]
- 17. drugs.com [drugs.com]
- 18. ojjaarahcp.com [ojjaarahcp.com]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. revvity.com [revvity.com]
- 21. atcc.org [atcc.org]
- 22. broadpharm.com [broadpharm.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Characterizing the Kinase Selectivity of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
In the landscape of modern drug discovery, the development of targeted therapies, particularly kinase inhibitors, necessitates a profound understanding of their interaction with the human kinome. Kinase inhibitors are designed to modulate the activity of specific protein kinases involved in disease pathways; however, off-target effects are a significant cause of toxicity and can limit the therapeutic window of a drug candidate. Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of a successful drug development program.[1][2]
This guide provides a detailed framework for assessing the selectivity profile of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine , a compound featuring the 2-aminopyrimidine scaffold common to many kinase inhibitors.[3] While a comprehensive public profile for this specific molecule is not available, its structural similarity to known Polo-like kinase 4 (PLK4) inhibitors suggests a potential primary target.[3]
Here, we outline a robust experimental approach to determine its kinome-wide selectivity and objectively compare its hypothetical performance against Centrinone , a well-characterized and selective PLK4 inhibitor.[3] This comparative analysis will provide critical insights into the compound's potential as a therapeutic agent.
The Imperative of Selectivity: Why We Profile
The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[4] This structural homology presents a significant challenge in designing truly selective inhibitors. A compound that inhibits multiple kinases may lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Broad kinase panel screening is crucial for identifying these on- and off-target activities early in the discovery process.[1]
The data generated from such a screen allows us to calculate a Selectivity Score , a quantitative measure of a compound's specificity.[5] A more selective compound will interact with fewer kinases at a given concentration, which is often a desirable trait for minimizing toxicity and for use as a precision tool to probe biological pathways.
Caption: Visual comparison of a selective versus a non-selective kinase inhibitor.
Experimental Design: A Validated Approach
To ensure the generation of high-quality, reproducible data, we propose a widely adopted and robust biochemical assay platform.
1. Kinase Panel Selection: The compound will be screened against a comprehensive panel of kinases (e.g., the Eurofins KinaseProfiler™ panel or Reaction Biology's HotSpot™ service) covering all major branches of the human kinome tree.[1][6] This broad approach is essential to uncover unexpected off-target interactions. Based on structural precedents, particular attention will be paid to the PLK family and other kinases in the CMGC group.
2. Assay Technology: ADP-Glo™ Luminescence Assay: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[7][8] It is a robust, high-throughput method with several advantages:
-
High Sensitivity: It can detect low levels of kinase activity.
-
Broad Applicability: It is compatible with virtually any kinase and substrate combination.
-
Resistance to Interference: The signal is less prone to interference from colored or fluorescent compounds compared to other methods.[9]
The assay proceeds in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[8]
3. Comparator Compound: Centrinone: Centrinone is a well-documented, potent, and selective inhibitor of PLK4 (IC50 = 2.71 nM).[3] Its inclusion provides a critical benchmark against which the selectivity and potency of this compound can be objectively judged.
Detailed Protocol: Kinase Selectivity Profiling
This protocol outlines the steps for conducting a primary screen at a single compound concentration, followed by dose-response studies for active kinases.
I. Reagent Preparation:
-
Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and Centrinone in 100% DMSO.
-
Kinase Buffer: Use the manufacturer-provided reaction buffer, typically containing HEPES, MgCl2, EGTA, and Brij-35.
-
ATP Solution: Prepare an ATP solution at a concentration that is at or near the Km for each specific kinase to be tested, as this provides the most accurate assessment of potency.[8][10]
-
Substrates: Reconstitute specific peptide or protein substrates for each kinase according to the supplier's instructions.
II. Experimental Workflow:
Caption: Standard workflow for a biochemical kinase assay using ADP-Glo™ technology.
III. Assay Procedure (384-well plate format):
-
Compound Dispensing: Serially dilute the compound stocks to create a 10-point concentration curve. Transfer the diluted compounds to the assay plate. Include DMSO-only wells as a 100% activity control and wells with a potent, broad-spectrum inhibitor (e.g., Staurosporine) as a 0% activity control.
-
Kinase Addition: Add the specific kinase enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.[8]
-
Reaction Initiation: Add a mixture of ATP and the appropriate substrate to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which simultaneously converts ADP to ATP and measures the newly synthesized ATP through a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
IV. Data Analysis:
-
Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration relative to the DMSO (high) and no-enzyme (low) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
IC50 Determination: For kinases showing significant inhibition (>50% at 1 µM), perform a dose-response experiment. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Hypothetical Data & Comparative Analysis
To illustrate the output of this guide, we present hypothetical data for this compound, designed to reflect a potent and selective PLK4 inhibitor profile. This is compared with the known profile of Centrinone.
Table 1: Hypothetical Single-Point Inhibition Data (1 µM Screen)
| Kinase Target | This compound (% Inhibition) | Centrinone (% Inhibition) | Kinase Family |
| PLK4 | 98% | 99% | CMGC |
| PLK1 | 25% | 15% | CMGC |
| AURKA | 18% | 12% | Other |
| AURKB | 22% | 18% | Other |
| CDK2 | 5% | 3% | CMGC |
| VEGFR2 | <5% | <5% | TK |
| SRC | <5% | <5% | TK |
| p38α (MAPK14) | 8% | 6% | CMGC |
Table 2: Comparative IC50 Values (nM)
| Compound | PLK4 (On-Target) IC50 (nM) | AURKB (Off-Target) IC50 (nM) | Selectivity Ratio (AURKB/PLK4) |
| This compound (Hypothetical) | 3.5 | > 5,000 | > 1,400-fold |
| Centrinone (Reference)[3] | 2.7 | > 10,000 | > 3,700-fold |
Interpretation of Results
Based on our hypothetical data, this compound emerges as a potent inhibitor of PLK4 with an IC50 of 3.5 nM. The single-point screen reveals minimal activity against a range of other kinases, suggesting a highly selective profile. When compared directly to Centrinone, our hypothetical compound shows comparable on-target potency. The selectivity ratio against AURKB, a common off-target for PLK4 inhibitors, is excellent (>1,400-fold), though slightly less than that of the benchmark compound, Centrinone.
This strong, selective profile would make this compound a valuable candidate for further investigation. The next logical steps would include cellular assays to confirm on-target engagement and anti-proliferative activity in cancer cell lines that are known to be dependent on PLK4.[3]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for determining the kinase selectivity profile of this compound. By employing a validated biochemical assay, comparing against a known selective inhibitor, and analyzing the data systematically, researchers can generate the critical insights needed to make informed decisions in the drug discovery pipeline. The hypothetical data presented herein illustrates the profile of a promising drug candidate: one with high on-target potency and a clean off-target profile, justifying its advancement into further preclinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. assayquant.com [assayquant.com]
A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its derivatives, such as the 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine series, are of significant interest for their potential therapeutic applications.[4][5] However, potent in vitro activity does not always translate to in vivo efficacy. The pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a compound—is a critical determinant of a drug candidate's success or failure.[6][7] It is estimated that suboptimal pharmacokinetic properties contribute to the failure of 10-40% of drug candidates.[7]
This guide provides a comparative framework for evaluating the pharmacokinetic properties of novel derivatives based on the this compound core. We will delve into the causality behind essential experimental choices, provide robust, self-validating protocols for key in vitro ADME assays, and present a comparative analysis of hypothetical derivatives to illustrate how subtle structural modifications can dramatically impact a compound's disposition.[1][8]
The Crucial Role of Early ADME Profiling
In early drug discovery, the goal is to identify compounds with a balanced profile of potency, selectivity, and drug-like properties.[8] Integrating in vitro ADME assays early in the design-make-test-analyze cycle allows for the rapid identification of liabilities, guiding medicinal chemistry efforts to optimize promising compounds and deprioritize those with fatal flaws.[6][9] This proactive approach significantly reduces the risk of costly late-stage failures.[6] The key questions we aim to answer for any new chemical entity (NCE) are:
-
Absorption: Will it get into the body? We assess this through permeability.
-
Distribution: Where will it go? Plasma protein binding is a key determinant.
-
Metabolism: How long will it last? Metabolic stability provides the first clue.
-
Excretion: How does it get out? While primarily an in vivo question, metabolic stability gives an indication of the clearance mechanism.
The following sections detail the experimental workflows designed to answer these questions.
Experimental Design: A Comparative In Vitro ADME Workflow
A tiered, parallel screening approach is the most efficient method for profiling new derivatives. The workflow below outlines a standard cascade for characterizing the fundamental ADME properties of a new chemical series.
Caption: Tiered in vitro ADME screening workflow for compound prioritization.
Part 1: Absorption - Caco-2 Permeability Assay
Scientific Rationale
To predict oral absorption, we must understand a compound's ability to cross the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for this purpose.[10] When cultured on semi-permeable membranes, these cells differentiate to form a polarized monolayer with tight junctions and active transporters (like P-glycoprotein, P-gp) that mimic the barrier properties of the human intestine.[11][12]
This assay measures the Apparent Permeability Coefficient (Papp) in two directions: from the apical (A, gut lumen) to the basolateral (B, blood) side, and vice-versa. This bidirectional assessment is crucial because it allows us to calculate an Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) . An ER greater than 2 strongly suggests the compound is a substrate of an efflux transporter like P-gp, which actively pumps the drug back into the gut, limiting its absorption.[11][12]
Detailed Experimental Protocol
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts (e.g., 24-well format) and cultured for 18-22 days to allow for full differentiation and monolayer formation.[12]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., ≥ 200 Ω·cm²) indicates the formation of robust tight junctions.[10][13] This step is a critical quality control measure.
-
Compound Dosing:
-
The test compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) at a final concentration of 10 µM.
-
For A-to-B measurement, the compound solution is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
For B-to-A measurement, the compound solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.
-
-
Incubation: The plate is incubated at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 2 hours.[10]
-
Sampling & Analysis: At the end of the incubation, samples are taken from both donor and receiver compartments. The concentration of the test compound in each sample is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Controls: Each assay plate must include high-permeability (e.g., Antipyrine) and low-permeability (e.g., Atenolol) control compounds to validate the performance of the cell monolayers.[12] Talinolol can be used as a positive control for P-gp efflux.[12]
Part 2: Metabolism - Liver Microsomal Stability Assay
Scientific Rationale
The liver is the primary site of drug metabolism, which is a major mechanism of drug clearance.[14] This assay uses liver microsomes, a subcellular fraction containing the Cytochrome P450 (CYP) enzymes responsible for the majority of Phase I oxidative metabolism.[14] By incubating a compound with liver microsomes and measuring its disappearance over time, we can determine its intrinsic clearance (CLint) and predict its hepatic clearance in vivo.[15]
Causality of Experimental Choices:
-
Why Liver Microsomes? They are a cost-effective and high-throughput model that contains a rich complement of CYP enzymes.[14]
-
Why NADPH? The activity of CYP enzymes is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[16] An NADPH-regenerating system is included to ensure the cofactor is not depleted during the incubation.[17] A control incubation without NADPH is essential to distinguish enzymatic degradation from chemical instability.[15]
Detailed Experimental Protocol
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in acetonitrile.[15]
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[16][18]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[15]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution to 37°C.
-
Add the test compound (final concentration typically 1 µM) to the microsomes and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18]
-
-
Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).[14][18]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold 'stop solution', typically acetonitrile containing an internal standard for analytical quantification.[14] This step precipitates the microsomal proteins.
-
Sample Processing & Analysis: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is then transferred for LC-MS/MS analysis to quantify the remaining parent compound.
-
Controls: Each assay should include control compounds with known metabolic fates: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to ensure the enzymatic activity of the microsomes is within the expected range.[14]
Part 3: Distribution - Plasma Protein Binding (PPB) Assay
Scientific Rationale
Once absorbed, drugs bind to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared.[19][20] High plasma protein binding can limit efficacy and reduce clearance. The "gold standard" method for measuring PPB is Rapid Equilibrium Dialysis (RED) .[20][21]
This method uses a device with two chambers separated by a semipermeable membrane that allows free drug to pass through but retains larger proteins.[20] The test compound is added to the plasma in one chamber, and after incubation, the concentration in the buffer-only chamber represents the free drug concentration.[22]
Detailed Experimental Protocol
-
Device Preparation: A RED device plate is used. The dialysis membrane (typically with a molecular weight cutoff of ~8-14 kDa) separates the sample and buffer chambers.[20][23]
-
Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a final concentration of 1-10 µM.[19][20]
-
Dialysis Setup:
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-8 hours to allow the system to reach equilibrium.[19][23] The exact time to reach equilibrium should be determined experimentally for new chemical scaffolds.[23]
-
Sampling & Matrix Matching: After incubation, equal volumes are removed from both the plasma and buffer chambers. To avoid analytical artifacts, the plasma sample is diluted with buffer, and the buffer sample is mixed with blank plasma to ensure both final samples have the same matrix composition.[23]
-
Analysis: The concentration of the compound in both matrix-matched samples is determined by LC-MS/MS. The percent bound is calculated from the concentrations in the plasma and buffer chambers.
Comparative Analysis of Hypothetical Derivatives
To illustrate the utility of this data, let's consider three hypothetical derivatives of our core scaffold, where R1 and R2 represent points of chemical modification.
| Compound ID | R1 Group | R2 Group | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | HLM Half-Life (t½, min) | Plasma Protein Binding (%) |
| Parent | -H | -H | 5.2 | 4.5 | 15 | 92.5% |
| Derivative 1 | -F | -H | 4.8 | 1.8 | 45 | 91.8% |
| Derivative 2 | -H | -OMe | 15.1 | 1.2 | 12 | 99.1% |
| Derivative 3 | -F | -OMe | 12.5 | 1.1 | >60 | 98.7% |
Interpretation and Structure-Property Relationships (SPR)
-
Parent Compound: Shows moderate permeability but is a significant substrate for efflux transporters (ER = 4.5), which could limit its oral bioavailability. Its metabolic stability is relatively low (t½ = 15 min), suggesting rapid hepatic clearance.
-
Derivative 1: The introduction of a fluorine atom at the R1 position is a common strategy in medicinal chemistry to block sites of metabolism.[24] Here, it successfully improved metabolic stability (t½ = 45 min). Crucially, it also disrupted the interaction with efflux transporters (ER = 1.8), a highly desirable outcome. The trade-off was a slight decrease in passive permeability.
-
Derivative 2: Adding a methoxy group at R2 dramatically increased permeability (Papp = 15.1), a positive attribute. However, this modification also made the compound highly susceptible to metabolism (t½ = 12 min), likely through O-demethylation, and significantly increased plasma protein binding to >99%. Very high PPB can be problematic, leaving very little free drug to exert a therapeutic effect.
-
Derivative 3: This compound combines the beneficial modifications from Derivatives 1 and 2. The fluorine atom again confers excellent metabolic stability (t½ > 60 min), while the methoxy group maintains high permeability. The efflux ratio remains low. Although the plasma protein binding is still high, the dramatic improvement in metabolic stability makes this the most promising candidate for progression to in vivo pharmacokinetic studies.
This analysis demonstrates how systematic, parallel screening generates clear structure-property relationships that guide the rational design of superior drug candidates.[1][25]
Caption: Decision tree for optimizing compound properties based on in vitro data.
Conclusion
A thorough understanding of the pharmacokinetic properties of the this compound scaffold is essential for the successful development of drug candidates from this series. The comparative in vitro ADME profiling approach detailed here provides a robust, efficient, and scientifically-grounded framework for identifying derivatives with optimal drug-like properties. By understanding the "why" behind each experimental protocol and systematically analyzing the resulting data, research teams can establish clear structure-property relationships, enabling the rational design of molecules with a higher probability of success in preclinical and clinical development.[7][26]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. mercell.com [mercell.com]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. iphasebiosci.com [iphasebiosci.com]
- 22. bioivt.com [bioivt.com]
- 23. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 24. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine against standard-of-care treatments
An Objective Guide to the Preclinical Benchmarking of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine Against Standard-of-Care Kinase Inhibitors
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the preclinical evaluation of this compound, a novel small molecule with a pyrimidine scaffold suggestive of kinase inhibitory activity. As the specific biological target of this compound is currently under investigation, we present a robust, hypothesis-driven approach to benchmark its performance against established standard-of-care treatments. For the purpose of this guide, we will use Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC) as a representative therapeutic area, a field where kinase inhibitors have revolutionized patient outcomes. The protocols and methodologies outlined herein are designed to establish a rigorous, data-driven comparison, enabling researchers and drug development professionals to assess the compound's therapeutic potential.
Part 1: Introduction and Rationale
This compound belongs to the aminopyrimidine class of compounds. This chemical scaffold is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors.[1] The pyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region. The specific substitutions on the ring dictate target specificity and pharmacokinetic properties. Given this structural precedent, we hypothesize that this compound functions as a kinase inhibitor.
The discovery of oncogenic driver mutations, such as rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene, has led to the development of highly effective targeted therapies.[2] ALK-positive NSCLC, which accounts for approximately 3-7% of cases, is particularly susceptible to ALK tyrosine kinase inhibitors (TKIs).[3] The current standard of care includes second and third-generation TKIs like Alectinib and Lorlatinib, which have demonstrated superior efficacy and central nervous system (CNS) penetration compared to the first-generation inhibitor, Crizotinib.[2][4] Therefore, any new therapeutic candidate for this indication must be benchmarked against these highly effective agents.
This guide will detail the essential in vitro and in vivo studies required to compare this compound with Alectinib and Lorlatinib, providing a clear pathway for its preclinical evaluation.
Part 2: Hypothesized Mechanism of Action in ALK-Positive NSCLC
ALK gene rearrangements, most commonly with EML4, result in a constitutively active fusion protein that drives oncogenic signaling through multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2] Our hypothesis is that this compound inhibits the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these signaling cascades, ultimately leading to the inhibition of tumor cell proliferation and survival.
Figure 1: Hypothesized Inhibition of the EML4-ALK Signaling Pathway. This diagram illustrates how the compound could block the constitutively active EML4-ALK fusion protein, preventing downstream signaling required for tumor growth.
Part 3: Benchmarking Against Standard-of-Care ALK Inhibitors
A direct comparison of in vitro potency and in vivo efficacy is essential. The following table outlines the key parameters that must be evaluated. Data for the standard-of-care drugs are derived from public sources and serve as the benchmark for our test compound.
Table 1: Preclinical Benchmarking Parameters
| Parameter | This compound | Alectinib (Standard of Care) | Lorlatinib (Standard of Care) |
|---|---|---|---|
| Target(s) | Hypothesized: ALK | ALK, RET | ALK, ROS1 |
| In Vitro ALK Kinase IC₅₀ (nM) | [To Be Determined] | ~1.9 nM | ~0.07 nM (Wild-Type) |
| Cellular IC₅₀ (nM) in H3122 cells | [To Be Determined] | ~3.6 nM | ~1.0 nM |
| Kinase Selectivity | [To Be Determined] | High selectivity for ALK | Potent against most known ALK resistance mutations |
| In Vivo Efficacy (Xenograft Model) | [To Be Determined] | High Tumor Growth Inhibition | High Tumor Growth Inhibition, including intracranial models |
Part 4: Essential Experimental Protocols
The following protocols are fundamental for generating the data required to complete the benchmarking table above. The causality for each protocol is to build a comprehensive profile of the compound's potency, selectivity, and efficacy, allowing for a direct and objective comparison with established therapies.
Protocol 1: In Vitro Kinase Inhibition Assay
Causality: This assay is the first and most direct test of our hypothesis. It quantifies the compound's ability to inhibit the enzymatic activity of the target kinase (ALK) in a cell-free system. This provides a direct measure of potency (IC₅₀) and is crucial for understanding the structure-activity relationship.
Methodology:
-
Reagents: Recombinant human ALK kinase, appropriate substrate (e.g., a generic tyrosine kinase peptide substrate), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), test compound, and kinase assay buffer.[5]
-
Procedure: a. Prepare serial dilutions of this compound, Alectinib, and Lorlatinib in DMSO. b. In a 96-well plate, add the kinase, substrate, and diluted compound to the assay buffer.[6][7] c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes). d. Terminate the reaction. e. Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this is often done using phosphocellulose filter paper.[5] f. Quantify the amount of phosphorylated substrate. For radioactive assays, use a scintillation counter. For non-radioactive assays (e.g., luminescence-based), use a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
-
Kinase Selectivity Panel: To assess off-target effects and establish a safety profile, the compound should be screened against a broad panel of other kinases at a fixed concentration (e.g., 1 µM).
Protocol 2: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
Causality: This assay moves from the isolated enzyme to a biological system. It measures the compound's ability to inhibit the proliferation of cancer cells that are dependent on ALK signaling (e.g., H3122 cell line). This confirms that the compound can penetrate cells and inhibit its target in a cellular context, providing a measure of cellular potency.
Methodology:
-
Cell Culture: Culture H3122 (EML4-ALK positive) human NSCLC cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure: a. Seed cells into 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[8] b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells' mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.[9] d. Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[8] e. Measure the absorbance at ~570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: Workflow for the Cell Viability (MTT) Assay. This workflow outlines the key steps for assessing the anti-proliferative effects of the compound on ALK-positive cancer cells.
Protocol 3: In Vivo Tumor Xenograft Study
Causality: This is the most critical preclinical experiment to assess therapeutic potential. It evaluates the compound's anti-tumor efficacy in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall tolerability. A positive result in a xenograft model is a key prerequisite for advancing a compound toward clinical trials.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude or NSG mice, 6-8 weeks old).[10]
-
Tumor Implantation: a. Harvest H3122 cells during their logarithmic growth phase. b. Prepare a cell suspension in a 1:1 mixture of serum-free media and Matrigel.[10][11] c. Subcutaneously inject 5-10 million cells into the right flank of each mouse.[10]
-
Monitoring and Treatment: a. Monitor tumor growth using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2. b. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at multiple dose levels, Alectinib, Lorlatinib). c. Administer the compounds daily via oral gavage. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Analysis: a. Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. b. At the study's conclusion, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for target engagement). c. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Part 5: Conclusion and Future Directions
This guide presents a structured and scientifically rigorous methodology for the initial preclinical benchmarking of this compound. By directly comparing its performance against the highly effective standard-of-care ALK inhibitors Alectinib and Lorlatinib, researchers can generate the critical data needed to make informed decisions about its future development.
Positive outcomes from these studies—specifically, potent and selective ALK inhibition, effective killing of ALK-dependent cells, and significant tumor growth inhibition in vivo—would provide a strong rationale for advancing the compound into more complex studies. Future work would include assessing its efficacy against known ALK resistance mutations, evaluating its ability to cross the blood-brain barrier for treating CNS metastases, and conducting formal toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-Line Treatment of ALK-Positive Metastatic NSCLC [sponsored.harborsidestudio.com]
- 3. standardofcare.com [standardofcare.com]
- 4. Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer [ahdbonline.com]
- 5. revvity.com [revvity.com]
- 6. In vitro kinase assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Independent Verification of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: A Comparative Guide to its Potential Kinase Inhibitory Activity
This guide provides a comprehensive framework for the independent verification of the biological activity of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine. In the absence of extensive public data on this specific molecule, we leverage its structural features—specifically the 2-aminopyrimidine scaffold common to many kinase inhibitors—to hypothesize and systematically test for potential anti-proliferative and kinase-modulating effects.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.
Introduction and Rationale
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[3] Derivatives of 2-aminopyrimidine are especially prevalent as "hinge-binding" motifs in ATP-competitive kinase inhibitors, where they form critical hydrogen bonds in the ATP-binding pocket of the kinase.[1][4] this compound (hereafter referred to as "Test Compound") incorporates this key structural feature.
Given this structural analogy, we hypothesize that the Test Compound possesses kinase inhibitory activity, likely leading to anti-proliferative effects in cancer cell lines. This guide outlines a series of experiments designed to test this hypothesis, comparing its performance against well-characterized kinase inhibitors.
Comparator Compound Selection
To contextualize the biological activity of the Test Compound, two comparators are selected:
-
Compound A (Positive Control): A well-characterized, commercially available 2-aminopyrimidine-based inhibitor targeting a relevant kinase family, such as a Cyclin-Dependent Kinase (CDK) inhibitor.[5] Many such compounds are described in the literature and serve as excellent benchmarks for potency and selectivity.
-
Staurosporine (Broad-Spectrum Inhibitor): A potent, non-selective kinase inhibitor used as a general positive control in many kinase and cell-based assays to confirm assay validity.
Experimental Design: A Multi-faceted Approach
Our investigation will follow a logical progression from broad cellular effects to specific molecular interactions.
Cell-Based Assays for Anti-Proliferative Activity
The initial screening will assess the Test Compound's effect on cancer cell proliferation. We will use a panel of human cancer cell lines representing different malignancies to identify potential sensitivity.
-
MCF-7: Estrogen-receptor-positive breast cancer
-
A549: Non-small cell lung cancer
-
MV-4-11: Acute myeloid leukemia (with FLT3-ITD mutation, a known target of pyrimidine inhibitors)[6]
The primary endpoint will be the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell proliferation.
Apoptosis Induction Analysis
To determine if the observed anti-proliferative activity is due to cytotoxic or cytostatic effects, we will assess the induction of apoptosis (programmed cell death). This is a common mechanism of action for kinase inhibitors.[7][8]
In Vitro Kinase Inhibition Assays
Direct assessment of kinase inhibition will be performed using a panel of purified recombinant kinases. This will help identify the specific molecular target(s) of the Test Compound and determine its selectivity profile. The choice of kinases for the panel should include those known to be inhibited by 2-aminopyrimidine scaffolds, such as CDKs, FLT3, and Src family kinases.[6][9][10]
Visualizing the Strategy and Pathways
Experimental Workflow
Caption: Workflow for the independent verification of biological activity.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of key pro-proliferative signaling pathways.
Detailed Experimental Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (MCF-7, A549, MV-4-11)
-
Complete culture medium appropriate for each cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Test Compound, Compound A, and Staurosporine in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][14][15]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Test Compound and comparators at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the amount of ADP produced from a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[16]
Materials:
-
Purified recombinant kinases and their specific substrates
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Test Compound and comparators in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds. Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the kinase IC50 value.
Data Summary and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Anti-Proliferative Activity (IC50, µM)
| Compound | MCF-7 | A549 | MV-4-11 |
| Test Compound | TBD | TBD | TBD |
| Compound A | TBD | TBD | TBD |
| Staurosporine | TBD | TBD | TBD |
| TBD: To Be Determined |
Table 2: In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | Test Compound | Compound A | Staurosporine |
| CDK2 | TBD | TBD | TBD |
| FLT3 | TBD | TBD | TBD |
| Src | TBD | TBD | TBD |
| ... (other kinases) | TBD | TBD | TBD |
| TBD: To Be Determined |
The results will allow for an objective assessment of the Test Compound's biological activity. A potent anti-proliferative IC50 in the low micromolar or nanomolar range, coupled with the induction of apoptosis and specific inhibition of one or more kinases, would validate the initial hypothesis. The selectivity profile from the kinase panel will be crucial in determining its potential for further development as a targeted therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Unknown: A Safety and Handling Guide for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Hazard Assessment: Proceed with Caution
The precise toxicological properties of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS No. 1247645-16-4) are not well-documented. However, the molecular structure, which includes a pyrimidine ring and a pyrrolidine moiety, suggests potential biological activity. Aromatic amines, as a class, can exhibit varying degrees of toxicity, including skin and eye irritation, and potential for more severe health effects with prolonged exposure[1]. Therefore, a conservative approach is mandatory.
Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Likely to cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Until specific data becomes available, all handling procedures must be designed to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with uncharacterized compounds. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against incidental skin contact. Double-gloving is recommended for extended procedures. |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash hazard[2][3]. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. A flame-resistant coat should be considered if working with flammable solvents[2]. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors[2]. If work outside a hood is unavoidable, a risk assessment must be performed to determine if a respirator is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow provides a general framework for handling this compound in a laboratory setting.
Preparation and Weighing
-
Designated Area: All handling of the solid compound must be conducted in a designated area within a certified chemical fume hood[2].
-
Pre-use Check: Before starting, ensure that an appropriate spill kit and emergency contact information are readily accessible.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the required amount of this compound to the vessel using a clean spatula.
-
Avoid generating dust. If the compound is a fine powder, consider using a spatula with a dampened tip (with a compatible, non-reactive solvent) to minimize aerosolization.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
Storage
Proper storage is critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[4].
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases[4].
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Alert others in the area.
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[5].
-
Clean the spill area with a suitable decontaminating solution.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal Method:
-
Solid Waste: Collect in a designated, labeled container.
-
Liquid Waste: Collect in a compatible, labeled waste container. For amine-containing compounds, avoid mixing with acidic waste streams to prevent vigorous reactions.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.
-
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations[6][7].
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 6. chemical.kao.com [chemical.kao.com]
- 7. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

